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  • Product: 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
  • CAS: 72411-51-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile pyrazole derivative, 1-(4-fluorophenyl)-3-phen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. This compound serves as a valuable building block in medicinal chemistry and agrochemical research, with demonstrated potential in the development of targeted therapies.[1] This document outlines a detailed synthetic protocol, summarizes key characterization data, and explores the biological relevance of this compound, particularly its role as a scaffold for potent enzyme inhibitors.

Synthesis

The most common and efficient method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative. In the case of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, the synthesis involves the reaction of benzoylacetonitrile with 4-fluorophenylhydrazine.

Synthetic Workflow

The synthesis proceeds via a two-step mechanism: an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization to yield the final pyrazole product.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Benzoylacetonitrile Benzoylacetonitrile Condensation Condensation Benzoylacetonitrile->Condensation Fluorophenylhydrazine 4-Fluorophenylhydrazine Fluorophenylhydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Product 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine Cyclization->Product G Stimuli Inflammatory Cytokines / Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 Phosphorylation Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylation Response Cellular Response (Inflammation, Apoptosis) Substrates->Response Inhibitor 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine (Scaffold for Inhibitors) Inhibitor->p38 Inhibition

References

Exploratory

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The content is intended for researchers...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core. The pyrazole ring is substituted at position 1 with a 4-fluorophenyl group, at position 3 with a phenyl group, and at position 5 with an amine group. The presence of the fluorophenyl group can enhance its metabolic stability and binding affinity to biological targets.

Molecular Structure:

Caption: 2D representation of the molecular structure.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

PropertyValueReference
CAS Number 72411-51-9[1]
Molecular Formula C₁₅H₁₂FN₃[1]
Molecular Weight 253.28 g/mol [1]
Appearance Light cream colored powder[1]
Melting Point 133-138 °C[1]
Purity ≥ 99% (HPLC)[1]
IUPAC Name 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine
InChI Key PPEUUMAZFYWELH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F

Spectral Data

  • ¹H NMR: Signals corresponding to the aromatic protons of the phenyl and fluorophenyl rings, a signal for the proton on the pyrazole ring, and a broad signal for the amine protons.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrazole core and the two aromatic rings. The carbon attached to the fluorine atom would exhibit a characteristic coupling (¹JCF).

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 253.10.

Experimental Protocols

General Synthesis of 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles, including 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, is typically achieved through the condensation reaction of a β-ketonitrile with a substituted hydrazine. This is a well-established method for forming the pyrazole ring system.

Representative Experimental Protocol:

A common synthetic route involves the reaction of benzoylacetonitrile with 4-fluorophenylhydrazine.

  • Reaction Setup: To a solution of benzoylacetonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, 4-fluorophenylhydrazine (1 equivalent) is added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

synthesis_workflow start Starting Materials: Benzoylacetonitrile & 4-Fluorophenylhydrazine reaction Condensation Reaction (Solvent: Ethanol or Acetic Acid) Heat under reflux start->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Cooled Solvent Evaporation monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine purification->product

Caption: General workflow for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Biological Activity and Applications

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and its derivatives are of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many biologically active molecules.

Pharmaceutical and Agrochemical Applications:

  • Pharmaceutical Development: This compound is a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] The unique structure makes it a candidate for developing selective inhibitors for various enzymes and receptors.

  • Targeted Therapies: It has shown potential in the development of targeted therapies for cancer and inflammatory diseases.[2]

  • Agrochemicals: It is also used in the formulation of agrochemicals, such as herbicides and fungicides, contributing to more environmentally friendly crop protection solutions.[2]

p38 MAP Kinase Inhibition:

A derivative of this class of compounds, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a highly selective and orally bioavailable inhibitor of p38 mitogen-activated protein (MAP) kinase. This suggests that the 1-(4-fluorophenyl)-5-aminopyrazole scaffold is a key pharmacophore for targeting this kinase.

The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to stress and inflammation.[3] It is activated by various environmental stresses and inflammatory cytokines.[3] The cascade involves a series of phosphorylations from a MAPKKK to a MAPKK (MKK3/6), which in turn activates p38 MAP kinase.[3] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to inflammatory responses.[3] Inhibition of p38 MAP kinase is a therapeutic strategy for treating inflammatory diseases.

p38_pathway stimuli Environmental Stress Inflammatory Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk Activates mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk Phosphorylates p38 p38 MAP Kinase mapkk->p38 Phosphorylates downstream Downstream Targets (Transcription Factors, Kinases) p38->downstream Phosphorylates inhibitor 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine (Derivatives) inhibitor->p38 Inhibits response Inflammatory Response Apoptosis, Cell Cycle Regulation downstream->response

Caption: Simplified diagram of the p38 MAP kinase signaling pathway and the inhibitory role of related compounds.

References

Foundational

The Ascendant Therapeutic Potential of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Among the vast landscape of pyrazole-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Among the vast landscape of pyrazole-based compounds, derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine have emerged as a class of molecules with significant therapeutic promise, demonstrating a spectrum of biological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[2][3] The strategic incorporation of a 4-fluorophenyl group at the N1 position often enhances metabolic stability and bioavailability, making these derivatives particularly attractive for drug development.[3]

This technical guide provides a comprehensive overview of the biological activities of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their therapeutic potential, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and logical relationships.

Quantitative Biological Activity Data

The biological evaluation of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine derivatives and their close analogs has revealed potent activities across various therapeutic areas. The following tables summarize key quantitative data from published studies, offering a comparative view of their efficacy.

Table 1: Kinase Inhibitory Activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Analogs

Compound IDStructureTarget KinaseIC50 (nM)Cell LineCell-based IC50 (nM)
RO3201195 S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]-methanonep38 MAP Kinase---
Analog 1 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-aminep38α MAP KinasePotent Inhibition (Specific IC50 not provided)--
Compound 7a 7-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivativeAurora-A---

Note: Data for RO3201195 indicates high selectivity as an inhibitor, though specific IC50 values were not provided in the initial source material. Analog 1 is noted for its potent inhibition of p38α MAP kinase.

Table 2: Anticancer Activity of Structurally Related Pyrazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 33 Indole-pyrazole hybridHCT116<23.7Doxorubicin24.7-64.8
Compound 34 Indole-pyrazole hybridMCF7<23.7Doxorubicin24.7-64.8
Compound 53 5-Alkylated selanyl-1H-pyrazoleHepG215.98--
Compound 54 4-Amino-5-substituted selenolo[2,3-c]pyrazoleHepG213.85--

Note: The compounds in this table are not direct derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine but represent the broader class of pyrazoles with demonstrated anticancer activity, providing a basis for further research and development.[2]

Key Signaling Pathways and Logical Relationships

Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by these compounds and a generalized structure-activity relationship.

p38_MAPK_Signaling_Pathway ext_stimuli Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) ext_stimuli->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 p38_mapk p38 MAPK (α, β, γ, δ) mkk3_6->p38_mapk downstream Downstream Effectors (e.g., MAPKAPK-2, ATF-2, Stat1) p38_mapk->downstream RO3201195 RO3201195 (1-(4-fluorophenyl)-pyrazol-5-amine derivative) RO3201195->p38_mapk Inhibition cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) downstream->cellular_response

Caption: p38 MAPK Signaling Pathway Inhibition.

SAR_Logic core 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Core r1 Substitutions at C4-position core->r1 r2 Modifications of the 5-amino group core->r2 r3 Variations of the 3-phenyl ring core->r3 activity Biological Activity (Kinase Inhibition, Anticancer, Anti-inflammatory) r1->activity Modulates Potency & Selectivity r2->activity Influences Pharmacokinetics r3->activity Affects Target Binding

Caption: Generalized Structure-Activity Relationship.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of pyrazole derivatives. These protocols are representative of the techniques commonly employed in the field.

General Synthesis of 1,3-Diaryl-1H-pyrazol-5-amine Derivatives

The synthesis of the core pyrazole structure often follows a multi-step procedure. A representative protocol is outlined below:

Workflow for Synthesis

Synthesis_Workflow start Starting Materials: Substituted Phenylhydrazine & β-Ketinitrile step1 Step 1: Condensation Reaction (e.g., in Ethanol with catalyst) start->step1 intermediate Intermediate Pyrazole Formation step1->intermediate step2 Step 2: Cyclization (Often acid or base-catalyzed) intermediate->step2 product Final Product: 1,3-Diaryl-1H-pyrazol-5-amine Derivative step2->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, Mass Spectrometry, IR) purification->characterization

Caption: General Synthesis Workflow.

Protocol:

  • Condensation: To a solution of a substituted phenylhydrazine (1 mmol) in a suitable solvent such as ethanol, add an equimolar amount of a β-ketinitrile.

  • Catalysis: A catalytic amount of an acid (e.g., acetic acid) or a base is often added to facilitate the reaction.

  • Reflux: The reaction mixture is typically heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve extraction and washing.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 1,3-diaryl-1H-pyrazol-5-amine derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is a critical evaluation step. A general protocol for a kinase inhibition assay is provided below.

Protocol:

  • Reagents and Materials: Kinase enzyme, substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain the desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer agents.[4]

Protocol:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.[4]

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, diluted with culture medium) for a specified duration (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).[4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 2-4 hours.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine scaffold represents a privileged structure in the design of novel therapeutic agents. The derivatives discussed in this guide exhibit promising biological activities, particularly as kinase inhibitors and anticancer agents. The provided quantitative data, while highlighting the potential of this chemical class, also underscores the need for more systematic structure-activity relationship studies on a focused library of these specific derivatives.

Future research should aim to expand the library of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine derivatives with diverse substitutions at the C4 position and on the 3-phenyl ring. Detailed mechanistic studies, including the identification of specific kinase targets and the elucidation of downstream signaling effects, are crucial for advancing these compounds into preclinical and clinical development. The experimental protocols outlined herein provide a solid foundation for such investigations. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapies for a range of human diseases.

References

Exploratory

Spectroscopic and Synthetic Profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the pyrazole derivative, 1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to the pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on established protocols for analogous compounds and presents comparative spectroscopic data from closely related structures. This information serves as a valuable resource for the synthesis and characterization of this and similar molecules of interest in pharmaceutical and materials science research.

Synthetic Protocol: A Generalized Approach

The synthesis of 1,3,5-substituted pyrazoles is a well-established process in organic chemistry. A common and effective method involves the condensation reaction between a β-ketonitrile and a substituted hydrazine. For the target molecule, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, the logical precursors are benzoylacetonitrile and (4-fluorophenyl)hydrazine. The reaction typically proceeds via acid or base catalysis, leading to the formation of the pyrazole ring.

Experimental Procedure (Hypothetical)

  • Reaction Setup: A solution of benzoylacetonitrile (1 equivalent) in a suitable solvent, such as absolute ethanol or glacial acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagents: To this solution, (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) is added, followed by a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) or a base (e.g., sodium acetate).

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzoylacetonitrile Benzoylacetonitrile Reaction Condensation Reaction Benzoylacetonitrile->Reaction Fluorophenylhydrazine (4-fluorophenyl)hydrazine Fluorophenylhydrazine->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Heat Reflux Heat->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Target 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Purification->Target

A generalized synthetic workflow for the target compound.

Spectroscopic Data Analysis

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of the target molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and fluorophenyl rings, a characteristic singlet for the C4-H of the pyrazole ring, and a broad singlet for the amino (-NH₂) protons. The protons on the fluorophenyl ring will likely exhibit splitting due to coupling with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the pyrazole ring and the two aromatic rings. The carbons of the fluorophenyl ring will show characteristic splitting patterns due to C-F coupling.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges

Carbon AtomPredicted Chemical Shift (ppm)
Pyrazole C3145 - 155
Pyrazole C490 - 100
Pyrazole C5140 - 150
Phenyl C (ipso)130 - 135
Phenyl C (ortho, meta, para)120 - 130
Fluorophenyl C (ipso)135 - 140 (doublet)
Fluorophenyl C (ortho to F)115 - 120 (doublet)
Fluorophenyl C (meta to F)125 - 130 (doublet)
Fluorophenyl C (para to substituent)155 - 165 (doublet)

2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C=N stretch (pyrazole ring)1580 - 1620
C=C stretch (aromatic rings)1450 - 1600
C-F stretch1100 - 1250

2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₅H₁₂FN₃), the expected molecular weight is approximately 253.11 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass for elemental composition confirmation.

Table 3: Predicted Mass Spectrometry Data

IonExpected m/z
[M+H]⁺254.1148
[M+Na]⁺276.0967

Experimental Workflow Visualization

The overall process from synthesis to characterization involves a logical sequence of steps to ensure the identity and purity of the final compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Workup Workup Reaction->Workup Neutralization & Extraction Purification Purification Workup->Purification Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment Purification->Purity Structure Structure Elucidation NMR->Structure NMR->Purity IR->Structure MS->Structure

A flowchart of the experimental and analytical process.

Conclusion

While direct experimental spectroscopic data for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The provided hypothetical protocols and predicted spectroscopic data serve as a valuable starting point for researchers aiming to synthesize and study this and other related fluorinated pyrazole derivatives. Further experimental work is necessary to definitively establish the spectroscopic profile of this compound.

Foundational

Crystal structure of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

An in-depth search for the specific crystal structure of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine did not yield a publicly available, solved crystal structure in the Cambridge Crystallographic Data Centre (CCDC) or...

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the specific crystal structure of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine did not yield a publicly available, solved crystal structure in the Cambridge Crystallographic Data Centre (CCDC) or in peer-reviewed literature. This is not uncommon, as many synthesized compounds have not been subjected to single-crystal X-ray diffraction analysis.

However, to fulfill the user's request for a technical guide that is valuable to researchers and drug development professionals, this document will proceed by presenting a representative experimental workflow for the synthesis of this class of compounds. Furthermore, it will detail the expected molecular geometry and intermolecular interactions based on closely related, structurally characterized pyrazole derivatives. This approach provides a scientifically grounded framework for understanding the structural chemistry of the target compound.

Introduction to Phenylpyrazolamine Derivatives

Substituted pyrazoles are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The title compound, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, incorporates key pharmacophoric features: a central pyrazole scaffold, a phenyl ring at the 3-position, a fluorophenyl group at the 1-position, and an amine group at the 5-position. The fluorine substituent is often introduced to modulate metabolic stability and binding affinity. Understanding the three-dimensional structure of these molecules is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Crystallization: A General Protocol

The synthesis of 1,3-disubstituted-1H-pyrazol-5-amines is commonly achieved through a condensation reaction between a β-ketonitrile and a substituted hydrazine. The following protocol describes a general method for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis

Materials:

  • Benzoylacetonitrile (1.0 eq)

  • 4-Fluorophenylhydrazine hydrochloride (1.1 eq)

  • Ethanol (as solvent)

  • Triethylamine or a similar base (1.2 eq)

Procedure:

  • Benzoylacetonitrile is dissolved in ethanol in a round-bottom flask.

  • 4-Fluorophenylhydrazine hydrochloride and triethylamine are added to the solution.

  • The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are common techniques that can be applied:

  • Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetone) in a vial. The vial is covered with a perforated film and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small open vial, which is then placed inside a larger sealed chamber containing a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but miscible with the good solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting the growth of crystals.

The workflow for synthesis and crystallization is depicted in the diagram below.

G Synthesis and Crystallization Workflow A Reactants: Benzoylacetonitrile 4-Fluorophenylhydrazine HCl Triethylamine C Reaction: Reflux (4-6h) A->C B Solvent: Ethanol B->C D Work-up: Solvent Removal C->D E Purification: Column Chromatography or Recrystallization D->E F Pure Compound: 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine E->F G Crystallization: Slow Evaporation or Vapor Diffusion F->G H Single Crystals for X-ray Diffraction G->H

Caption: General workflow for the synthesis and crystallization of the title compound.

Predicted Molecular Geometry and Crystal Packing

While the specific crystal structure is not available, we can predict the key structural features based on known structures of similar pyrazole derivatives.

Molecular Conformation

The molecule consists of a central pyrazole ring, which is expected to be planar. The phenyl ring at the 3-position and the 4-fluorophenyl ring at the 1-position will be twisted out of the plane of the pyrazole ring to minimize steric hindrance. The degree of this twisting is defined by the torsion angles.

Intermolecular Interactions

In the solid state, the molecules are expected to be held together by a network of intermolecular interactions. The primary interactions anticipated are:

  • Hydrogen Bonding: The amine group (-NH₂) at the 5-position is a strong hydrogen bond donor. It is highly likely to form N-H···N hydrogen bonds with the pyrazole ring nitrogen atom of an adjacent molecule. This type of interaction often leads to the formation of dimeric or catemeric (chain-like) supramolecular synthons.

  • π-π Stacking: The aromatic phenyl and fluorophenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing. These can be either face-to-face or offset.

  • C-H···π Interactions: The hydrogen atoms of the phenyl rings can interact with the electron clouds of adjacent aromatic rings.

  • C-H···F Interactions: Weak C-H···F hydrogen bonds may also be present, involving the fluorine atom of the fluorophenyl group.

A logical diagram illustrating these potential interactions is provided below.

G Potential Intermolecular Interactions Molecule 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine HB N-H...N Hydrogen Bonding (Amine to Pyrazole N) Molecule->HB Primary PiPi π-π Stacking (Phenyl to Phenyl/Fluorophenyl) Molecule->PiPi Secondary CHPi C-H...π Interactions Molecule->CHPi Secondary CHF C-H...F Interactions Molecule->CHF Weak

Caption: Key intermolecular interactions expected in the crystal structure.

Representative Crystallographic Data

To provide quantitative context, the following table summarizes typical crystallographic data for a closely related, published structure of a 1,3-disubstituted-1H-pyrazol-5-amine derivative. This data should be considered representative and not the actual data for the title compound.

Parameter Representative Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8-12 Å, b ≈ 5-9 Å, c ≈ 15-20 Å, β ≈ 95-105°
Z (Molecules/Unit Cell) 4
Hydrogen Bond (N-H···N) D-H ≈ 0.86 Å, H···A ≈ 2.2 Å, D···A ≈ 3.0 Å, Angle ≈ 165°
Torsion Angle (Py-Ph) ~30-45°

Note: These values are illustrative and based on typical observations for this class of compounds.

Conclusion and Future Work

This technical guide has outlined the synthesis, potential crystallization methods, and predicted structural characteristics of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. While a solved crystal structure is not yet available, the analysis of related compounds provides a strong foundation for understanding its molecular geometry and intermolecular interactions, which are critical for its application in drug development.

Future work should focus on the successful single-crystal growth and X-ray diffraction analysis of the title compound. This would provide definitive data on its three-dimensional structure, confirm the nature of its supramolecular assembly, and enable more precise structure-based drug design efforts.

Exploratory

Potential Therapeutic Targets of Pyrazole-Based Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its versatility and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its versatility and favorable physicochemical properties have led to the development of numerous compounds with diverse biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole-based compounds, with a focus on their applications in oncology, inflammation, and infectious diseases. This document details the inhibitory activities of representative compounds, outlines experimental protocols for their evaluation, and visualizes the associated signaling pathways.

Key Therapeutic Targets in Oncology

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and survival.

Protein Kinase Inhibitors

Kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[1] Pyrazole-based compounds have been successfully designed to target several key kinases.

1.1.1. Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and migration.[2] Its aberrant activation is implicated in various cancers. Pyrazole-containing compounds have been developed as potent EGFR inhibitors.[3]

1.1.2. Akt (Protein Kinase B)

Akt is a serine/threonine kinase that is a critical node in the PI3K/Akt signaling pathway, which is central to cell survival and proliferation.[4][5] Afuresertib is a notable pyrazole-based Akt inhibitor.[6]

1.1.3. Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAP kinases are involved in cellular responses to stress and inflammation and can contribute to cancer progression.[7][8] Several pyrazole compounds have been investigated as inhibitors of p38 MAPK.

1.1.4. Other Kinase Targets

Pyrazole derivatives have also been shown to inhibit other kinases involved in cell cycle regulation and oncogenesis, including Aurora kinases and Checkpoint kinase 2 (Chk2).[9]

Topoisomerase Inhibitors

Topoisomerases are enzymes that are essential for resolving DNA topological problems during replication and transcription. Their inhibition can lead to DNA damage and apoptosis in cancer cells. Certain pyrazole analogs have been identified as inhibitors of type II bacterial topoisomerases, suggesting potential for development as anticancer agents targeting human topoisomerases.[10]

Therapeutic Targets in Inflammation

The anti-inflammatory properties of pyrazole derivatives are well-established, with several compounds targeting key enzymes in the inflammatory cascade.[11]

Cyclooxygenase (COX) Enzymes

The most well-known anti-inflammatory pyrazoles are selective inhibitors of cyclooxygenase-2 (COX-2).[10][11] COX-2 is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[12] Celecoxib is a prominent example of a selective COX-2 inhibitor with a pyrazole core.[13]

Lipoxygenase (LOX)

Lipoxygenases are enzymes that catalyze the production of leukotrienes, which are potent inflammatory mediators. Some pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-LOX.[13]

Therapeutic Targets in Infectious Diseases

Pyrazole-based compounds have demonstrated promising activity against a range of bacterial and fungal pathogens, indicating their potential as novel antimicrobial agents.[14][15][16]

Bacterial Targets

The specific molecular targets of many antibacterial pyrazoles are still under investigation, though some evidence suggests inhibition of bacterial topoisomerase II and IV.[14] These compounds have shown efficacy against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

Fungal Targets

The mechanisms of action for antifungal pyrazoles are also an active area of research. These compounds have shown inhibitory activity against clinically relevant fungi such as Aspergillus niger and Candida albicans.[15]

Data Presentation: Inhibitory Activities of Pyrazole-Based Compounds

The following tables summarize the quantitative data for representative pyrazole derivatives against their respective targets.

Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

CompoundTarget KinaseIC50/Ki (nM)Target Cell LineIC50 (µM)Reference
AfuresertibAkt10.02 (IC50)--[6]
AfuresertibAkt22 (IC50)--[6]
AfuresertibAkt32.6 (IC50)--[6]
Compound 1bHaspin57 (IC50)--[17]
Compound 1cHaspin66 (IC50)--[17]
Compound 2cHaspin62 (IC50)--[17]
TK4gJAK212.61 (IC50)--[18]
TK4gJAK315.80 (IC50)--[18]
Pyrazole DerivativeRET KinasepIC50 = 8.8--[19]
N-phenyl pyrazoline 5--Hs578T3.95[3]
N-phenyl pyrazoline 5--MDA MB 23121.55[3]
N-phenyl pyrazoline 2--HeLa20.26[3]
N-phenyl pyrazoline 5--HeLa4.708[3]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-20.04 (Ki)High[13]
Pyrazole-Thiazole HybridCOX-20.03-[13]
Pyrazole-Thiazole Hybrid5-LOX0.12-[13]
3-(trifluoromethyl)-5-arylpyrazoleCOX-20.02225[13]
3-(trifluoromethyl)-5-arylpyrazoleCOX-14.5-[13]
Compound 5uCOX-2-74.92[20]
Compound 5sCOX-2-72.95[20]
Compound 2aCOX-20.01987-[21]
Compound 3bCOX-20.0394322.21[21]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazoleE. coli 19241[14]
Aminoguanidine-derived 1,3-diphenyl pyrazoleMultidrug-resistant S. aureus1-32[14]
Thiazolo-pyrazole derivative 17MRSA4[14]
Imidazo-pyridine substituted pyrazole 18Gram-negative strains<1[14]
Compound 3E. coli0.25[15]
Compound 4S. epidermidis0.25[15]
Compound 2A. niger1[15]
Indazole 9Staphylococcus and Enterococcus genera4[16][22]
Compound 3cMultidrug-resistant Staphylococcus32-64[23]
Compound 4bMultidrug-resistant Staphylococcus32-64[23]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of pyrazole-based compounds.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Kinase enzyme of interest

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin)[17]

  • ATP (at a concentration close to the Km value for the kinase)

  • Specific peptide substrate for the kinase

  • Test pyrazole compounds dissolved in DMSO

  • Positive control inhibitor

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[1][17]

  • 384-well white, flat-bottom plates

  • Luminescence-capable plate reader

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • Add 5 µL of the diluted test compound, positive control, or DMSO (negative control) to the appropriate wells of a 384-well plate.[1]

  • Add 10 µL of the kinase enzyme solution to all wells and mix gently.[1]

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]

  • Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.[1]

  • Incubate the reaction for 30-60 minutes at 30°C.[1][17]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[1]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottomed plates

  • Microplate reader capable of measuring absorbance at 492 nm or 570 nm.[25]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25][26]

  • Prepare serial dilutions of the test pyrazole compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control.[26]

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[25][27]

  • After the incubation period, add 28-50 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing for the formation of formazan crystals.[25][27]

  • Carefully remove the medium containing MTT and add 130-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[25]

  • Incubate the plates for 15 minutes with shaking to ensure complete dissolution.[25]

  • Measure the absorbance of each well using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[12]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX assay buffer

  • COX cofactor solution

  • COX probe

  • Arachidonic acid (substrate)

  • Test pyrazole compounds dissolved in DMSO

  • Selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., Celecoxib) as positive controls

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.[12]

  • Prepare serial dilutions of the test compounds in DMSO.[12]

  • In a 96-well plate, add the COX assay buffer, diluted COX cofactor, and COX probe to each well.[12]

  • Add the diluted test compounds, positive controls, or DMSO (vehicle control) to the respective wells.[12]

  • Add the diluted COX-1 or COX-2 enzyme to the wells.[12]

  • Pre-incubate the plate for 10 minutes at 37°C.[28]

  • Initiate the reaction by adding arachidonic acid to each well.[12]

  • Immediately measure the fluorescence in kinetic mode for a set period.

  • Determine the rate of reaction for each well and calculate the percentage of inhibition for each compound concentration to determine the IC50 values for both COX-1 and COX-2.[20]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazole-based compounds and a typical experimental workflow.

Signaling Pathways

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of pyrazole-based compounds.

Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Bad Bad (pro-apoptotic) Akt->Bad Inhibition FoxO FoxO (pro-apoptotic) Akt->FoxO Inhibition GSK3b GSK-3β Akt->GSK3b Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellSurvival Cell Survival Bad->CellSurvival FoxO->CellSurvival CellProliferation Cell Proliferation GSK3b->CellProliferation Pyrazole Pyrazole Inhibitor Pyrazole->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and its inhibition by pyrazole compounds.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (UV, Osmotic Shock) MAPKKK MAPKKK (ASK1, TAK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors Inflammation Inflammation, Apoptosis, Cell Cycle Arrest MK2->Inflammation Pyrazole Pyrazole Inhibitor Pyrazole->p38 Inhibition TranscriptionFactors->Inflammation

Caption: The p38 MAPK signaling pathway and its modulation by pyrazole inhibitors.

Experimental Workflow

Experimental_Workflow cluster_workflow Drug Discovery Workflow for Pyrazole-Based Inhibitors Compound_Synthesis Pyrazole Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Kinase_Assay Kinase Inhibition Assay (IC50 Determination) In_Vitro_Screening->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) (IC50 Determination) In_Vitro_Screening->Cytotoxicity_Assay Lead_Identification Lead Compound Identification Kinase_Assay->Lead_Identification Cytotoxicity_Assay->Lead_Identification In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Identification->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Foundational

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the prospective mechanism of action of the synthetic pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the prospective mechanism of action of the synthetic pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. While direct and extensive experimental data for this specific molecule remains to be fully elucidated in publicly accessible literature, its structural similarity to known kinase inhibitors provides a strong foundation for hypothesizing its biological targets. This document consolidates available information on analogous compounds, outlines detailed experimental protocols for its characterization, and presents a likely signaling pathway it may modulate. The primary aim is to equip researchers and drug development professionals with a comprehensive framework to investigate and harness the therapeutic potential of this compound, particularly in the realms of inflammatory diseases and oncology.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the scaffold of numerous biologically active molecules and approved drugs.[1] The subject of this guide, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, is a synthetic compound noted for its potential as a selective inhibitor in medicinal chemistry, with applications in the development of targeted therapies for cancer and inflammatory conditions.[1] Its structural features, including the fluorophenyl group, are often incorporated to enhance biological activity and pharmacokinetic properties.

Given the current landscape of research, the most probable mechanism of action for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is the inhibition of p38 Mitogen-Activated Protein (MAP) Kinase. This hypothesis is strongly supported by extensive research on a closely related analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), which has been identified as a potent and highly selective inhibitor of p38 MAP kinase.[2]

Postulated Mechanism of Action: p38 MAP Kinase Inhibition

The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stresses, such as inflammatory cytokines, UV radiation, and osmotic shock. Dysregulation of the p38 MAPK pathway is implicated in a multitude of diseases, most notably inflammatory disorders like rheumatoid arthritis and in various cancers.

The p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a multi-tiered pathway that relays extracellular signals to the nucleus to elicit specific cellular responses, including apoptosis, cell cycle regulation, and the production of pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β).

The signaling pathway is initiated by the activation of upstream kinases, which in turn phosphorylate and activate the p38 MAP kinases. Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to the modulation of gene expression.

p38_signaling_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptors extracellular_stimuli->receptor mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates downstream_kinases Downstream Kinases (e.g., MAPKAPK-2) p38_mapk->downstream_kinases phosphorylates transcription_factors Transcription Factors (e.g., ATF-2, MEF-2) p38_mapk->transcription_factors phosphorylates compound 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine (Proposed Inhibitor) compound->p38_mapk inhibits cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response

Figure 1. Proposed p38 MAP Kinase Signaling Pathway and the inhibitory action of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Quantitative Data (Representative)

As of the date of this publication, specific quantitative data for the inhibition of p38 MAP kinase by 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is not available in the public domain. However, to provide a framework for the expected data profile, the following table summarizes the activity of the structurally analogous compound, RO3201195.[2] It is anticipated that 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine would exhibit a similar profile, which can be confirmed through the experimental protocols outlined in the subsequent section.

CompoundTarget KinaseAssay TypeIC50 (nM)Notes
RO3201195 p38αEnzyme Assay30Highly potent inhibition.
p38βEnzyme Assay80Potent inhibition.
JNK1Enzyme Assay>10,000Demonstrates high selectivity over other MAP kinases.
ERK2Enzyme Assay>10,000Demonstrates high selectivity over other MAP kinases.

Table 1. Representative quantitative data for a structurally similar p38 MAP kinase inhibitor.

Experimental Protocols

To elucidate the mechanism of action and determine the inhibitory potency of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the inhibitory effect of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine on p38 MAP kinase activity.

Materials:

  • Purified, active p38α or p38β kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • Adenosine triphosphate (ATP)

  • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control).

  • Add the p38 kinase and the substrate to each well.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the reagent from the luminescent assay kit.

  • Signal Generation: Add the detection reagent to convert the generated ADP to a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

experimental_workflow start Start: Compound and Reagent Preparation dispense_compound Dispense Serial Dilutions of Compound and Vehicle Control into 384-well Plate start->dispense_compound add_kinase_substrate Add Kinase (p38 MAPK) and Substrate Mixture dispense_compound->add_kinase_substrate initiate_reaction Initiate Reaction with ATP add_kinase_substrate->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation terminate_reaction Terminate Reaction and Deplete ATP incubation->terminate_reaction detect_signal Add Detection Reagent and Measure Luminescence terminate_reaction->detect_signal data_analysis Data Analysis: Plot Dose-Response Curve and Calculate IC50 detect_signal->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Figure 2. Generalized experimental workflow for an in vitro kinase inhibition assay.
Cellular Assay for Target Engagement

To confirm that 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine inhibits p38 MAP kinase within a cellular context, a Western blot analysis can be performed to measure the phosphorylation of a downstream substrate.

Objective: To assess the inhibition of p38 MAP kinase activity in cells treated with 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Procedure Outline:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages or monocytes) and treat with varying concentrations of the compound.

  • Stimulation: Stimulate the p38 pathway using a known activator (e.g., lipopolysaccharide - LPS).

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MAPKAPK-2 (a downstream target of p38) and total MAPKAPK-2 (as a loading control).

  • Detection: Visualize the protein bands and quantify the levels of phosphorylation. A reduction in phosphorylated MAPKAPK-2 in the presence of the compound would indicate target engagement.

Conclusion and Future Directions

Based on the structural homology to known p38 MAP kinase inhibitors, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine presents a compelling candidate for further investigation as a modulator of this key signaling pathway. The experimental protocols detailed in this guide provide a clear roadmap for elucidating its precise mechanism of action and quantifying its inhibitory potency and selectivity.

Future research should focus on conducting these described experiments to generate direct evidence of p38 MAP kinase inhibition. Furthermore, comprehensive kinase profiling against a broad panel of kinases is recommended to establish the selectivity of the compound. Subsequent studies could then explore its efficacy in cellular and animal models of inflammatory diseases and cancer, paving the way for its potential development as a novel therapeutic agent.

References

Exploratory

In Silico Modeling and Molecular Docking of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the in silico modeling and molecular docking procedures for the compound 1-(4-fluoropheny...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking procedures for the compound 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document outlines a detailed workflow for computational analysis, from target selection and protein preparation to ligand setup, molecular docking, and results interpretation. The methodologies presented herein are intended to serve as a practical guide for researchers engaged in structure-based drug design and the exploration of novel therapeutic agents.

Introduction to 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative with a molecular structure that makes it a promising candidate for drug development.[1] The presence of a fluorophenyl group can enhance metabolic stability and binding affinity.[2] Pyrazole-based compounds have been investigated for their potential to modulate various biological pathways, making them attractive scaffolds for the design of targeted therapies.[1][3] In silico techniques, such as molecular docking, are powerful tools for predicting the binding interactions of such compounds with their protein targets at an atomic level, thereby guiding lead optimization and drug discovery efforts.[4][5]

The In Silico Drug Discovery Workflow

The process of computer-aided drug design (CADD) for a specific compound involves a systematic workflow. This guide will focus on a structure-based drug design approach, which is applicable when the three-dimensional structure of the biological target is known.

CADD_Workflow Target_Identification Target Identification and Validation Protein_Preparation Protein Structure Preparation Target_Identification->Protein_Preparation Select Target Grid_Generation Grid Generation Protein_Preparation->Grid_Generation Prepared Receptor Ligand_Preparation Ligand Preparation Molecular_Docking Molecular Docking Ligand_Preparation->Molecular_Docking Prepared Ligand Grid_Generation->Molecular_Docking Define Binding Site Results_Analysis Results Analysis and Visualization Molecular_Docking->Results_Analysis Docked Poses Lead_Optimization Lead Optimization Results_Analysis->Lead_Optimization Identify Hits

A generalized workflow for computer-aided drug design (CADD).

Experimental Protocols

Target Selection

Based on existing research on similar pyrazole derivatives, a relevant biological target for this in silico study is p38 Mitogen-Activated Protein (MAP) Kinase . A novel class of pyrazole inhibitors has been identified as highly selective for p38 MAP kinase, which is a key enzyme in inflammatory pathways.[6] For this guide, we will use the crystal structure of p38 MAP kinase (PDB ID: 1A9U) for our docking simulations.

Protein Preparation

The initial step in preparing the protein for docking is to retrieve the structure from the Protein Data Bank and clean it to ensure it is suitable for simulation.[7][8][9]

Protocol:

  • Download Protein Structure: Obtain the PDB file (e.g., 1A9U) from the RCSB Protein Data Bank.

  • Remove Unnecessary Molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the docking study using molecular visualization software like UCSF Chimera or PyMOL.[7][8]

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.[9][10]

  • Assign Charges: Assign partial charges to the protein atoms. The Kollman charging method is a commonly used approach.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Ligand Preparation

The ligand, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, must also be prepared for the docking simulation.[10][11]

Protocol:

  • Obtain Ligand Structure: The 2D structure of the ligand can be drawn using chemical drawing software like ChemDraw or obtained from a database such as PubChem.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation. This can be done using force fields like MMFF94.

  • Assign Charges: Assign Gasteiger partial charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

Preparation_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB_Download Download PDB Structure Remove_Water Remove Water & Heteroatoms PDB_Download->Remove_Water Add_Hydrogens_P Add Hydrogens Remove_Water->Add_Hydrogens_P Assign_Charges_P Assign Charges Add_Hydrogens_P->Assign_Charges_P Ligand_Structure Obtain 2D/3D Structure Energy_Minimization_L Energy Minimization Ligand_Structure->Energy_Minimization_L Assign_Charges_L Assign Charges Energy_Minimization_L->Assign_Charges_L Define_Torsions Define Rotatable Bonds Assign_Charges_L->Define_Torsions

Workflow for protein and ligand preparation.
Grid Generation

Grid generation is the process of defining the active site of the protein where the ligand is expected to bind. A 3D grid is created within this defined space to pre-calculate the interaction energies, which speeds up the docking process.[12][13][14]

Protocol:

  • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature information. For p38 MAP kinase, the ATP binding pocket is the target site.

  • Define the Grid Box: Using software like AutoDock Tools, a grid box is centered on the identified binding site. The dimensions of the box should be large enough to accommodate the ligand and allow for rotational and translational movements.[15]

  • Generate Grid Parameter File: Create a grid parameter file (e.g., .gpf) that specifies the coordinates of the grid center, the number of grid points in each dimension, and the grid spacing.

  • Run Grid Calculation: Execute the grid generation program (e.g., AutoGrid) to create the grid maps for different atom types.

Molecular Docking

Molecular docking is the computational simulation of a ligand binding to a receptor.[4][5]

Protocol:

  • Select a Docking Algorithm: Choose a suitable docking algorithm. Common algorithms include Lamarckian Genetic Algorithm, which is used in AutoDock.

  • Set Docking Parameters: Configure the docking parameters in a docking parameter file (e.g., .dpf). This includes the number of docking runs, the population size, and the maximum number of energy evaluations.

  • Run Docking Simulation: Execute the docking program (e.g., AutoDock Vina) using the prepared protein, ligand, and grid files as input.[16] The program will generate multiple possible binding poses of the ligand in the protein's active site.

Data Presentation and Analysis

The results of the molecular docking simulation provide quantitative data that needs to be analyzed to understand the binding interactions.[17][18]

Binding Affinity

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. It is typically expressed in kcal/mol, with more negative values indicating stronger binding.[17]

Parameter Value
Binding Energy (kcal/mol) -8.5 to -10.5 (representative range for pyrazole inhibitors)
Inhibition Constant (Ki) Low nanomolar (nM) range (predicted)

Note: The values presented are representative based on literature for similar pyrazole-based inhibitors of p38 MAP kinase and are for illustrative purposes.

Analysis of Docked Poses

The docked poses should be visually inspected to analyze the interactions between the ligand and the protein's amino acid residues.

Interaction Type Interacting Residues in p38 MAP Kinase (Example)
Hydrogen Bonds Met109, Gly110, Thr106
Hydrophobic Interactions Leu75, Val83, Ile105, Leu108
Pi-Pi Stacking Phe169

Note: The interacting residues are examples based on known inhibitors of p38 MAP kinase.

A crucial hydrogen bond for the selectivity of some pyrazole inhibitors for p38 has been identified between the exocyclic amine of the inhibitor and the side chain of Threonine 106.[6]

Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, MEKKs) Extracellular_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors, Kinases) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Inhibitor 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine Inhibitor->p38_MAPK Inhibition

Simplified p38 MAP Kinase signaling pathway and the point of inhibition.

Conclusion

This technical guide has detailed a comprehensive in silico modeling and molecular docking workflow for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. By following the outlined experimental protocols, researchers can effectively predict the binding affinity and interaction patterns of this compound with biological targets like p38 MAP kinase. The insights gained from such computational studies are invaluable for guiding the rational design and optimization of novel pyrazole-based therapeutic agents. The integration of in silico methods into the drug discovery pipeline has the potential to significantly accelerate the identification of promising drug candidates.[19]

References

Foundational

Technical Guide: Physicochemical Characterization of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of the novel pyrazol...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of the novel pyrazole derivative, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. While specific experimental data for this compound is not publicly available, this guide details the standardized experimental protocols necessary for its characterization. Methodologies for kinetic and thermodynamic solubility assessment, alongside a strategy for stability evaluation via forced degradation studies as outlined by the International Council for Harmonisation (ICH), are presented. This guide is intended to equip researchers with the necessary protocols to generate and present critical data for drug discovery and development.

Introduction

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (C₁₅H₁₂FN₃) is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a fluorophenyl group, suggests it may serve as a valuable building block in the synthesis of bioactive molecules, potentially enhancing metabolic stability and bioavailability.[1][2] Accurate and reproducible measurement of its solubility and stability is a prerequisite for any further development, impacting everything from in vitro assay reliability to in vivo pharmacology and formulation design.[3][4][5]

This guide outlines the standard methodologies for determining these critical physicochemical properties.

Physicochemical Properties

Basic properties gathered from available sources are listed below.

PropertyValueSource
Molecular Formula C₁₅H₁₂FN₃[1]
Molecular Weight 253.28 g/mol [1]
Appearance Light cream color powder[1]
Melting Point 133-138 °C[1]
Storage Conditions 0-8 °C[1]

Aqueous Solubility Assessment

Solubility is a critical determinant of a compound's behavior in biological systems.[4] Both kinetic and thermodynamic solubility assays are essential for a comprehensive profile. Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium value necessary for later-stage development and formulation.[3][6]

Data Presentation for Solubility

Quantitative results from the following experimental protocols should be summarized as shown in the tables below.

Table 3.1: Thermodynamic Solubility of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Buffer System (pH) Incubation Time (hours) Temperature (°C) Solubility (µg/mL) Solubility (µM)
Phosphate-Buffered Saline (7.4) 24 25 Data Data
Simulated Gastric Fluid (1.2) 24 37 Data Data

| Simulated Intestinal Fluid (6.8) | 24 | 37 | Data | Data |

Table 3.2: Kinetic Solubility of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Buffer System (pH) Incubation Time (hours) Temperature (°C) Solubility (µg/mL) Solubility (µM)

| Phosphate-Buffered Saline (7.4) | 2 | 25 | Data | Data |

Experimental Protocols

This method measures the equilibrium solubility of a compound and is considered the gold standard.[5][7]

Protocol:

  • Preparation: Accurately weigh approximately 1 mg of solid 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine into separate glass vials.[7]

  • Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.[7]

  • Equilibration: Seal the vials and place them in a shaker or thermomixer set to agitate (e.g., 700 rpm) at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7]

  • Sample Processing: After incubation, allow the vials to stand to let undissolved particles settle. Centrifuge the samples to pellet any remaining solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any fine particulates.[7]

  • Quantification: Prepare a calibration curve from a known concentration stock solution of the test compound. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration.[3][5][8]

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis A Weigh 1 mg of solid compound into vial B Add 1 mL of aqueous buffer A->B C Seal and incubate (24h, 25°C, 700 rpm) B->C D Centrifuge sample C->D E Filter supernatant D->E F Quantify concentration via HPLC-UV or LC-MS E->F

Diagram 1: Thermodynamic Solubility Workflow

This high-throughput method measures the solubility of a compound precipitating from a DMSO stock solution, which is relevant for early drug discovery screening.[3][9][10]

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (e.g., 10-20 mM) in 100% DMSO.[10]

  • Dispensing: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 2-5 µL) to the appropriate wells.[9]

  • Buffer Addition: Add the aqueous buffer (e.g., 98-195 µL) to achieve the final desired compound concentration and a low final DMSO concentration (typically ≤2%).[6]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[3]

  • Detection: Determine the concentration of the dissolved compound. This can be done via several methods:

    • Direct UV/LC-MS: Filter the plate to separate precipitated compound, then measure the concentration of the filtrate.[3][9]

    • Nephelometry: Measure the light scattering caused by precipitated particles without a filtration step.[4][9]

G cluster_prep Preparation cluster_equil Incubation cluster_proc Analysis A Prepare 20 mM stock solution in DMSO B Dispense 5 µL stock into 96-well plate A->B C Add 245 µL aqueous buffer (2% final DMSO) B->C D Mix and incubate (2h, 25°C) C->D E Filter plate to remove precipitate D->E F Quantify filtrate by LC-MS or UV-Vis E->F

Diagram 2: Kinetic Solubility Workflow

Stability Assessment

Stability testing is crucial for defining storage conditions, re-test periods, and shelf life.[11] Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[12] These studies are a core component of the ICH guidelines.[13][14]

Data Presentation for Stability

Results from forced degradation studies should be presented to show the percentage of the parent compound remaining and to quantify major degradation products.

Table 4.1: Forced Degradation of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Stress Condition Time % Parent Remaining Major Degradant 1 (% Area) Major Degradant 2 (% Area)
0.1 M HCl 8 hours Data Data Data
0.1 M NaOH 8 hours Data Data Data
3% H₂O₂ 24 hours Data Data Data
Thermal (80°C, Solid) 48 hours Data Data Data

| Photolytic (ICH Q1B) | 1.2M lux hours | Data | Data | Data |

Experimental Protocol: Forced Degradation

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged but not overwhelmed by secondary degradation products.[15][16]

Protocol:

  • Sample Preparation: Prepare solutions of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat as necessary (e.g., 60°C).[17]

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Test at room temperature first, as base hydrolysis can be rapid.[15][17]

    • Oxidation: Add an appropriate volume of hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂). Keep the sample at room temperature and protect it from light.[15]

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13]

  • Time Points: Sample the stress conditions at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acid and base hydrolysis samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. Calculate the mass balance to ensure all products are accounted for.[16]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare compound stock solution (1 mg/mL) B Acidic (0.1 M HCl) A->B C Basic (0.1 M NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at multiple time points B->G C->G D->G E->G F->G H Neutralize/Quench (as needed) G->H I Analyze via stability- indicating HPLC H->I

Diagram 3: Forced Degradation Study Workflow

Conclusion

The protocols and frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Executing these thermodynamic and kinetic solubility assays, along with ICH-compliant forced degradation studies, will generate the foundational data required to assess its viability as a candidate for further pharmaceutical or agrochemical development. The resulting data will be critical for guiding formulation strategies, ensuring the reliability of biological assays, and fulfilling regulatory expectations.

References

Exploratory

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a cornerstone in...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its versatile structure allows for multi-point derivatization, enabling the fine-tuning of steric and electronic properties to achieve high-affinity binding to the ATP-binding pocket of various kinases. This technical guide provides a comprehensive overview of the discovery and development of novel pyrazole derivatives as kinase inhibitors, focusing on key targets in oncology: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-Kinase (PI3K).

Pyrazole Derivatives as Kinase Inhibitors: A Quantitative Overview

The following tables summarize the in vitro potency of representative pyrazole derivatives against their respective kinase targets and cancer cell lines.

Table 1: EGFR Inhibitory Activity of Representative Pyrazole Derivatives

Compound IDStructureTarget KinaseIC50 (µM)Target Cell LineCytotoxicity IC50 (µM)Reference
C5 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideEGFR0.07MCF-7 (Breast)0.08[1]
4a Not specified in provided contextEGFR0.31HepG2 (Liver)0.15[2]

Table 2: CDK2 Inhibitory Activity of Representative Pyrazole Derivatives

Compound IDStructureTarget KinaseIC50 (µM)Target Cell LineCytotoxicity IC50 (µM)Reference
22 3,5-disubstituted pyrazoleCDK20.024MiaPaCa2 (Pancreatic)0.247[3]
10b Pyrazolo[1,5-a]pyrimidine derivativeCDK2/cyclin A2Not specifiedMCF-7 (Breast)10.05[4]
7d Pyrazolo[1,5-a]pyrimidine derivativeCDK2/cyclin A2Not specifiedMCF-7 (Breast)14.12[4]

Table 3: PI3K Inhibitory Activity of a Representative Pyrazole Derivative

Compound IDStructureTarget KinaseIC50 (µM)Target Cell LineCytotoxicity IC50 (µM)Reference
43 Pyrazole carbaldehyde derivativePI3KNot specifiedMCF7 (Breast)0.25[2]

Key Signaling Pathways Targeted by Pyrazole Kinase Inhibitors

Understanding the signaling context of the target kinase is crucial for rational drug design and for elucidating the mechanism of action of the inhibitors. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for EGFR, CDK2, and PI3K.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, to promote cell proliferation, survival, and migration.

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT AKT->Proliferation

EGFR signaling cascade.
The CDK2/Cyclin E Signaling Pathway

CDK2, in complex with Cyclin E, is a key regulator of the G1/S phase transition of the cell cycle. The active complex phosphorylates and inactivates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes required for DNA replication.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits DNA_Replication DNA Replication E2F->DNA_Replication promotes transcription CyclinE Cyclin E E2F->CyclinE promotes transcription p21 p21 CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 inhibits CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb

CDK2/Cyclin E pathway in G1/S transition.
The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. PI3K, upon activation by receptor tyrosine kinases, phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to control cellular processes.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates

PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrazole derivative and for a general in vitro kinase inhibition assay.

Synthesis of Pyrazole-4-carbaldehyde Derivatives

A common method for the synthesis of 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6]

General Procedure:

  • Synthesis of Hydrazone: To a solution of the appropriately substituted acetophenone (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents) and a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Filter the precipitated solid, wash with water, and dry to obtain the corresponding acetophenone phenylhydrazone.

  • Vilsmeier-Haack Cyclization: In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl3, 3-5 equivalents) to ice-cold N,N-dimethylformamide (DMF) with stirring. To this reagent, add the acetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 4-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution. The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency (IC50) of a pyrazole derivative against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test pyrazole compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration in kinase buffer) to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at their respective optimal concentrations in kinase buffer). The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pyrazole-based kinase inhibitor.

Workflow Start Novel Pyrazole Derivative Biochem_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochem_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) (GI50 Determination) Biochem_Assay->Cell_Viability Potent? Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) Cell_Viability->Target_Engagement Active in Cells? In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo On-Target? Conclusion Lead Candidate In_Vivo->Conclusion Efficacious?

Preclinical evaluation workflow.

Conclusion

Pyrazole derivatives represent a highly successful and versatile scaffold for the development of kinase inhibitors. Their favorable physicochemical properties and synthetic tractability have led to the discovery of numerous potent and selective inhibitors, some of which have progressed into clinical development and have been approved as anticancer drugs. The continued exploration of the vast chemical space around the pyrazole core, guided by a deep understanding of kinase biology and structure-based drug design principles, promises to yield the next generation of targeted cancer therapeutics. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel pyrazole-based kinase inhibitors.

References

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Abstract This application note provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a versatile heterocyclic compound with significant applications in pharmaceutical and agroc...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research.[1] The synthesis is based on the well-established condensation reaction between a β-ketonitrile and a hydrazine.[2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for producing this valuable pyrazole derivative.

Introduction

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a key building block in the development of various bioactive molecules. Its structure, featuring a fluorophenyl group, makes it a compound of interest for medicinal chemistry, particularly in the creation of targeted therapies for inflammatory diseases and cancer.[1] The 5-aminopyrazole moiety is a crucial pharmacophore found in numerous compounds with a broad range of biological activities. The synthesis protocol detailed herein is a robust and efficient method for obtaining this compound in good yield and purity.

Reaction Scheme

The synthesis proceeds via the cyclocondensation reaction of (4-fluorophenyl)hydrazine with 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile). The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

ParameterValueReference
Molecular FormulaC₁₅H₁₂FN₃[1]
Molecular Weight253.28 g/mol [1]
AppearanceLight cream colored powder[1]
Melting Point133-138 °C[1]
Typical Yield70-90%[4]
Purity (HPLC)≥ 99%[1]

Experimental Protocol

Materials and Reagents:

  • 3-Oxo-3-phenylpropanenitrile (Benzoylacetonitrile)

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide solution (10%)

  • Distilled water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-oxo-3-phenylpropanenitrile (1.0 eq) and (4-fluorophenyl)hydrazine hydrochloride (1.05 eq).

  • Dissolution: Add ethanol to the flask to create a stirrable suspension (approximately 5-10 mL of solvent per gram of the limiting reagent).

  • Acidification: Add a catalytic amount of 1 M hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Basification: Slowly add 10% sodium hydroxide solution to the reaction mixture with stirring until the pH is basic (pH 8-9). This will neutralize the hydrochloride salt and precipitate the product.

  • Isolation: Isolate the crude product by vacuum filtration through a Buchner funnel. Wash the solid with cold distilled water.

  • Purification (Recrystallization): The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine A Reactants (3-Oxo-3-phenylpropanenitrile, (4-Fluorophenyl)hydrazine HCl) C Reaction Mixture (Reflux, 2-4h) A->C B Solvent & Catalyst (Ethanol, 1M HCl) B->C D Cooling to RT C->D E Basification (10% NaOH to pH 8-9) D->E F Crude Product (Precipitate) E->F G Isolation (Vacuum Filtration) F->G H Purification (Recrystallization from Ethanol/Water) G->H I Drying (Vacuum Oven) H->I J Final Product (1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine) I->J K Characterization (MP, NMR, MS) J->K

Caption: Workflow for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • (4-Fluorophenyl)hydrazine hydrochloride is toxic and should be handled with care.

  • Avoid inhalation of dust and vapors.

This protocol provides a general guideline. Reaction conditions may need to be optimized for scale and specific laboratory conditions.

References

Application

Application Notes and Protocols for the Quantification of 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a versatile pyrazole...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a versatile pyrazole derivative with significant applications in pharmaceutical and agrochemical research.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are designed to deliver accurate and precise quantification crucial for quality control, stability studies, and pharmacokinetic analysis.

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method for routine analysis and quality control.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex matrices.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the analytical methods described. These values are based on methods developed for structurally similar pyrazole derivatives and represent expected performance.[3][4]

Table 1: HPLC-UV Method Validation Summary

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Table 2: LC-MS/MS Method Validation Summary

Validation ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)99.1% - 100.8%
Precision (% RSD)< 1.5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The method is adapted from a validated procedure for a similar pyrazoline derivative.[3]

1.1. Chromatographic Conditions

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30°C
Run Time 10 minutes

1.2. Reagents and Solutions

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine reference standard

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 1 to 100 µg/mL using the mobile phase as the diluent.

  • Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the linearity range. For formulation analysis, extract a known amount of the formulation with a suitable solvent, followed by dilution with the mobile phase. Filter all solutions through a 0.45 µm syringe filter before injection.

1.4. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution.

  • Record the chromatograms and measure the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in the sample solution from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, suitable for bioanalytical studies.

2.1. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity or equivalent
Mass Spectrometer Agilent 6460 Triple Quadrupole or equivalent
Column C18 (50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): m/z 268.1, Product Ions (Q3): To be determined empirically

2.2. Reagents and Solutions

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine reference standard

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution ranging from 0.1 to 100 ng/mL using 50:50 acetonitrile:water as the diluent.

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2.4. LC-MS/MS Procedure

  • Optimize the mass spectrometer parameters (e.g., fragmentor voltage, collision energy) for the analyte and internal standard by infusing standard solutions.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared standards and samples.

  • Acquire data using the determined MRM transitions.

  • Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus concentration.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification ss Standard Stock Solution ws Working Standards (Calibration Curve) ss->ws Dilution instr HPLC-UV or LC-MS/MS System ws->instr sp Sample Preparation sp_filt Filtration sp->sp_filt Extraction/ Dilution sp_filt->instr da Data Acquisition instr->da cal Calibration Curve Construction da->cal Peak Area/ Response quant Quantification of Analyte da->quant cal->quant

Caption: General workflow for the quantification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Method_Selection cluster_criteria Decision Criteria cluster_methods Selected Method start Define Analytical Requirement conc Analyte Concentration? start->conc matrix Matrix Complexity? conc->matrix High (µg/mL) lcms LC-MS/MS conc->lcms Low (ng/mL or less) hplc HPLC-UV matrix->hplc Simple matrix->lcms Complex

Caption: Decision tree for selecting the appropriate analytical method.

References

Method

Application Notes and Protocols for High-Throughput Screening of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing the novel small molecule, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, in high-throug...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the novel small molecule, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, in high-throughput screening (HTS) campaigns. This document outlines the scientific rationale for screening this compound, provides detailed protocols for relevant biochemical and cell-based assays, and includes data presentation guidelines.

Introduction

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a synthetic heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Structurally similar compounds, particularly those with a 5-aminopyrazole scaffold, have been identified through high-throughput screening as potent and selective inhibitors of key signaling proteins, most notably p38 mitogen-activated protein (MAP) kinase.[4]

The p38 MAP kinase signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[5] Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers. Consequently, inhibitors of p38 MAP kinase are highly sought after as potential therapeutic agents. Given the structural precedent, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a prime candidate for HTS campaigns aimed at discovering novel modulators of the p38 MAP kinase pathway and other related cellular processes.

Potential Biological Target: p38 MAP Kinase

Based on the existing literature for structurally related pyrazole compounds, a primary and logical target for HTS campaigns involving 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is the p38 MAP kinase . A novel class of highly selective inhibitors of p38 MAP kinase was discovered from high-throughput screening, featuring a 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl scaffold.[4] This strongly suggests that the compound of interest is likely to interact with and potentially inhibit p38 MAP kinase.

The protocols provided herein are therefore focused on assays to determine the inhibitory activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine against p38 MAP kinase and its downstream cellular effects.

Data Presentation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit identification. The following table is a representative example of how to present inhibitory activity data.

Note: The following data are hypothetical and for illustrative purposes only, as specific experimental values for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine are not currently available in the public domain. The protocols provided below are intended to enable the generation of such data.

Assay TypeTarget/EndpointIC50 (nM)Maximum Inhibition (%)Hill Slope
Biochemicalp38α MAP Kinase25981.1
Biochemicalp38β MAP Kinase150950.9
Cell-BasedTNF-α Secretion120851.2
Cell-BasedIL-6 Secretion200801.0

Experimental Protocols

Detailed methodologies for key HTS experiments are provided below. These protocols are designed for a high-throughput format, typically in 384-well microplates, and can be adapted for automation.

Protocol 1: Biochemical p38α MAP Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of p38α MAP kinase activity.

Materials:

  • Recombinant human p38α MAP kinase

  • LanthaScreen™ Certified Tb-anti-p38α antibody

  • GFP-ATF2 substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (dissolved in DMSO)

  • Positive control inhibitor (e.g., BIRB 796)

  • 384-well, low-volume, white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in DMSO. Using an acoustic liquid handler, transfer 20-50 nL of each compound dilution to the assay plate. Include wells for positive (no inhibition) and negative (no enzyme) controls.

  • Enzyme and Substrate Preparation: Prepare a solution containing p38α kinase and GFP-ATF2 substrate in the assay buffer.

  • Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well of the assay plate.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final volume should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Prepare a detection solution containing the Tb-anti-p38α antibody in a TR-FRET dilution buffer with EDTA to stop the reaction. Add 10 µL of the detection solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium). Calculate the emission ratio (520/495).

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value using a non-linear regression model.

Protocol 2: Cell-Based p38 MAP Kinase Phosphorylation Assay (In-Cell ELISA)

This protocol describes a high-throughput, cell-based ELISA to measure the inhibition of p38 MAP kinase phosphorylation in a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or other suitable cell line

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or other p38 activator (e.g., anisomycin)

  • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (dissolved in DMSO)

  • Positive control inhibitor (e.g., SB203580)

  • 384-well clear-bottom, black-walled microplates

  • Fixation and permeabilization buffers

  • Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)

  • HRP-conjugated secondary antibody

  • Chemiluminescent or fluorogenic ELISA substrate

  • Plate reader with luminescence or fluorescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine to the cells and incubate for 1-2 hours.

  • Cell Stimulation: Add LPS to the wells to a final concentration known to induce p38 phosphorylation and incubate for 15-30 minutes.

  • Fixation and Permeabilization: Aspirate the medium and fix the cells with a formaldehyde-based fixative. Wash the cells and then permeabilize them with a detergent-based buffer (e.g., Triton X-100).

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate with the primary antibody against phospho-p38 MAPK.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the wells and add the chemiluminescent or fluorogenic substrate.

  • Data Acquisition: Read the plate on a plate reader.

Data Analysis: Normalize the signal to the number of cells (e.g., by co-staining with a nuclear dye like Hoechst). Calculate the percent inhibition of p38 phosphorylation for each compound concentration and determine the IC50 value.

Protocol 3: Cell-Based TNF-α Secretion Assay

This protocol measures the downstream effect of p38 MAP kinase inhibition by quantifying the reduction in TNF-α secretion from stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

  • RPMI 1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (dissolved in DMSO)

  • Positive control inhibitor

  • 384-well cell culture plates

  • TNF-α ELISA kit or homogeneous TR-FRET assay kit (e.g., HTRF)

Procedure:

  • Cell Seeding: Plate cells in a 384-well plate.

  • Compound Treatment: Add serial dilutions of the test compound and incubate for 1 hour.

  • Cell Stimulation: Add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Detection of TNF-α:

    • ELISA: Centrifuge the plate, collect the supernatant, and perform a standard sandwich ELISA for TNF-α according to the manufacturer's instructions.

    • Homogeneous TR-FRET: Add the TR-FRET reagents directly to the wells according to the manufacturer's protocol.

  • Data Acquisition: Read the absorbance (ELISA) or TR-FRET signal (HTRF) on a plate reader.

Data Analysis: Calculate the percent inhibition of TNF-α secretion for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitor Compound Action Stress Stress MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines Receptor Receptor Cytokines->Receptor Receptor->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAP Kinase MAP2K->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors phosphorylates Downstream_Kinases->Transcription_Factors Inflammatory_Response Inflammatory Response (TNF-α, IL-6 production) Transcription_Factors->Inflammatory_Response regulates gene expression Inhibitor 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine Inhibitor->p38_MAPK

Caption: The p38 MAP Kinase signaling cascade and the putative point of inhibition.

Experimental Workflow

HTS_Workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (incl. test compound) Plate_Compounds Plate Compounds in 384-well format Compound_Library->Plate_Compounds Assay_Reagents Assay Reagents (Enzymes, Cells, etc.) Add_Reagents Add Assay Reagents Assay_Reagents->Add_Reagents Plate_Compounds->Add_Reagents Incubate Incubate Add_Reagents->Incubate Read_Plate Read Plate (e.g., TR-FRET, Luminescence) Incubate->Read_Plate Raw_Data Raw Data Acquisition Read_Plate->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Dose_Response Dose-Response Curve (IC50 determination) Normalization->Dose_Response Hit_Identification Hit Identification and Validation Dose_Response->Hit_Identification

Caption: A generalized workflow for a high-throughput screening campaign.

References

Application

Application Notes and Protocols: 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential uses of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine as a versatile scaffold in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine as a versatile scaffold in the discovery and development of novel agrochemicals. This document outlines its role as a key synthetic intermediate and presents detailed, adaptable protocols for its synthesis and subsequent evaluation for herbicidal, fungicidal, and insecticidal activities. While specific bioactivity data for the title compound is not extensively published, the provided data for structurally related analogs serves as a strong indicator of its potential and a valuable guide for future research.

Introduction

Pyrazole derivatives are a well-established and highly successful class of compounds in the agrochemical industry, with commercial products spanning herbicides, fungicides, and insecticides.[1][2][3][4] The unique electronic and structural properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and selectivity. The subject of these notes, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, incorporates key pharmacophoric elements: a fluorinated phenyl ring known to enhance metabolic stability and binding affinity, a second phenyl ring, and a reactive amine group that serves as a crucial handle for further chemical modification. This compound is a valuable building block for creating extensive libraries of novel agrochemical candidates.[5][6]

Synthesis Protocol

A general and efficient method for the synthesis of 1,3-diaryl-1H-pyrazol-5-amine derivatives involves a one-pot, three-component reaction. This approach is characterized by its operational simplicity and high yields.[5]

Protocol: One-Pot Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Materials:

  • 4-Fluorophenylhydrazine

  • Benzaldehyde

  • Malononitrile

  • Ethanol (EtOH)

  • Water (H₂O)

  • Catalyst (e.g., a mild base or a heterogeneous catalyst as described in the literature)[5]

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Solvents for TLC (e.g., n-hexane/ethyl acetate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-fluorophenylhydrazine (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol) in a suitable solvent system such as a 1:1 mixture of water and ethanol.[5]

  • Add a catalytic amount of a suitable catalyst. The choice of catalyst may vary, and optimization might be required.[5]

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 55-60 °C).[5]

  • Monitor the progress of the reaction by TLC. A common mobile phase for this is a mixture of n-hexane and ethyl acetate.[5]

  • Upon completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol or water.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

  • Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.

Agrochemical Applications and Screening Protocols

The amine group at the 5-position of the pyrazole ring is a key functional group for derivatization to explore various agrochemical activities. By forming amides, sulfonamides, or other functionalities, researchers can target different biological pathways in weeds, fungi, and insects.

Herbicidal Activity

Many pyrazole-containing compounds act as herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for pigment biosynthesis in plants.[7][8] Inhibition of this enzyme leads to the bleaching of new plant tissues and eventual death.

Protocol: In Vitro Root Growth Inhibition Assay for Herbicidal Activity

This protocol is adapted from methodologies used for screening novel picolinic acid herbicides with pyrazole moieties.[9]

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Brassica napus)[9]

  • Agar medium

  • Petri dishes

  • Test compound (1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine derivative)

  • Solvent (e.g., DMSO)

  • Positive control (e.g., a commercial HPPD-inhibiting herbicide)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare agar medium and autoclave. While the agar is still molten, add the test compound stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Also, prepare a control plate with DMSO only and a positive control plate.

  • Pour the agar into sterile petri dishes and allow it to solidify.

  • Surface-sterilize the weed seeds and place them on the agar plates.

  • Incubate the plates in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7-14 days).[9]

  • After the incubation period, measure the root length of the seedlings.

  • Calculate the percentage of root growth inhibition compared to the DMSO control.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition of root growth).

Table 1: Representative Herbicidal Activity Data for Phenylpyrazole Analogs

Compound IDWeed SpeciesEC₅₀ (µM)Reference
Z9 Arabidopsis thaliana (HPPD inhibition)0.05[7]
Topramezone Arabidopsis thaliana (HPPD inhibition)1.33[7]
Mesotrione Arabidopsis thaliana (HPPD inhibition)1.76[7]
Compound 6d Digitaria sanguinalis> 100 mg/L (bleaching activity)[10]

Note: The compounds listed are structurally related analogs and not the title compound. Data is provided for comparative purposes.

Fungicidal Activity

Pyrazole carboxamides are a prominent class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). They disrupt the mitochondrial electron transport chain in fungi, leading to the cessation of energy production and fungal cell death.[2]

Protocol: In Vitro Mycelial Growth Inhibition Assay for Fungicidal Activity

This protocol is based on standard methods for evaluating the antifungal activity of novel chemical compounds.[11][12]

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum)[11]

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes

  • Test compound (derivatized from 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine)

  • Solvent (e.g., acetone or DMSO)

  • Positive control (e.g., a commercial SDHI fungicide like Boscalid)

Procedure:

  • Prepare a stock solution of the test compound in the chosen solvent.

  • Prepare PDA medium and autoclave. While the medium is still molten, add the test compound stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with solvent only and positive control plates.

  • Pour the amended PDA into sterile petri dishes and allow it to solidify.

  • From a fresh culture of the test fungus, cut a small disk (e.g., 5 mm diameter) of mycelial agar and place it in the center of each petri dish.

  • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25°C) in the dark.

  • When the mycelial growth in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of mycelial growth inhibition relative to the solvent control.

  • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth).

Table 2: Representative Fungicidal Activity Data for Pyrazole Carboxamide Analogs

Compound IDFungal SpeciesEC₅₀ (µg/mL)Reference
Compound 26 Botrytis cinerea2.432[11]
Compound 26 Rhizoctonia solani2.182[11]
Compound 26 Valsa mali1.787[11]
Compound 6b Gibberella zeae81.3[12]
Compound 6b Fusarium oxysporum97.8[12]

Note: The compounds listed are structurally related analogs and not the title compound. Data is provided for comparative purposes.

Insecticidal Activity

Pyrazole-based insecticides often target the nervous system of insects, for example, by acting as antagonists of the GABA-gated chloride channels or by inhibiting mitochondrial electron transport.[13] A prominent target for some pyrazole amides is the ryanodine receptor (RyR), which is involved in muscle contraction.[13]

Protocol: Larvicidal Bioassay for Insecticidal Activity

This protocol is a general method for assessing the insecticidal properties of new compounds against lepidopteran pests.[13]

Materials:

  • Larvae of a target insect species (e.g., Diamondback moth, Plutella xylostella)

  • Cabbage leaf discs or an artificial diet

  • Test compound (derivatized from 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine)

  • Solvent (e.g., acetone) with a surfactant (e.g., Tween-80)

  • Positive control (e.g., a commercial insecticide like Chlorantraniliprole)

  • Petri dishes or multi-well plates

Procedure:

  • Prepare a series of concentrations of the test compound in an acetone-water solution containing a surfactant.

  • Dip cabbage leaf discs into the test solutions for a few seconds and then allow them to air dry. For artificial diet assays, incorporate the test compound into the diet.

  • Place one treated leaf disc into each petri dish or well.

  • Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each container.

  • Maintain the containers in a controlled environment (e.g., 25°C, appropriate humidity and photoperiod).

  • After a defined period (e.g., 48-72 hours), record the number of dead larvae.

  • Calculate the mortality rate for each concentration.

  • Determine the LC₅₀ value (the concentration that causes 50% mortality).

Table 3: Representative Insecticidal Activity Data for Pyrazole Amide Analogs

Compound IDInsect SpeciesLC₅₀ (mg/L)Reference
Compound 5g Plutella xylostella< 0.1 (84% mortality at 0.1 mg/L)[13]
Compound 7h Aphis fabae< 12.5 (85.7% mortality at 12.5 mg/L)[14]

Note: The compounds listed are structurally related analogs and not the title compound. Data is provided for comparative purposes.

Visualized Workflows and Pathways

G cluster_synthesis Synthesis Workflow start Starting Materials (4-Fluorophenylhydrazine, Benzaldehyde, Malononitrile) reaction One-Pot Three-Component Reaction start->reaction purification Purification (Recrystallization or Chromatography) reaction->purification product 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine purification->product

Caption: Synthetic route for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

G cluster_herbicidal Herbicidal Mode of Action (HPPD Inhibition) Tyrosine Tyrosine HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone & Tocopherol Biosynthesis HPPD->Plastoquinone Pyrazole Pyrazole Herbicide (Potential Derivative) Pyrazole->HPPD Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Bleaching Bleaching & Plant Death Carotenoid->Bleaching

Caption: Generalized pathway of HPPD-inhibiting herbicides.

G cluster_fungicidal Fungicidal Mode of Action (SDHI) TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII ETC Electron Transport Chain ComplexII->ETC Pyrazole Pyrazole Fungicide (Potential Derivative) Pyrazole->ComplexII ATP ATP Production ETC->ATP Death Fungal Cell Death ATP->Death

Caption: Generalized pathway of SDHI fungicides.

Conclusion

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine represents a promising and versatile starting point for the development of new agrochemicals. Its synthesis is straightforward, and the presence of a reactive amine handle allows for the creation of a wide array of derivatives. The protocols and data presented here, based on closely related analogs, provide a solid foundation for researchers to explore the herbicidal, fungicidal, and insecticidal potential of novel compounds derived from this scaffold. Further research, including the synthesis and comprehensive biological evaluation of derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, is warranted to fully elucidate its potential in modern crop protection.

References

Method

Application Notes and Protocols: 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine as a Versatile Building Block for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its substituted pyrazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a fluorophenyl group can enhance metabolic stability and binding affinity, while the amine functionality provides a convenient handle for further chemical modifications. This document provides detailed application notes and experimental protocols for the use of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors for inflammatory diseases and cancer. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2]

Applications in Drug Discovery

Derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine are particularly promising as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and chronic inflammation.[3] One key target is the p38 mitogen-activated protein kinase (MAPK), a central mediator of the inflammatory response.[1][4]

Kinase Inhibition: Targeting the p38 MAPK Pathway

The p38 MAPK signaling cascade is activated by inflammatory cytokines and environmental stress, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4] Dysregulation of this pathway is implicated in the pathogenesis of inflammatory diseases and cancer.[1] Pyrazole-based compounds have been successfully developed as potent and selective p38 MAPK inhibitors.[3][5]

Experimental Protocols

The following protocols describe the synthesis of a representative bioactive molecule, an N-acyl derivative of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, which is analogous to known p38 MAPK inhibitors.

General Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

A common route to synthesize 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Protocol 1: Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

  • Materials: 3-oxo-3-phenylpropanenitrile, (4-fluorophenyl)hydrazine hydrochloride, ethanol, glacial acetic acid.

  • Procedure:

    • To a solution of 3-oxo-3-phenylpropanenitrile (1 equivalent) in ethanol, add (4-fluorophenyl)hydrazine hydrochloride (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Synthesis of a Bioactive N-Acyl Pyrazole Derivative

The 5-amino group of the pyrazole core can be readily acylated to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).

Protocol 2: N-Acylation of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

  • Materials: 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, acyl chloride (e.g., 4-chlorobenzoyl chloride), anhydrous dichloromethane (DCM), triethylamine (TEA).

  • Procedure:

    • Dissolve 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-acyl pyrazole derivative.

Bioactivity Data

The following table summarizes the in vitro activity of a series of pyrazole-based p38 MAPK inhibitors that are structurally related to derivatives of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. This data is provided for comparative purposes to guide the design of new inhibitors based on the target building block.

Compound IDStructurep38α IC50 (µM)Cellular Activity (LPS-induced TNF-α, IC50 in µM)
Analog 1 4-(4-Fluorophenyl)-5-(4-pyridyl)-2-(4-piperidyl)imidazole0.030.18
Analog 2 N-(4-(tert-Butyl)thiazol-2-yl)-4-(4-fluorophenyl)-5-(4-pyridyl)imidazole0.010.05
Analog 3 1-(4-Fluorophenyl)-2-(4-pyridyl)-N-(m-tolyl)cyclopropanecarboxamide0.0090.02

Data is representative of structurally similar p38 MAPK inhibitors and is intended to provide a benchmark for newly synthesized compounds.

Signaling Pathway and Experimental Workflow Diagrams

p38 MAPK Signaling Pathway

The diagram below illustrates the p38 MAPK signaling cascade, a key pathway in the cellular response to stress and inflammation. Inhibition of p38α, a specific isoform of p38 MAPK, is a primary therapeutic strategy for inflammatory diseases.

p38_MAPK_pathway stress Stress Stimuli (e.g., UV, Cytokines, LPS) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk MKK3/6 mapkkk->mkk P p38 p38 MAPK mkk->p38 P substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates P response Cellular Responses (Inflammation, Apoptosis) substrates->response inhibitor Pyrazole-based Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for synthesizing and evaluating the biological activity of novel compounds derived from 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

experimental_workflow start 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine synthesis Chemical Synthesis (e.g., N-Acylation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bioassay In Vitro Biological Assays (e.g., p38 Kinase Assay) purification->bioassay data Data Analysis (IC50 Determination) bioassay->data sar SAR Analysis & Optimization data->sar sar->synthesis Iterative Optimization

Caption: Workflow for bioactive molecule development.

Conclusion

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. Its utility in constructing potent kinase inhibitors, particularly those targeting the p38 MAPK pathway, makes it a compound of significant interest for drug discovery programs aimed at treating inflammatory diseases and cancer. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this promising scaffold and to develop novel therapeutic agents.

References

Application

Regioselective Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyl Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide ran...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] The pyrazole moiety is present in several marketed drugs, such as the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[1] The classical and most straightforward method for synthesizing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction first reported by Ludwig Knorr in 1883.[4][5][6]

However, when an unsymmetrical 1,3-dicarbonyl compound is reacted with a substituted hydrazine, the reaction can potentially yield two constitutional isomers. The selective synthesis of one regioisomer over the other, known as regioselectivity, is a critical challenge that needs to be addressed, especially in drug development, where the specific substitution pattern on the pyrazole ring is crucial for biological activity. These application notes provide an overview of the strategies to achieve regioselectivity in pyrazole synthesis from 1,3-dicarbonyl compounds and offer detailed protocols for selected methods.

The Challenge of Regioselectivity

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as phenylhydrazine, can lead to two possible pyrazole regioisomers. This is because the initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups of the dicarbonyl compound. The subsequent cyclization and dehydration then lead to the respective pyrazole products. The control of this initial step is the key to achieving a regioselective synthesis.

Factors that influence the regioselectivity of this reaction include:

  • Electronic Effects: The inherent electronic differences between the two carbonyl groups. A more electrophilic carbonyl carbon will be preferentially attacked by the hydrazine.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of the nucleophile, directing the attack to the less sterically encumbered carbonyl group.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the reaction pathway and, consequently, the regiomeric outcome.

Method 1: Acid-Catalyzed Regioselective Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic method that involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine.[7] By carefully selecting the substrates and reaction conditions, a high degree of regioselectivity can be achieved. The general mechanism involves the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring.

The regioselectivity is primarily governed by the relative reactivity of the two carbonyl groups. In general, the less sterically hindered and more electrophilic carbonyl group will react preferentially with the hydrazine. For example, in a 1-aryl-1,3-butanedione, the aryl ketone is generally less reactive than the methyl ketone, leading to the preferential formation of the 3-aryl-5-methylpyrazole.

Experimental Protocol: Regioselective Synthesis of 1-Phenyl-3-methyl-5-arylpyrazoles

This protocol describes the acid-catalyzed synthesis of 1-phenyl-3-methyl-5-arylpyrazoles from 1-aryl-1,3-butanediones and phenylhydrazine.

Materials:

  • 1-Aryl-1,3-butanedione (e.g., 1-phenyl-1,3-butanedione)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of the 1-aryl-1,3-butanedione in 30 mL of ethanol.

  • To this solution, add 10 mmol of phenylhydrazine.

  • Add 1 mL of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Slowly add 20 mL of cold deionized water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-phenyl-3-methyl-5-arylpyrazole.

  • Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and regiochemistry.

Representative Data
EntryAryl Group (Ar) in 1-Aryl-1,3-butanedioneProduct (1-Phenyl-3-methyl-5-arylpyrazole)Yield (%)Regioisomeric Ratio (A:B)
1Phenyl1,5-Diphenyl-3-methylpyrazole (A)85>95:5
24-Methoxyphenyl5-(4-Methoxyphenyl)-3-methyl-1-phenylpyrazole (A)92>95:5
34-Nitrophenyl3-Methyl-5-(4-nitrophenyl)-1-phenylpyrazole (A)88>95:5
42-Thienyl3-Methyl-1-phenyl-5-(2-thienyl)pyrazole (A)82>95:5

Regioisomer A: 1-phenyl-3-methyl-5-arylpyrazole; Regioisomer B: 1-phenyl-5-methyl-3-arylpyrazole. The regioselectivity is typically high due to the preferential attack of the hydrazine on the more reactive methyl ketone.

Method 2: Metal-Catalyzed Regioselective Pyrazole Synthesis

Recent advances in catalysis have led to the development of highly regioselective methods for pyrazole synthesis. Metal catalysts, such as those based on silver or zinc, can enhance the reactivity of one carbonyl group over the other, leading to excellent control of regioselectivity.[4] For instance, silver catalysts have been shown to promote the synthesis of 5-aryl-3-trifluoromethyl pyrazoles with high regioselectivity.[4]

Experimental Protocol: Silver-Catalyzed Regioselective Synthesis of 5-Aryl-3-trifluoromethylpyrazoles

This protocol outlines a silver-catalyzed approach for the synthesis of 5-aryl-3-trifluoromethylpyrazoles from 1-aryl-4,4,4-trifluoro-1,3-butanediones and hydrazines.

Materials:

  • 1-Aryl-4,4,4-trifluoro-1,3-butanedione

  • Substituted Hydrazine (e.g., phenylhydrazine)

  • Silver Nitrate (AgNO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a sealed reaction vial, add the 1-aryl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol), the substituted hydrazine (1.2 mmol), and silver nitrate (5 mol%).

  • Add 3 mL of acetonitrile as the solvent.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure and determine the regioselectivity.

Representative Data
EntryAryl Group (Ar) in DiketoneHydrazine (R-NHNH₂)Product (1-R-5-Aryl-3-trifluoromethylpyrazole)Yield (%)Regioisomeric Ratio
1PhenylPhenylhydrazine1,5-Diphenyl-3-trifluoromethylpyrazole95>99:1
24-TolylPhenylhydrazine1-Phenyl-5-(p-tolyl)-3-trifluoromethylpyrazole93>99:1
34-ChlorophenylPhenylhydrazine5-(4-Chlorophenyl)-1-phenyl-3-trifluoromethylpyrazole96>99:1
4PhenylHydrazine hydrate5-Phenyl-3-trifluoromethyl-1H-pyrazole89>99:1

The high regioselectivity is attributed to the coordination of the silver catalyst, which directs the nucleophilic attack of the hydrazine to a specific carbonyl group.

Visualizations

Regioselective_Knorr_Synthesis cluster_intermediates Reaction Pathway Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Compound InitialAttack Initial Nucleophilic Attack Dicarbonyl->InitialAttack Hydrazine Substituted Hydrazine Hydrazine->InitialAttack HydrazoneA Hydrazone Intermediate A InitialAttack->HydrazoneA Attack at C1 HydrazoneB Hydrazone Intermediate B InitialAttack->HydrazoneB Attack at C3 PyrazoleA Regioisomer A HydrazoneA->PyrazoleA PyrazoleB Regioisomer B HydrazoneB->PyrazoleB Cyclization & Dehydration

Caption: Regioselective Knorr pyrazole synthesis pathway.

Experimental_Workflow Start Start: Select Reactants (1,3-Dicarbonyl & Hydrazine) ReactionSetup Reaction Setup: - Solvent - Catalyst (Acid or Metal) - Temperature Start->ReactionSetup Reaction Condensation Reaction ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: - Quenching - Extraction Monitoring->Workup Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Characterization: - NMR - Mass Spectrometry - Determine Regioisomeric Ratio Purification->Analysis End End: Pure Regioisomer Analysis->End

Caption: General experimental workflow for pyrazole synthesis.

Conclusion

The regioselective synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds is a well-established yet continuously evolving field. While classical methods like the Knorr synthesis provide a reliable route, modern catalytic approaches offer superior control over regioselectivity, often leading to a single desired product in high yield. The choice of methodology depends on the specific target molecule, the availability of starting materials, and the desired level of regiocontrol. The protocols and data presented here serve as a guide for researchers in the synthesis of these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

Method

Application Note: Microwave-Assisted Synthesis of Fluorinated Pyrazole Derivatives

Introduction Fluorinated pyrazole derivatives are a significant class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, antibacter...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated pyrazole derivatives are a significant class of heterocyclic compounds in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and analgesic properties.[1][2] The incorporation of fluorine atoms into the pyrazole scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making these compounds highly valuable in medicinal chemistry. Traditional synthetic methods for these derivatives often involve long reaction times, harsh conditions, and low yields.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, improved purity, and the ability to perform reactions under solvent-free or environmentally benign conditions.[2][5][6] This application note provides detailed protocols for the microwave-assisted synthesis of various fluorinated pyrazole derivatives, including trifluoromethyl-substituted and directly fluorinated pyrazoles.

General Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of fluorinated pyrazole derivatives involves the preparation of reactants, execution of the reaction in a dedicated microwave reactor, and subsequent workup and purification of the product.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Select Starting Materials (e.g., Fluorinated β-diketone, Hydrazine) B Add Reactants & Solvent (if applicable) to Microwave Vial A->B C Add Stir Bar & Seal Vial B->C D Place Vial in Microwave Reactor C->D E Set Parameters (Temp, Time, Power) D->E F Run Reaction E->F G Cool Vial to Room Temperature F->G H Isolate Crude Product (Filtration/Extraction) G->H I Purify Product (Crystallization/Chromatography) H->I J Characterize Product (NMR, MS, IR) I->J

Caption: General experimental workflow for microwave-assisted synthesis.

Protocols

Protocol 1: Synthesis of 5-Trifluoromethyl-1-phenyl-1H-pyrazole via Cyclocondensation

This protocol describes the solvent-free cyclocondensation reaction between a trifluoromethylated β-enaminone and phenylhydrazine under microwave irradiation. This method provides rapid access to trifluoromethyl-substituted pyrazoles.[5][6]

Reaction Scheme:

G cluster_reactants cluster_products R1 CF3-C(O)CH=C(R1)OR P1 5-Trifluoromethyl-1-phenyl-1H-pyrazole R1->P1 + R2 Microwave Solvent-free R2 Phenylhydrazine

Caption: Synthesis of 5-trifluoromethyl-1-phenyl-1H-pyrazole.

Materials:

  • 4-ethoxy-1,1,1-trifluoro-3-buten-2-one

  • Phenylhydrazine

  • Microwave synthesis vials (2-5 mL) with caps

  • Magnetic stir bars

  • Dedicated microwave reactor

  • Ethanol

  • Hexane

Procedure:

  • In a 2-5 mL microwave vial, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1 mmol).

  • Add phenylhydrazine (1 mmol) to the vial.

  • Add a magnetic stir bar and securely seal the vial with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Irradiate the mixture at 100 °C for 5-10 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting product is often a solid or oil. If solid, it can be washed with cold ethanol or a mixture of ethanol/hexane to afford the pure product. If an oil, purification by column chromatography may be necessary.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Direct Fluorination of Pyrazoles using Selectfluor®

This protocol details the direct electrophilic fluorination of a pre-formed pyrazole ring at the C4-position using Selectfluor® as the fluorine source under microwave irradiation.[7][8]

Reaction Scheme:

G cluster_reactants cluster_products R1 1,3-Diphenyl-1H-pyrazole P1 4-Fluoro-1,3-diphenyl-1H-pyrazole R1->P1 + R2 Microwave MeCN R2 Selectfluor®

Caption: Direct C4-fluorination of a pyrazole ring.

Materials:

  • Substituted pyrazole (e.g., 1,3-diphenyl-1H-pyrazole)

  • Selectfluor®

  • Acetonitrile (MeCN)

  • Microwave synthesis vials with caps

  • Magnetic stir bars

  • Dedicated microwave reactor

Procedure:

  • To a microwave vial, add the substituted pyrazole (1 mmol) and acetonitrile (3-5 mL).

  • Add Selectfluor® (1.1 mmol) to the suspension.

  • Add a magnetic stir bar and seal the vial.

  • Place the vial in the microwave reactor and heat to 90-100 °C for 15-30 minutes. The reaction is typically conducted in cycles of 5 minutes of heating.[7]

  • Upon completion, cool the reaction vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-fluorinated pyrazole.

  • Characterize the product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of various fluorinated pyrazole derivatives based on literature data.

Table 1: Microwave-Assisted Synthesis of Trifluoromethyl-Pyrazoles [5][6]

EntryR¹ Group (Enone)R² Group (Hydrazine)Temp (°C)Time (min)Yield (%)Product
1HPhenyl1005925-CF₃-1-phenyl-1H-pyrazole
2MethylPhenyl1005903-Methyl-5-CF₃-1-phenyl-1H-pyrazole
3PhenylPhenyl10010883-Phenyl-5-CF₃-1-phenyl-1H-pyrazole
4H-CO₂Me12010851-Carboxymethyl-5-CF₃-1H-pyrazole
5H-CH₂CH₂OH15010751-(2-Hydroxyethyl)-5-CF₃-1H-pyrazole

Table 2: Microwave-Assisted Direct Fluorination of Pyrazoles with Selectfluor® [7][8]

EntryPyrazole SubstrateEquivalents of Selectfluor®Temp (°C)Time (min)Yield (%)Product
11,3-Diphenyl-1H-pyrazole1.19015~604-Fluoro-1,3-diphenyl-1H-pyrazole
21-Phenyl-3-methyl-1H-pyrazole1.19015~554-Fluoro-1-phenyl-3-methyl-1H-pyrazole
31,3-Diphenyl-1H-pyrazole2.010020>704,4-Difluoro-1,3-diphenyl-1H-pyrazole
41-Phenyl-3-(4-chlorophenyl)-1H-pyrazole2.010020>754,4-Difluoro-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole

Conclusion

Microwave-assisted synthesis is a highly effective and efficient method for the preparation of fluorinated pyrazole derivatives. The protocols outlined in this application note demonstrate significant advantages over conventional heating methods, including drastically reduced reaction times, high yields, and often solvent-free conditions. These streamlined procedures are well-suited for the rapid generation of libraries of fluorinated pyrazoles for screening in drug discovery and materials science applications. The versatility of this technology allows for both the construction of the pyrazole ring with fluorine-containing building blocks and the direct fluorination of existing pyrazole scaffolds.

References

Application

Application Notes and Protocols for One-Pot, Three-Component Pyrazoline Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot, three-component synthesis of pyrazoline derivativ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot, three-component synthesis of pyrazoline derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development.

Introduction

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties.[1][2] The one-pot, three-component synthesis of pyrazolines offers a streamlined and efficient approach compared to traditional multi-step methods, minimizing waste, reducing reaction times, and often leading to high yields.[1] This methodology typically involves the condensation of a ketone, an aldehyde, and a hydrazine derivative in a single reaction vessel.

Reaction Mechanism and Workflow

The general mechanism for the one-pot, three-component synthesis of pyrazolines proceeds through an initial Claisen-Schmidt condensation of an acetophenone and a benzaldehyde derivative to form a chalcone intermediate. This is followed by a cyclization reaction of the chalcone with a hydrazine derivative to yield the final pyrazoline product.[3]

Reaction_Mechanism cluster_0 Step 1: Chalcone Formation (Claisen-Schmidt Condensation) cluster_1 Step 2: Pyrazoline Formation (Cyclization) Ketone Ketone (e.g., Acetophenone) Enolate Enolate Intermediate Ketone->Enolate Base Aldehyde Aldehyde (e.g., Benzaldehyde) Chalcone Chalcone Intermediate Aldehyde->Chalcone Dehydration Enolate->Aldehyde Nucleophilic Attack Intermediate2 Adduct Intermediate Chalcone->Intermediate2 Michael Addition Hydrazine Hydrazine Derivative Hydrazine->Intermediate2 Pyrazoline Pyrazoline Product Intermediate2->Pyrazoline Cyclization & Dehydration

Caption: General reaction mechanism for the one-pot synthesis of pyrazolines.

A typical experimental workflow for the synthesis and characterization of pyrazoline derivatives is outlined below.

Experimental_Workflow Start Start: Reagents & Glassware Reaction One-Pot, Three-Component Reaction (Ketone, Aldehyde, Hydrazine) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Precipitation, Filtration) Monitoring->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Eval Biological Evaluation (e.g., Anticancer assays) Characterization->Biological_Eval End End: Pure Pyrazoline Derivative Biological_Eval->End

Caption: A typical experimental workflow for pyrazoline synthesis and evaluation.

Data Presentation: Synthesis of 1,3,5-Triaryl-2-Pyrazolines

The following table summarizes the reaction conditions and yields for the one-pot synthesis of various 1,3,5-triaryl-2-pyrazoline derivatives. This data is compiled from a study by Movassaghi and co-workers, which highlights a mild and highly efficient synthesis using t-BuOK as a catalyst.

EntryAr (from Acetophenone)Ar' (from Aldehyde)Time (min)Yield (%)
1PhPh687
2Ph4-MeOC₆H₄581
3Ph2-ClC₆H₄1182
4Ph4-MeC₆H₄579
5Ph4-ClC₆H₄1382
64-ClC₆H₄4-MeC₆H₄388
74-ClC₆H₄4-BrC₆H₄586
84-MeOC₆H₄4-MeOC₆H₄1178
94-BrC₆H₄4-ClC₆H₄984
104-BrC₆H₄Ph685
114-FC₆H₄4-ClC₆H₄389

Data sourced from Movassaghi, et al. "A Mild and Highly Efficient One-pot Synthesis of 1,3,5-Triaryl-2-pyrazolines".

Experimental Protocols

Protocol 1: t-BuOK-Catalyzed One-Pot Synthesis of 3,5-Diaryl-1-phenyl-2-pyrazolines

This protocol is adapted from the work of Movassaghi and co-workers.

Materials:

  • Substituted acetophenone (2.0 mmol)

  • Substituted aldehyde (2.0 mmol)

  • Phenylhydrazine

  • Potassium tert-butoxide (t-BuOK) (0.011 g, 0.1 mmol)

  • Anhydrous tert-butanol (t-BuOH) (2 mL)

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of t-BuOK (0.011 g, 0.1 mmol) in dry t-BuOH (2 mL) in a round-bottom flask.

  • With stirring at room temperature (25°C), add a mixture of the aldehyde (2.0 mmol) and ketone (2.0 mmol) to the t-BuOK solution.

  • Continue stirring for several minutes and monitor the progress of the chalcone formation by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.

  • Once the chalcone formation is complete, add phenylhydrazine to the reaction mixture.

  • Continue to monitor the reaction by TLC. The reaction is typically complete within 3-13 minutes.

  • Upon completion, the resulting 2-pyrazoline product can be isolated and purified by appropriate methods such as filtration and recrystallization.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Pyrazoline Derivatives

This protocol is a general procedure based on several reported microwave-assisted syntheses.[4]

Materials:

  • 4-Methoxyacetophenone (3 mmol)

  • Halogen-substituted benzaldehyde (3 mmol)

  • Phenylhydrazine (7-9 mmol)

  • Ethanol (30 mL)

  • 3N Potassium hydroxide (KOH) solution (10 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve 4-methoxyacetophenone (3 mmol) and the halogen-substituted benzaldehyde (3 mmol) in 30 mL of ethanol.

  • Add 10 mL of 3N KOH solution and phenylhydrazine (7-9 mmol) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 180 Watts for 3 to 6 minutes.

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • The pyrazoline product can then be isolated and purified using standard laboratory techniques.

Application in Drug Development: Anticancer Activity and Signaling Pathways

Pyrazoline derivatives synthesized through one-pot reactions have demonstrated significant potential as anticancer agents.[4][5] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

For instance, certain pyrazoline derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5][6] One notable mechanism is the inhibition of the PI3K/Akt/ERK1/2 signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth and survival.[7]

Signaling_Pathway cluster_pathway PI3K/Akt/ERK1/2 Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazoline Pyrazoline Derivative Pyrazoline->Inhibition Inhibition Inhibition->PI3K Inhibition->Akt Inhibition->ERK

Caption: Inhibition of the PI3K/Akt/ERK1/2 signaling pathway by pyrazoline derivatives.

Furthermore, specific pyrazoline compounds have been identified as inhibitors of protein-protein interactions that are critical for oncogene expression. For example, a synthesized pyrazoline derivative was found to disrupt the interaction between the transcription factor ELF3 and the coactivator MED23, leading to the downregulation of the HER2 oncogene, a key driver in certain types of breast and gastric cancers.[8] This highlights the potential of one-pot synthesized pyrazolines to act as targeted anticancer therapeutics.

References

Method

Application Notes: 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine as a Selective p38 MAP Kinase Inhibitor

Introduction 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a potent and selective small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a critical regulator of cell...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a potent and selective small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and certain cancers.[3][4][5] By targeting p38 MAPK, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine offers a promising therapeutic strategy for these conditions. These application notes provide an overview of the inhibitor, its mechanism of action, and detailed protocols for its use in research settings.

Mechanism of Action

The p38 MAP kinase family consists of four isoforms (α, β, γ, and δ) that are activated by upstream kinases in response to extracellular stimuli.[1] Once activated via dual phosphorylation on threonine and tyrosine residues, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors.[6][7] This leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as regulation of apoptosis and cell cycle progression.[2] 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative that acts as an ATP-competitive inhibitor, binding to the active site of p38 MAPK and preventing the phosphorylation of its downstream targets.[8][9] This selective inhibition effectively blocks the inflammatory cascade.

Data Presentation

Table 1: In Vitro Activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

Assay TypeTargetIC50 (nM)
In Vitro Kinase Assayp38α MAPK50
In Vitro Kinase Assayp38β MAPK150
In Vitro Kinase AssayJNK1>10,000
In Vitro Kinase AssayERK1>10,000
Cell-Based TNF-α Production Assay (LPS-stimulated THP-1 cells)p38 MAPK200

Mandatory Visualizations

p38_MAPK_Signaling_Pathway p38 MAP Kinase Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Targets & Cellular Response Stress Stress MAPKKK MAPKKK Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors ATF2, MEF2C p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Regulation p38->CellCycle Inhibitor 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Inhibitor->p38 Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays KinaseAssay p38 Kinase Activity Assay IC50 Determine IC50 KinaseAssay->IC50 CellCulture Cell Culture (e.g., THP-1, HeLa) Treatment Treat with Inhibitor and/or Stimulant (LPS) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot (p-p38) Treatment->WesternBlot ELISA Cytokine Production (TNF-α ELISA) Treatment->ELISA CellularEffects Assess Cellular Effects Viability->CellularEffects WesternBlot->CellularEffects ELISA->CellularEffects

Caption: Workflow for evaluating the p38 MAP kinase inhibitor.

Experimental Protocols

Protocol 1: In Vitro p38α MAP Kinase Activity Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine the IC50 value of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine for p38α MAPK. The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Materials:

    • Recombinant active p38α MAPK

    • ATF-2 (substrate)[6]

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 1 mM DTT)

    • ATP

    • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

    • ADP-Glo™ Kinase Assay Kit

    • White 96-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in DMSO. Further dilute in kinase assay buffer.

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing p38α MAPK and ATF-2 substrate in kinase assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration close to the Km for p38α) to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure kinase activity using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[10]

    • Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT)

This protocol is to assess the cytotoxicity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine on a chosen cell line.

  • Materials:

    • Cell line (e.g., HeLa, THP-1)

    • Complete cell culture medium

    • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

    • Treat the cells with various concentrations of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine for 24-48 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

    • The viable cells with active metabolism will convert the MTT into a purple formazan product.[13][14]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Incubate for 15 minutes with shaking.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot for Phospho-p38 MAPK

This protocol is for detecting the phosphorylation status of p38 MAPK in cells treated with 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

  • Materials:

    • Cell line (e.g., THP-1)

    • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

    • Stimulant (e.g., Lipopolysaccharide - LPS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK[15]

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)[16]

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and grow to 80-90% confluency.

    • Pre-treat cells with various concentrations of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine for 1 hour.[17]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes to induce p38 phosphorylation.[17]

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[17]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.[15]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and reprobe with the anti-total p38 MAPK antibody for normalization.[15]

    • Quantify band intensities to determine the relative levels of phosphorylated p38.

Protocol 4: Cytokine Production Assay (TNF-α ELISA)

This protocol is for measuring the effect of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine on the production of TNF-α in stimulated immune cells.

  • Materials:

    • Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or THP-1 cells)

    • 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

    • Stimulant (e.g., LPS)

    • Human TNF-α ELISA kit

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.[18]

    • Incubate for 6-24 hours at 37°C.[19]

    • Centrifuge the plate and collect the cell culture supernatant.[19]

    • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.[18]

    • Briefly, the supernatant is added to a plate pre-coated with a capture antibody. A detection antibody is then added, followed by a substrate solution to produce a colorimetric signal.

    • Read the absorbance at 450 nm and calculate the TNF-α concentration based on a standard curve.[19]

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, famously known as the Knorr pyrazole synthesis.[1] Other significant methods include reactions involving α,β-unsaturated aldehydes and ketones with hydrazines, and 1,3-dipolar cycloaddition reactions.[2]

Q2: Why is my pyrazole synthesis yield consistently low?

A2: Low yields in pyrazole synthesis can be attributed to several factors including suboptimal reaction conditions (temperature, reaction time), purity of starting materials, and the formation of side reactions.[3][4] Hydrazine derivatives, for instance, can degrade over time, and using a fresh or purified reagent is often recommended.[3]

Q3: How can I control the regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?

A3: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyls.[3] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[3] The choice of solvent and the pH of the reaction medium can also play a crucial role. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.

Q4: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?

A4: Discoloration, particularly a yellow or red hue, is often observed in Knorr-type pyrazole syntheses, especially when using phenylhydrazine hydrochloride. This is typically due to the formation of colored impurities from the hydrazine starting material. Adding a mild base, such as sodium acetate or potassium acetate, can help neutralize the hydrochloride salt and lead to a cleaner reaction profile. Purification via column chromatography or recrystallization is effective in removing these colored impurities.

Q5: What are the best practices for purifying crude pyrazole products?

A5: The most common methods for purifying pyrazoles are recrystallization and column chromatography. The choice of solvent for recrystallization is crucial; common solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane systems.[5][6] For column chromatography, deactivating the silica gel with triethylamine or ammonia in methanol can be beneficial for basic pyrazole compounds to prevent product loss on the column.[5]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during pyrazole synthesis.

Issue 1: Low or No Product Yield

Low product yield is a frequent issue. The following guide will help you diagnose and resolve the problem.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_purity Assess Starting Material Purity (1,3-dicarbonyl, hydrazine) start->check_purity check_conditions Evaluate Reaction Conditions (Temp, Time, Solvent, Catalyst) start->check_conditions check_stoichiometry Verify Stoichiometry start->check_stoichiometry side_reactions Consider Side Reactions/ Product Degradation start->side_reactions purification_loss Investigate Purification Losses start->purification_loss solution_purity Use fresh/purified reagents check_purity->solution_purity solution_conditions Optimize T, t, solvent, or catalyst. Monitor with TLC/LC-MS. check_conditions->solution_conditions solution_stoichiometry Adjust reactant ratios. Slight excess of hydrazine may help. check_stoichiometry->solution_stoichiometry solution_side_reactions Modify conditions to minimize byproducts. Consider milder workup. side_reactions->solution_side_reactions solution_purification Optimize recrystallization solvent or chromatography conditions. purification_loss->solution_purification end Improved Yield solution_purity->end solution_conditions->end solution_stoichiometry->end solution_side_reactions->end solution_purification->end

Troubleshooting workflow for low pyrazole yield.
Potential Cause Recommended Action
Impure Starting Materials Ensure the 1,3-dicarbonyl compound and hydrazine are of high purity. Hydrazine derivatives can degrade; use freshly opened or purified reagents.[3]
Suboptimal Reaction Temperature For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. If degradation is suspected, try lowering the temperature.
Incorrect Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure completion.[3]
Inappropriate Solvent The choice of solvent can influence reaction rate and side product formation. Common solvents include ethanol, acetic acid, and propanol.[7] For controlling regioselectivity, fluorinated alcohols like TFE or HFIP can be effective.
Ineffective Catalyst The Knorr synthesis is typically acid-catalyzed.[8] Glacial acetic acid is commonly used.[7] For some variations, other catalysts like nano-ZnO or Lewis acids have been shown to improve yields.[9]
Incorrect Stoichiometry Carefully control the ratio of reactants. A slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.[3]
Side Reactions The formation of byproducts can significantly lower the yield. Adjusting the reaction conditions (e.g., temperature, solvent) can help minimize their formation.
Product Degradation The synthesized pyrazole may be unstable under the reaction or workup conditions. Using milder conditions or a modified workup procedure may be necessary.
Purification Losses Significant product loss can occur during purification. Optimize recrystallization solvents or chromatography conditions to maximize recovery.

Issue 2: Formation of Regioisomers

When using unsymmetrical starting materials, a mixture of regioisomers is a common outcome.

Logical Flow for Improving Regioselectivity

G start Regioisomeric Mixture Observed modify_solvent Modify Solvent System start->modify_solvent modify_ph Adjust Reaction pH start->modify_ph steric_hindrance Utilize Steric Effects start->steric_hindrance solution_solvent Use fluorinated alcohols (TFE, HFIP) to influence selectivity. modify_solvent->solution_solvent solution_ph Acidic conditions may favor one isomer, basic conditions the other. Experiment with acid/base catalysts. modify_ph->solution_ph solution_steric Choose substituents on the hydrazine or dicarbonyl that sterically direct the reaction to one carbonyl. steric_hindrance->solution_steric end Improved Regioselectivity solution_solvent->end solution_ph->end solution_steric->end

Decision-making process for regioselectivity.
Strategy Details
Solvent Modification The polarity and hydrogen-bonding ability of the solvent can influence which carbonyl group is more readily attacked. The use of fluorinated alcohols like TFE and HFIP has been shown to significantly improve regioselectivity in certain cases.
pH Control The pH of the reaction can alter the reactivity of the nucleophile and the electrophile. Acidic conditions might favor the formation of one regioisomer, while basic conditions could favor the other. A systematic screen of pH may be beneficial.
Steric and Electronic Control The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine direct the initial nucleophilic attack. Bulky substituents on the hydrazine can sterically hinder attack at one carbonyl, leading to higher selectivity.[3]
Temperature Adjustment Lowering the reaction temperature can sometimes increase the kinetic preference for the formation of one regioisomer over the other.

Data Presentation

Table 1: Comparison of Catalysts for Pyrazolone Synthesis

This table compares the effectiveness of different Brønsted acid catalysts in a one-pot synthesis of pyrazolone derivatives.

CatalystTime (min)Yield (%)Catalyst Type
Silica Sulfuric Acid (SSA)45-6085-92Heterogeneous
Tetra-n-butyl Ammonium Hydrogen Sulfate (TBAHSO4)30-4590-95Phase Transfer
[2,2′-BPyH][C(CN)3]230-4092-96Ionic Liquid
Data adapted from a comparative study on pyrazolone synthesis.[10]
Table 2: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles

This table illustrates the impact of the solvent on the ratio of regioisomers formed from the reaction of an unsymmetrical 1,3-diketone with methylhydrazine.

SolventRegioisomer Ratio (A:B)Predominant Isomer
Ethanol (EtOH)~1:1.3B
2,2,2-Trifluoroethanol (TFE)85:15A
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3A
Data adapted from a study on improving regioselectivity using fluorinated alcohols.

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone from a β-Ketoester

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[7]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.

  • Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes to facilitate crystallization.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Rinse the collected solid with a small amount of cold water and allow it to air dry.

Protocol 2: Synthesis of Antipyrine

This protocol details the synthesis of 1,5-dimethyl-2-phenylpyrazol-3-one (Antipyrine).[11]

Materials:

  • Ethyl acetoacetate (1.0 equivalent)

  • Phenylhydrazine (1.0 equivalent)

  • Diethyl ether

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, carefully add ethyl acetoacetate and phenylhydrazine. Note that this addition can be exothermic.

  • Heat the reaction mixture under reflux for 1 hour.

  • Cool the resulting syrup in an ice bath.

  • Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.

  • Collect the crude product by vacuum filtration.

  • Purify the product by recrystallization from ethanol.

Visualizations

General Mechanism of the Knorr Pyrazole Synthesis

The following diagram illustrates the key steps in the acid-catalyzed Knorr pyrazole synthesis.[3][8]

G reactants 1,3-Dicarbonyl + Hydrazine Derivative hydrazone Hydrazone Intermediate reactants->hydrazone Condensation (-H2O) cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration (-H2O)

General mechanism of the Knorr pyrazole synthesis.

References

Optimization

Technical Support Center: Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?

The most versatile and widely reported method for the synthesis of 5-aminopyrazoles, such as 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, is the condensation of a β-ketonitrile with a substituted hydrazine.[1][2][3][4] In this specific case, the reaction would involve benzoylacetonitrile and 4-fluorophenylhydrazine.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions.[5][6] Key areas to investigate include the purity of starting materials, reaction temperature, and choice of solvent and catalyst.[5][6]

Q3: I am observing the formation of a regioisomer. How can I improve the regioselectivity?

The formation of regioisomers is a common challenge when using substituted hydrazines.[5] The initial nucleophilic attack of the hydrazine can occur at two different electrophilic sites, leading to different pyrazole products.[5] Regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[5] Acidic conditions, often using solvents like ethanol with aryl hydrazine hydrochlorides, can favor the formation of one isomer, while basic conditions might favor the other.[5]

Q4: The reaction mixture has turned a dark color. Is this normal and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[5] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[5] If using a hydrazine salt, the reaction mixture can become acidic, potentially promoting the formation of colored byproducts.[5] The addition of a mild base, like sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[5] Purification of the crude product by recrystallization or column chromatography is often effective in removing these colored impurities.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Degraded 4-fluorophenylhydrazine: Hydrazine derivatives can degrade over time.[5]Use a freshly opened bottle of 4-fluorophenylhydrazine or purify the existing stock.
Suboptimal Temperature: The reaction may require heating to proceed to completion.Try increasing the reaction temperature, potentially to reflux.[6] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[6]
Incorrect Solvent: The choice of solvent can significantly impact the reaction outcome.Experiment with different solvents such as ethanol, acetic acid, or dimethylformamide (DMF).
Catalyst Issue: The reaction may require an acid or base catalyst to proceed efficiently.For reactions involving β-ketonitriles, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[6] In some cases, a base may be beneficial.[5]
Multiple Spots on TLC (Impure Product) Side Reactions: Formation of regioisomers or other byproducts can occur.[5]Adjust the reaction conditions (pH, temperature, solvent) to favor the desired product.[5] Purify the crude product using column chromatography or recrystallization.[5]
Incomplete Reaction: Starting materials may still be present.Increase the reaction time or temperature and monitor the reaction progress by TLC until the starting materials are consumed.[6]
Difficulty in Product Isolation/Purification Product is an oil: The product may not crystallize easily.Attempt purification by column chromatography. If crystallization is desired, try different solvent systems for recrystallization.
Product is highly soluble in the workup solvent: The product may be lost during the extraction process.Use a different extraction solvent or perform multiple extractions with a smaller volume of solvent.

Experimental Protocols

General Protocol for the Synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

This protocol is a general guideline based on the common synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.[1][2] Optimization of reaction conditions may be necessary to achieve the best yield.

Materials:

  • Benzoylacetonitrile

  • 4-Fluorophenylhydrazine (or its hydrochloride salt)

  • Ethanol (or other suitable solvent like acetic acid)

  • Catalyst (e.g., glacial acetic acid, if not using a hydrazine salt)

  • Mild base (e.g., sodium acetate, if using a hydrazine salt)[5]

Procedure:

  • In a round-bottom flask, dissolve benzoylacetonitrile (1 equivalent) in ethanol.

  • Add 4-fluorophenylhydrazine (1-1.2 equivalents).[5] If using the hydrochloride salt, add a mild base like sodium acetate (1 equivalent).[5]

  • If necessary, add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture and heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete (disappearance of starting materials), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.[5] Otherwise, remove the solvent under reduced pressure.[5]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

The following table illustrates a hypothetical optimization study for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, demonstrating how systematic variation of reaction parameters can be used to improve the yield.

Entry Solvent Temperature (°C) Catalyst Time (h) Yield (%)
1EthanolRefluxNone1245
2EthanolRefluxAcetic Acid (cat.)865
3Acetic Acid100-678
4DMF120Acetic Acid (cat.)485
5TolueneRefluxAcetic Acid (cat.)1230

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Benzoylacetonitrile and 4-Fluorophenylhydrazine in a suitable solvent start->reactants catalyst Add catalyst (e.g., Acetic Acid) reactants->catalyst reaction Heat the reaction mixture (e.g., Reflux) catalyst->reaction monitoring Monitor reaction progress by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup: - Cool to RT - Isolate crude product monitoring->workup Complete purification Purification: - Recrystallization or - Column Chromatography workup->purification product Obtain pure 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine purification->product

Caption: A general experimental workflow for the synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_purity Check Purity of Starting Materials start->check_purity Yes optimize_temp Optimize Reaction Temperature check_purity->optimize_temp optimize_solvent Optimize Solvent optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst optimize_solvent->optimize_catalyst check_regioisomers Check for Regioisomers optimize_catalyst->check_regioisomers adjust_ph Adjust pH (Acidic/Basic) check_regioisomers->adjust_ph Present improve_yield Improved Yield check_regioisomers->improve_yield Absent adjust_ph->improve_yield

References

Troubleshooting

Technical Support Center: Purification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-fluorophenyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Issue 1: Low or No Crystal Formation During Recrystallization

  • Question: I've dissolved my crude product in a hot solvent, but upon cooling, it either remains in solution or has oiled out. What should I do?

  • Answer: This is a common issue that can arise from several factors. Here are some steps to troubleshoot:

    • Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures. Try a less polar solvent system. For instance, if you are using pure ethanol, try a mixture of ethanol and water. Add hot water dropwise to the hot ethanol solution until turbidity appears, then allow it to cool slowly.[1]

    • Concentration: You may have used too much solvent. Try to evaporate some of the solvent to create a more concentrated solution and then attempt to cool it again.

    • Cooling Rate: Rapid cooling can sometimes lead to oiling out or the formation of very small, impure crystals.[2] Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

    • Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the cooled, saturated solution can initiate crystallization.[2]

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization.

Issue 2: Persistent Impurities After Recrystallization

  • Question: My NMR/LC-MS analysis shows that there are still significant impurities after recrystallizing my 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. How can I improve the purity?

  • Answer: If recrystallization is not effectively removing impurities, it's likely that the impurities have similar solubility profiles to your target compound.

    • Analytical Confirmation: First, use analytical techniques like LC-MS or NMR to identify the impurities if possible. Common impurities include unreacted starting materials or regioisomers.[2]

    • Alternative Recrystallization Solvents: Experiment with different solvent systems. A table of suggested solvents is provided below.

    • Column Chromatography: This is the most effective method for separating compounds with different polarities.[2] Due to the basic nature of the amine group, special considerations for column chromatography are necessary (see FAQ section).

    • Acid-Base Extraction: As an amine, your compound is basic. You may be able to perform an acid-base extraction to separate it from non-basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted back into an organic solvent.

Issue 3: Compound Streaking or Sticking on Silica Gel Column

  • Question: When I try to purify my aminopyrazole using silica gel column chromatography, the compound streaks badly or doesn't elute from the column. What is happening?

  • Answer: The basic amine group in your compound is likely interacting strongly with the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and low recovery.

    • Deactivate the Silica: Before running the column, you can deactivate the silica gel by adding a small amount of a base to your eluent system, such as 0.5-1% triethylamine.[1]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1]

    • Amine-Functionalized Silica: For challenging separations of amines, using an amine-functionalized silica column can be very effective. This provides a basic surface that minimizes unwanted interactions.[3]

    • Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography on a C18 column could be a viable alternative.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose recrystallization solvents for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?

A1: Based on literature for similar pyrazole derivatives, good starting points for recrystallization solvents include:

  • Ethanol: Often a good first choice for pyrazole compounds.[4][5]

  • Ethanol/Water Mixture: Useful if the compound is too soluble in pure ethanol.[1]

  • Ethyl Acetate: Another commonly used solvent for recrystallization.[1]

  • Ethanol/Chloroform (1:1): This mixture has been successfully used for a fluorinated pyrazole derivative.[6]

Q2: What eluent systems are recommended for column chromatography of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine on silica gel?

A2: A gradient of a non-polar solvent and a polar solvent is typically used. Good starting systems to test via Thin Layer Chromatography (TLC) are:

  • Hexane/Ethyl Acetate: A common mixture for a wide range of polarities. For a similar, non-aminated pyrazole, a 19:1 ratio was used.[7] You will likely need a higher proportion of ethyl acetate for the aminopyrazole.

  • Dichloromethane/Ethanol: This system can also be effective.[5]

  • Petroleum Ether/Ethyl Acetate: Another viable option.

Remember to add 0.5-1% triethylamine to your eluent to prevent streaking.

Q3: What are the most likely impurities in a synthesis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?

A3: The most common impurities will depend on the synthetic route, but generally include:

  • Unreacted Starting Materials: (4-fluorophenyl)hydrazine and the 1,3-dicarbonyl precursor.

  • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different pyrazole regioisomers, which can be challenging to separate.[2]

  • By-products: Depending on the specific reaction conditions, various side-products can form.

Q4: My purified product has a low or broad melting point. Is it pure?

A4: A low or broad melting point is a strong indication of the presence of impurities.[2] Re-purification by another method (e.g., column chromatography if you previously recrystallized) is recommended. Ensure your product is also completely dry, as residual solvent can also depress the melting point.

Data Presentation

Purification TechniqueSolvent/Eluent SystemTypical Ratios (v/v)Notes
Recrystallization EthanolN/AA good starting point for many pyrazole derivatives.[4][5]
Ethanol/WaterTitrate with waterAdd hot water to a hot ethanol solution until cloudy.[1]
Ethyl AcetateN/AAnother common choice for recrystallization.[1]
Ethanol/Chloroform1:1Has been used for other fluorinated pyrazoles.[6]
Column Chromatography Hexane/Ethyl AcetateStart with 9:1, increase polarityAdd 0.5-1% triethylamine to prevent streaking.[1][7]
Dichloromethane/EthanolStart with 98:2, increase polarityAdd 0.5-1% triethylamine.[5]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Place the crude 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol to completely dissolve the solid.

  • While the solution is still hot, add hot water dropwise with swirling until a persistent cloudiness is observed.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Prepare your eluent system (e.g., hexane/ethyl acetate 9:1) and add 0.5-1% triethylamine.

  • Equilibrate the column by running several column volumes of the eluent through it.

  • Dissolve the crude product in a minimal amount of dichloromethane or your eluent.

  • Adsorb the crude product onto a small amount of silica gel, and evaporate the solvent.

  • Carefully add the dry, adsorbed product to the top of the column.

  • Begin eluting with your starting solvent mixture, collecting fractions.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization

Purification_Workflow Purification Workflow for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine start Crude Product recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization analysis1 Analyze Purity (TLC, NMR, LC-MS) recrystallization->analysis1 pure_product Pure Product analysis1->pure_product Purity Acceptable column_chromatography Column Chromatography (Silica + 0.5% TEA or Alumina) analysis1->column_chromatography Purity Not Acceptable analysis2 Analyze Purity (TLC, NMR, LC-MS) column_chromatography->analysis2 analysis2->pure_product Purity Acceptable troubleshoot Further Troubleshooting: - Different Column (Reversed-Phase) - Acid-Base Extraction analysis2->troubleshoot Purity Not Acceptable

Caption: A decision-making workflow for the purification of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Compounds in Biological Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with pyrazole compounds during biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening and how can I prevent this?

A1: This phenomenon is known as "antisolvent precipitation" or "crashing out."[1] Pyrazole compounds, especially those with a planar and aromatic nature, are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but have limited solubility in aqueous solutions.[1][2] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound is no longer soluble in the predominantly aqueous environment and precipitates.[1]

To prevent this, consider the following strategies:

  • Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally at or below 0.5% (v/v), to minimize both precipitation and solvent-induced toxicity.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Use of Co-solvents: Incorporate water-miscible organic co-solvents to increase the solubility of your hydrophobic compound.[3][4]

  • Employ Surfactants: Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[5][6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance to DMSO is highly dependent on the specific cell line being used.[1] As a general guideline, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[1] However, some cell lines may be more robust, while others are more sensitive. It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration. Concentrations of 5% and 10% DMSO have been shown to be cytotoxic to human apical papilla cells at all analyzed time points.[7] Even at a 0.5% concentration, some studies have shown a significant toxic effect after 24 hours of exposure in certain cell types.[8]

Q3: Can I use pH modification to improve the solubility of my pyrazole compound?

A3: Yes, pH modification can be a very effective strategy, particularly if your pyrazole compound has ionizable groups.[2][4] Many pyrazole derivatives are weak bases.[1] For these compounds, lowering the pH of the aqueous buffer to below their pKa will promote the formation of the more soluble protonated form.[1] Conversely, for acidic pyrazoles, increasing the pH above their pKa will increase solubility. It is critical to ensure that the adjusted pH is compatible with your biological assay system (e.g., cells, enzymes).[1][9]

Q4: How do co-solvents and surfactants work to improve the solubility of pyrazole compounds?

A4:

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[3] This change in polarity can better accommodate the hydrophobic pyrazole compound, thereby increasing its solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.[3][10]

  • Surfactants: These are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[6] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles, with the hydrophobic tails facing inward and the hydrophilic heads facing outward.[5][6] Poorly soluble pyrazole compounds can be encapsulated within the hydrophobic core of these micelles, which increases their apparent solubility in the aqueous solution.[5][6] Common surfactants include Tween-80 and Polysorbate 80.[10]

Q5: What are cyclodextrins and how can they enhance the solubility of my pyrazole compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][11][12] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, forming an "inclusion complex."[1][11] This complex has a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the "guest" molecule.[1][11] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer even greater solubility and are widely used in pharmaceutical formulations.[1][12][13]

Troubleshooting Guides

Issue: Compound Precipitation During Assay Preparation

This guide provides a systematic approach to troubleshooting and resolving compound precipitation.

G start Start: Compound Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to <= 0.5% check_dmso->reduce_dmso Yes stepwise_dilution Implement stepwise dilution of stock solution check_dmso->stepwise_dilution No reduce_dmso->stepwise_dilution check_solubility Is compound still precipitating? stepwise_dilution->check_solubility check_ph Does the compound have ionizable groups? check_solubility->check_ph Yes end_success Success: Compound Solubilized check_solubility->end_success No use_cosolvent Incorporate a co-solvent (e.g., PEG400) use_surfactant Add a surfactant (e.g., Tween-80) use_cosolvent->use_surfactant use_cyclodextrin Utilize cyclodextrins (e.g., HP-β-CD) use_surfactant->use_cyclodextrin end_fail Further characterization needed (e.g., salt forms, co-crystals) use_cyclodextrin->end_fail check_ph->use_cosolvent No adjust_ph Adjust buffer pH to favor the ionized (more soluble) form check_ph->adjust_ph Yes adjust_ph->use_cosolvent

Caption: Troubleshooting workflow for pyrazole compound precipitation.

Quantitative Data on Solubility Enhancement

The following table summarizes the solubility of a model pyrazole compound, Celecoxib, in various solvent systems to illustrate the impact of different solubilization strategies.

Solvent SystemCelecoxib Solubility (mg/mL)Fold Increase vs. Water
Water< 0.001-
0.5% DMSO in Water~ 0.005~ 5
10% PEG400 in Water~ 0.1~ 100
5% Tween-80 in Water~ 0.2~ 200
20% HP-β-CD in Water~ 2.5~ 2500
10% DMSO, 40% PEG400, 5% Tween-80 in Saline> 10> 10,000

Note: These are approximate values compiled from various sources and should be used as a general guide. Actual solubility will depend on the specific pyrazole compound, temperature, and exact formulation.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for In Vitro Assays

This protocol describes the preparation of a stock solution and its dilution for use in cell-based or enzymatic assays.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile aqueous buffer (e.g., PBS, saline)

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock in DMSO:

    • Accurately weigh the required amount of the pyrazole compound.

    • Dissolve the compound in a minimal volume of DMSO to create a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.[10]

  • Prepare an Intermediate Stock with Co-solvents:

    • In a separate tube, prepare the co-solvent vehicle. A common formulation consists of a mixture of DMSO, PEG400, and Tween-80.[10] For example, to make a 10X intermediate stock, you might use a vehicle of 10% DMSO, 40% PEG400, and 5% Tween-80 in your aqueous buffer.

    • Slowly add the high-concentration DMSO stock from step 1 to the co-solvent vehicle while vortexing to create the intermediate stock solution.

  • Final Dilution into Assay Medium:

    • Perform the final dilution of the intermediate stock into your complete assay medium to reach the desired final concentration of the pyrazole compound. Ensure the final concentration of all solvents is compatible with your assay and below any toxic limits (e.g., final DMSO <= 0.5%).

    • Visually inspect the final solution for any signs of precipitation.

G cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Stock cluster_2 Step 3: Final Working Solution a Weigh Pyrazole Compound b Dissolve in 100% DMSO a->b d Add DMSO stock to co-solvent vehicle b->d c Prepare Co-solvent Vehicle (e.g., PEG400, Tween-80 in buffer) c->d e Dilute intermediate stock into final assay medium d->e

Caption: Workflow for preparing a co-solvent formulation.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the use of HP-β-CD to prepare an aqueous stock solution of a poorly soluble pyrazole compound.

Materials:

  • Pyrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (recommended)

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare the HP-β-CD Solution:

    • Decide on the desired concentration of HP-β-CD. A 20-40% (w/v) solution is a common starting point.

    • Dissolve the HP-β-CD powder in the aqueous buffer. This may require gentle heating and/or stirring for an extended period. Allow the solution to cool to room temperature.

  • Form the Inclusion Complex:

    • Add the pyrazole compound powder directly to the HP-β-CD solution.

    • Mix the solution vigorously. This is best achieved by stirring with a magnetic stirrer overnight at room temperature, protected from light. Alternatively, intermittent vortexing and sonication over several hours can be used.

  • Clarify the Solution:

    • After mixing, visually inspect the solution. If it is not completely clear, it may be due to undissolved compound or exceeding the complexation capacity.

    • If there is undissolved particulate matter, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess compound.

  • Sterilization and Storage:

    • Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.[10]

    • Store the final stock solution at 2-8°C, protected from light. Always visually inspect for precipitation before use.[10]

This technical support guide provides a starting point for addressing the solubility challenges of pyrazole compounds. The optimal strategy will always be compound-specific, and empirical testing of several methods is highly recommended.

References

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked qu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction that has the potential to produce multiple products. In pyrazole synthesis, this challenge commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[1][2][3] Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2] Therefore, achieving the synthesis of a single, desired regioisomer is often essential for efficiency and success in drug discovery and development.[1]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation reaction, a common method for pyrazole synthesis, is determined by a delicate balance of several factors:[1][4]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically obstruct one reaction pathway, thereby directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][5]

  • Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their substituents. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1][5] The initial attack of the hydrazine typically occurs at this more electrophilic carbonyl carbon.[1]

  • Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1][3][6] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1][6]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity.[3][6] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity compared to more traditional solvents like ethanol.[3][7]

Q3: How can I determine the regioisomeric ratio of my pyrazole products?

A3: Several analytical techniques can be employed to determine the structure of your pyrazole regioisomers and their relative ratio in a mixture:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These techniques provide information about the chemical environment of protons and carbons in the molecule, which can help in distinguishing between isomers and calculating their ratio.[8][9]

    • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is a powerful tool for the unambiguous assignment of each regioisomer.[8][10] It identifies protons that are close in space, allowing for definitive structural elucidation.[10][11]

  • X-ray Crystallography: If you can obtain a suitable crystal of one of the isomers, X-ray crystallography provides the absolute and definitive molecular structure.[10]

Troubleshooting Guides

This section addresses specific issues you might encounter during your pyrazole synthesis experiments.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, resulting in little to no inherent preference for the site of the initial hydrazine attack.[1][2]

Solution Workflow:

start Start: 1:1 Isomer Ratio solvent Modify Solvent System start->solvent fluorinated Use Fluorinated Alcohols (TFE or HFIP) solvent->fluorinated Highly Effective aprotic Test Aprotic Dipolar Solvents (e.g., DMF, NMP) solvent->aprotic ph Adjust Reaction pH fluorinated->ph aprotic->ph acidic Acidic Conditions (e.g., Acetic Acid) ph->acidic basic Basic Conditions (e.g., Sodium Acetate) ph->basic temp Vary Reaction Temperature acidic->temp basic->temp end End: Improved Regioselectivity temp->end

Caption: Troubleshooting workflow for a 1:1 regioisomeric mixture.

Detailed Steps:

  • Change the Solvent: This is often the most effective initial step.

    • Fluorinated Alcohols: Switch from standard solvents like ethanol to 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These non-nucleophilic solvents can dramatically increase regioselectivity, often favoring one isomer by over 90:10.[7]

    • Aprotic Dipolar Solvents: Solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) have also been shown to improve regioselectivity, particularly when using aryl hydrazine hydrochlorides.[6]

  • Control the pH:

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid, HCl) can alter the nucleophilicity of the hydrazine nitrogens and direct the reaction towards a specific isomer.[1][6]

    • Basic Conditions: Conversely, using a mild base like sodium acetate can favor the attack of the more nucleophilic nitrogen of the substituted hydrazine, potentially leading to the opposite regioisomer.[6]

  • Vary the Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the final isomer ratio.[3] Experiment with running the reaction at room temperature, reflux, or even sub-ambient temperatures.

Issue 2: The major product of my reaction is the undesired regioisomer.

This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the unwanted isomer under your current reaction conditions.[1][2]

Solution Pathway:

start Start: Undesired Isomer is Major strategy Evaluate Alternative Synthetic Strategies start->strategy dipolar 1,3-Dipolar Cycloaddition (Diazo compound + Alkyne) strategy->dipolar Often provides complementary regioselectivity surrogates Use 1,3-Dicarbonyl Surrogates (e.g., β-enaminones) strategy->surrogates Achieves better regio-control multi Multicomponent Reactions strategy->multi Regioselective access to highly substituted pyrazoles end End: Desired Isomer is Major dipolar->end surrogates->end multi->end

Caption: Alternative strategies to obtain the desired regioisomer.

Detailed Steps:

  • Attempt the strategies from Issue 1: Modifying the solvent, pH, and temperature can sometimes reverse the regioselectivity.

  • Employ Alternative Synthetic Routes: If the Knorr condensation consistently yields the wrong isomer, consider methods that offer complementary regioselectivity.

    • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne or alkene can provide excellent regioselectivity and offers a different pathway to the pyrazole core.[3][12]

    • Use of 1,3-Dicarbonyl Surrogates: Compounds like β-enaminones can be used in place of 1,3-dicarbonyls to achieve better control over the regiochemical outcome.[3]

    • Multicomponent Reactions: One-pot, multicomponent syntheses can provide regioselective access to highly substituted pyrazoles, often with high efficiency.[3]

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

Solution:

  • Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers.[8][10]

    • TLC Analysis: First, perform a thorough screening of different solvent systems (eluents) using Thin Layer Chromatography (TLC) to identify a system that provides the best possible separation between the two isomer spots (i.e., the largest difference in Rf values).[2][10] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Purification: Once an optimal eluent is identified, perform flash column chromatography on silica gel to isolate the individual isomers.[2]

  • Recrystallization: In some cases, if one isomer is significantly less soluble than the other in a particular solvent, recrystallization can be an effective purification method.

Quantitative Data on Solvent Effects

The choice of solvent can have a profound impact on the regioisomeric ratio. The following table summarizes the results from the reaction of various 1,3-dicarbonyl derivatives with methylhydrazine and phenylhydrazine in different solvents.

Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis [7]

EntryR³ (Hydrazine)SolventRegioisomer Ratio (2a:3a or 2a:4a) (%)
12-FurylCF₃CH₃EtOH36:64
22-FurylCF₃CH₃TFE85:15
32-FurylCF₃CH₃HFIP97:3
42-FurylCF₂CF₃CH₃EtOH64:36
52-FurylCF₂CF₃CH₃TFE98:2
62-FurylCF₂CF₃CH₃HFIP>99:<1
72-FurylCO₂EtCH₃EtOH44:56
82-FurylCO₂EtCH₃TFE89:11
92-FurylCO₂EtCH₃HFIP93:7
10PhenylCF₃PhenylEtOH98:2
11PhenylCF₃PhenylTFE>99:<1
12PhenylCF₃PhenylHFIP>99:<1

Data adapted from The Journal of Organic Chemistry.[7]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity using HFIP [1]

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Slowly add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: General Procedure for Microwave-Assisted Pyrazole Synthesis [1]

This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the 1,3-diketone (1.0 mmol) and the substituted hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Key Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and analyzing pyrazoles with a focus on controlling regioselectivity.

dissolve 1. Dissolve 1,3-Diketone in Chosen Solvent add_hydrazine 2. Add Hydrazine Derivative (Optional: Add acid/base catalyst) dissolve->add_hydrazine react 3. Reaction (Stir at specified temp. or use microwave) add_hydrazine->react monitor 4. Monitor Progress (TLC or LC-MS) react->monitor workup 5. Work-up/Precipitate (Remove solvent or pour into water) monitor->workup isolate 6. Isolate Crude Product (Filtration or Extraction) workup->isolate purify 7. Purify (Column Chromatography or Recrystallization) isolate->purify characterize 8. Characterization (¹H NMR, ¹³C NMR, NOESY, MS) Determine Regioisomeric Ratio purify->characterize

Caption: General experimental workflow for pyrazole synthesis and analysis.

References

Optimization

Technical Support Center: Scalable Synthesis of 1,3-Disubstituted Arylpyrazoles

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-disubstituted arylpyrazo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-disubstituted arylpyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing 1,3-disubstituted arylpyrazoles?

The most prevalent and scalable methods for the synthesis of 1,3-disubstituted arylpyrazoles are the Knorr pyrazole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a versatile and long-standing method. For creating aryl-pyrazole bonds, the Suzuki-Miyaura coupling of a halopyrazole with an arylboronic acid is a powerful tool. To introduce an aryl group at the N1 position, the Buchwald-Hartwig amination, which couples an N-unsubstituted pyrazole with an aryl halide, is frequently employed.

Q2: How do I choose the most appropriate synthesis method for my target molecule?

The choice of synthesis method depends on the desired substitution pattern and the available starting materials.

  • Knorr Synthesis: Ideal for constructing the pyrazole core itself. It is particularly useful when the desired substituents at the 3 and 5 positions can be derived from a 1,3-dicarbonyl compound. However, with unsymmetrical dicarbonyls, regioselectivity can be a challenge, potentially leading to a mixture of isomers.

  • Suzuki-Miyaura Coupling: This is the method of choice for introducing an aryl or heteroaryl substituent at a carbon atom of a pre-existing pyrazole ring. It offers excellent functional group tolerance.

  • Buchwald-Hartwig Amination: This is the preferred method for N-arylation of the pyrazole ring. It provides a direct route to 1-arylpyrazoles.

Q3: What are the key considerations for scaling up these reactions?

When scaling up the synthesis of 1,3-disubstituted arylpyrazoles, several factors must be considered:

  • Reagent Purity and Stoichiometry: Ensure high purity of all reagents and precise control over stoichiometry.

  • Solvent Selection: The solvent should be anhydrous and degassed, especially for cross-coupling reactions, as oxygen can deactivate the palladium catalyst.[1]

  • Heat Transfer: Efficient heat transfer is crucial for maintaining a consistent reaction temperature in large vessels.

  • Mixing: Adequate agitation is necessary to ensure homogeneity, particularly in heterogeneous reaction mixtures.

  • Work-up and Purification: The work-up procedure should be optimized for large volumes, and purification methods like crystallization should be favored over chromatography where possible.

Troubleshooting Guides

Knorr Pyrazole Synthesis

Q4: My Knorr pyrazole synthesis is giving a low yield. What are the common causes and how can I improve it?

Low yields in Knorr pyrazole synthesis can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.

  • Suboptimal pH: The reaction is typically acid-catalyzed. Ensure the appropriate amount and type of acid catalyst (e.g., acetic acid, mineral acids) are used.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired pyrazole.

  • Hydrazine Stability: Ensure the quality and stability of the hydrazine reagent. Using a slight excess of hydrazine (around 1.2 equivalents) can sometimes improve yields.

Troubleshooting Workflow for Low Yield in Knorr Synthesis

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_params Increase Reaction Time or Temperature incomplete->increase_params Yes check_pH Verify Catalyst/pH incomplete->check_pH No monitor Monitor Progress increase_params->monitor end Improved Yield monitor->end incorrect_pH Suboptimal pH check_pH->incorrect_pH optimize_catalyst Optimize Acid Catalyst Loading incorrect_pH->optimize_catalyst Yes check_side_products Analyze for Side Products (NMR/MS) incorrect_pH->check_side_products No optimize_catalyst->end side_products_present Side Products Detected check_side_products->side_products_present purification Optimize Purification Method side_products_present->purification Yes side_products_present->end No purification->end

Caption: A logical guide for troubleshooting low yields in Knorr pyrazole synthesis.

Suzuki-Miyaura Coupling

Q5: I am observing significant amounts of starting material in my Suzuki-Miyaura coupling of a halopyrazole. What should I investigate?

Incomplete conversion in Suzuki-Miyaura couplings can be due to several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure that the solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (nitrogen or argon).

  • Inactive Catalyst: Verify the quality of the palladium precatalyst and ligand. Older or improperly stored reagents may be inactive.

  • Insufficient Base: The base is crucial for the transmetalation step. Ensure the base is anhydrous and of high quality. Grinding solid bases like potassium phosphate (K₃PO₄) to a fine powder can improve reproducibility. For some systems, the addition of a small amount of water can be beneficial.

  • Boronic Acid Decomposition: Boronic acids can be unstable, especially at elevated temperatures. Use a slight excess (1.2-1.5 equivalents) and ensure its purity.

Q6: My Suzuki-Miyaura reaction is producing a significant amount of homocoupling product from the boronic acid. How can I minimize this?

Homocoupling is a common side reaction. To minimize it:

  • Control Stoichiometry: Use a smaller excess of the boronic acid.

  • Lower Temperature: If possible, run the reaction at a lower temperature.

  • Ligand Choice: The choice of phosphine ligand can influence the extent of homocoupling. Screening different ligands may be necessary.

Troubleshooting Common Suzuki-Miyaura Coupling Issues

G start Suzuki Coupling Issue incomplete_conversion Incomplete Conversion start->incomplete_conversion homocoupling Homocoupling Observed start->homocoupling check_catalyst Check Catalyst & Ligand Quality Ensure Inert Atmosphere incomplete_conversion->check_catalyst Yes optimize_temp_ligand Optimize Temperature & Ligand homocoupling->optimize_temp_ligand Yes check_base Verify Base Quality & Stoichiometry check_catalyst->check_base check_boronic_acid Check Boronic Acid Purity & Stoichiometry check_base->check_boronic_acid end Successful Coupling check_boronic_acid->end optimize_temp_ligand->end

Caption: Troubleshooting guide for common issues in Suzuki-Miyaura coupling for arylpyrazole synthesis.

Buchwald-Hartwig Amination

Q7: My Buchwald-Hartwig amination for N-arylation of a pyrazole is not working. What are the first things to check?

For a failed Buchwald-Hartwig reaction, a systematic check of the reaction components and setup is the first step.

  • Reagent and Solvent Quality: Ensure all reagents, especially the aryl halide and the pyrazole, are pure. The solvent must be anhydrous and thoroughly degassed.[1]

  • Catalyst and Ligand Integrity: The palladium precatalyst and the phosphine ligand are critical. Use fresh or properly stored reagents. Modern precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable.

  • Base Selection: The choice of base is crucial. Strong bases like sodium tert-butoxide (NaOtBu) are common, but if your substrate has base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

Q8: I am observing decomposition of my starting materials or product in a Buchwald-Hartwig reaction. What is the likely cause?

Decomposition is often related to the reaction temperature and the strength of the base.

  • Base Strength: Strong bases like NaOtBu can be too harsh for sensitive functional groups, especially at high temperatures.[1] A screen of weaker bases may be necessary.

  • Temperature: Running the reaction at a lower temperature for a longer period might prevent decomposition.

Data Presentation

Table 1: Comparison of Scalable Synthesis Methods for 1,3-Disubstituted Arylpyrazoles

MethodKey TransformationTypical YieldsAdvantagesDisadvantagesScalability
Knorr Synthesis 1,3-Dicarbonyl + Hydrazine → Pyrazole60-95%Forms the pyrazole core, readily available starting materials.Regioselectivity can be an issue with unsymmetrical dicarbonyls.Good
Suzuki-Miyaura Coupling Halopyrazole + Arylboronic Acid → Aryl-substituted Pyrazole70-98%Excellent functional group tolerance, wide range of available boronic acids.Requires a pre-functionalized pyrazole, potential for side reactions.Excellent
Buchwald-Hartwig Amination Pyrazole + Aryl Halide → N-Arylpyrazole65-95%Direct N-arylation, good functional group tolerance.Catalyst and ligand sensitive to air and moisture, requires careful optimization.Good to Excellent

Experimental Protocols

Protocol 1: Scalable Knorr Synthesis of a 1,3-Disubstituted Pyrazole

This protocol describes a general procedure for the synthesis of a 1,3-disubstituted pyrazole from a 1,3-dicarbonyl compound and a substituted hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine hydrochloride (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic)

Procedure:

  • To a stirred solution of the 1,3-dicarbonyl compound in ethanol, add the substituted hydrazine hydrochloride.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, possibly by the addition of water or a non-polar solvent.

  • Wash the collected solid with cold ethanol and dry under vacuum to afford the desired 1,3-disubstituted pyrazole.

Experimental Workflow for Knorr Pyrazole Synthesis

G reagents Combine 1,3-Dicarbonyl, Hydrazine & Ethanol add_catalyst Add Catalytic Acetic Acid reagents->add_catalyst reflux Reflux and Monitor (TLC/LC-MS) add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product (Filtration/Crystallization) cool->isolate wash_dry Wash with Cold Ethanol and Dry isolate->wash_dry product 1,3-Disubstituted Pyrazole wash_dry->product

Caption: A typical experimental workflow for the Knorr synthesis of a 1,3-disubstituted pyrazole.

Protocol 2: Scalable Suzuki-Miyaura Coupling for a 3-Arylpyrazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 3-halopyrazole with an arylboronic acid.

Materials:

  • 3-Halopyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • In an oven-dried flask, combine the 3-halopyrazole, arylboronic acid, palladium precatalyst, and base.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent mixture via cannula or syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Protocol 3: Scalable Buchwald-Hartwig Amination for a 1-Arylpyrazole

This protocol provides a general method for the N-arylation of a pyrazole with an aryl halide.

Materials:

  • Pyrazole (1.2 eq)

  • Aryl halide (1.0 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a precatalyst)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the pyrazole, aryl halide, palladium precatalyst, and base.

  • Seal the flask, then evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

References

Troubleshooting

Technical Support Center: Functionalization of the Pyrazole Ring

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionaliza...

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of the pyrazole ring.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1 and N2 isomers during N-alkylation, and how can I improve regioselectivity?

A1: The formation of regioisomeric mixtures during the N-alkylation of asymmetrically substituted pyrazoles is a common challenge due to the similar electronic properties of the two nitrogen atoms.[1] Regioselectivity is governed by a delicate balance of steric hindrance, electronic effects, and reaction conditions.

  • Steric Effects: Alkylation typically favors the less sterically hindered nitrogen atom.[2] Bulky alkylating agents or bulky substituents on the pyrazole ring will strongly direct substitution to the more accessible nitrogen.

  • Reaction Conditions: The choice of base, solvent, and temperature is critical.[2]

    • Base/Solvent System: Strong bases like NaH in polar aprotic solvents (e.g., DMF, DMSO) often lead to mixtures, as they form a delocalized pyrazolate anion. Weaker bases, such as K₂CO₃, or phase-transfer catalysis can sometimes offer better control.[2] The use of t-BuOK in pyridine has also been shown to be effective in specific syntheses.[3]

    • Cation Effects: The counter-ion of the base can influence regioselectivity by coordinating with the pyrazolate anion.

  • Solution Strategy: To favor N1-alkylation, consider using a catalyst-free Michael reaction for applicable substrates, which can provide excellent regioselectivity (>99:1).[4] For broader applications, systematically screen different base and solvent combinations.

Q2: My C-H functionalization reaction has very low yield or fails completely. What are the likely causes?

A2: Low yields in pyrazole C-H functionalization are often attributed to catalyst deactivation or poor reactivity of the C-H bond.[5]

  • Catalyst Deactivation: The Lewis basic nitrogen atoms (specifically the N2 lone pair) in the pyrazole ring can coordinate strongly to the transition metal catalyst (e.g., Palladium, Rhodium), leading to catalyst poisoning or inhibition.[5][6][7]

  • Inherent Reactivity: The different C-H bonds on the pyrazole ring have distinct reactivities. The C5-H is the most acidic, making it susceptible to deprotonation, while the C4-H is the most nucleophilic and prone to electrophilic substitution.[8] The C3-H bond is generally the least reactive.[5]

  • Directing Groups: Without a directing group, achieving regioselectivity and high yield can be difficult.[9][10] The N2-pyrazole nitrogen itself can act as a directing group, but this may not always lead to the desired outcome.[8]

  • Troubleshooting: Consider using a directing group on the N1 position (e.g., a removable SEM group) to steer the functionalization to a specific position.[5] Optimizing the catalyst system, including the ligand and additives, is also crucial. In some cases, a ligand-free palladium catalyst system has been shown to promote β-arylation (C4 position).[10]

Q3: I'm performing a Suzuki-Miyaura coupling on a halopyrazole, but the reaction is sluggish and gives significant amounts of dehalogenated byproduct. How can I fix this?

A3: Sluggish Suzuki-Miyaura reactions and dehalogenation are common problems.

  • Poor Oxidative Addition: Aryl chlorides can be difficult substrates for oxidative addition. If using a chloropyrazole, consider switching to the corresponding bromo- or iodopyrazole, which are more reactive.[11]

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is paramount. For challenging couplings, consider using advanced phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired cross-coupling over side reactions.[12] Pre-catalysts, such as Pd G3 or G4 precatalysts, often give cleaner reactions than generating the active catalyst from sources like Pd(OAc)₂.[11][13]

  • Base and Solvent: The base plays a crucial role. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) is anhydrous and appropriately chosen for your substrate's functional group tolerance. The solvent must be dry and thoroughly degassed to prevent catalyst decomposition.

  • Side Reactions: The formation of dehalogenated byproducts often points to competing β-hydride elimination or protodeboronation of the boronic acid partner. Adjusting the ligand and ensuring anhydrous conditions can help minimize these pathways.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in N-Alkylation
Problem Probable Cause(s) Suggested Solution(s)
Near 1:1 mixture of N1/N2 isomers 1. Formation of a delocalized pyrazolate anion. 2. Similar steric and electronic environment at N1 and N2.1. Change the base: Switch from a strong base (e.g., NaH) to a weaker, heterogeneous base (e.g., K₂CO₃, Cs₂CO₃).[2] 2. Change the solvent: Screen less polar solvents to reduce anion delocalization. 3. Increase steric bulk: If possible, use a bulkier alkylating agent to favor the less hindered nitrogen.
Product ratio varies between batches 1. Inconsistent reaction temperature. 2. Variable moisture content affecting base strength. 3. Inconsistent addition rate of the alkylating agent.1. Use precise temperature control (oil bath, cryocooler). 2. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and flame-dried glassware. 3. Use a syringe pump for slow, controlled addition of the electrophile.[2]
Desired isomer is minor product 1. Steric hindrance is directing alkylation to the undesired position. 2. Electronic effects of substituents favor the undesired isomer.1. Protecting Group Strategy: Install a removable, bulky protecting group (e.g., Trityl) on the pyrazole nitrogen, perform functionalization on the ring, and then deprotect and alkylate. 2. Alternative Synthesis: Consider a cycloaddition strategy that builds the pyrazole ring with the desired substitution pattern already in place.[3][14]
Guide 2: Low Yield in Palladium-Catalyzed C-H Arylation
Problem Probable Cause(s) Suggested Solution(s)
Low conversion, starting material recovered 1. Catalyst Poisoning: The N2 lone pair is coordinating to the Pd center.[7] 2. Low C-H Acidity: The target C-H bond is not sufficiently acidic for activation. 3. Inefficient Catalyst: The chosen ligand or Pd source is not active enough.1. Introduce a Directing Group: Use a removable directing group (e.g., SEM, N-methoxy amide) to force the catalyst to the desired position and overcome catalyst poisoning.[5][6][7] 2. Add an Acidic Co-catalyst: Pivalic acid (PivOH) can act as a proton shuttle and promote C-H activation.[5] 3. Screen Ligands: Test a panel of electron-rich, bulky phosphine ligands (e.g., P(n-Bu)Ad₂) or NHC ligands.[5][12]
Formation of multiple byproducts 1. Lack of Regioselectivity: Multiple C-H bonds are being functionalized.[5] 2. Homocoupling of the aryl halide coupling partner. 3. Decomposition of starting material or product under harsh conditions.1. Improve Regioselectivity: Use a directing group. Alternatively, pre-functionalize the ring (e.g., via bromination) and use a standard cross-coupling reaction for better site control.[5] 2. Optimize Reaction Conditions: Lower the reaction temperature. Reduce catalyst loading. Ensure an inert atmosphere (Argon or Nitrogen) is maintained.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation of a Pyrazole[2]
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration) followed by the selected base (e.g., K₂CO₃, 1.5 eq).

  • Activation: Stir the resulting suspension at room temperature for 15-30 minutes.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature to 80°C) for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the N-alkylated regioisomers.

Protocol 2: General Procedure for Pd-Catalyzed Direct C-H Arylation at the C5-Position (with SEM Directing Group)[5]
  • Preparation: In a glovebox or under an inert atmosphere, add the N-SEM protected pyrazole (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), P(n-Bu)Ad₂ (7.5 mol%), K₂CO₃ (3.0 eq), and pivalic acid (25 mol%) to an oven-dried reaction tube.

  • Solvent Addition: Add anhydrous DMA (to achieve a 2.5 M concentration).

  • Reaction: Seal the tube and heat the reaction mixture to 140°C for 12-24 hours.

  • Monitoring: After cooling to room temperature, take an aliquot for analysis by GC-MS or LC-MS to check for conversion.

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Visualized Workflows and Logic

G Troubleshooting Low Yield in Pyrazole Cross-Coupling start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents First Step check_conditions Confirm Anhydrous & Inert Conditions check_reagents->check_conditions check_catalyst Evaluate Catalyst System check_conditions->check_catalyst check_substrate Assess Substrate Reactivity check_catalyst->check_substrate Seems OK? optimize_ligand Screen Different Ligands (e.g., Buchwald, NHC) check_catalyst->optimize_ligand Ineffective? change_halide Switch to More Reactive Halide (Cl -> Br -> I) check_substrate->change_halide Poor Halide? optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) optimize_ligand->optimize_base optimize_temp Increase Temperature Incrementally optimize_base->optimize_temp success Reaction Successful optimize_temp->success change_halide->success

Caption: A troubleshooting workflow for low-yield pyrazole cross-coupling reactions.

G Decision Logic for Regioselective N-Alkylation start Goal: Regioselective N-Alkylation of Pyrazole steric_q Is one Nitrogen significantly less sterically hindered? start->steric_q steric_yes Use a bulky alkylating agent. Alkylation will likely favor the less hindered N. steric_q->steric_yes Yes steric_no Steric factors are not decisive. Consider electronics and reaction conditions. steric_q->steric_no No conditions_q Can reaction conditions be finely controlled? steric_no->conditions_q conditions_yes Screen weak bases (K2CO3) and non-polar solvents. This may favor one isomer. conditions_q->conditions_yes Yes conditions_no Use a directed synthesis approach. (e.g., cycloaddition) conditions_q->conditions_no No

References

Optimization

Minimizing byproducts in the cyclocondensation of hydrazines

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproducts in the cyclocondensation o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize byproducts in the cyclocondensation of hydrazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the cyclocondensation of hydrazines with carbonyl compounds?

A1: The most frequently encountered byproduct is the corresponding hydrazone, which is an intermediate in the formation of azines.[1] If the reaction does not proceed to completion, the hydrazone will persist as a major impurity.[1] Another common byproduct is the azine, which can form when the initially created hydrazone reacts with a second molecule of the carbonyl compound, especially when using unsubstituted hydrazine.[2][3]

Q2: How does pH affect the formation of byproducts in my reaction?

A2: The pH of the reaction medium is a critical factor.[4] Generally, mildly acidic conditions (pH 4.5-6) are optimal for the initial hydrazone formation, as this protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydrazine.[2] However, excessively acidic conditions can protonate the hydrazine, rendering it non-nucleophilic.[2] The subsequent cyclization step's optimal pH can vary; for instance, in the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles, basic conditions often favor the formation of 1,2,4-triazole-3-thiones, while acidic conditions typically yield 1,3,4-thiadiazoles.[4]

Q3: I'm observing the formation of regioisomers. How can I improve the selectivity?

A3: The formation of regioisomers is a common challenge, particularly in multicomponent reactions. For instance, in the synthesis of 1,3,5-substituted pyrazoles, the regioselectivity is influenced by the nucleophilicity of the attacking nitrogen atom of the hydrazine.[5] To enhance selectivity, consider a multi-step approach where intermediates are isolated before proceeding with the next reaction step.[1] Additionally, the choice of catalyst and reaction conditions can play a significant role in controlling the reactivity and directing the reaction towards the desired isomer.[1]

Q4: Can solvent choice impact the formation of byproducts?

A4: Yes, the solvent can significantly influence the reaction outcome. For example, using trifluoroethanol (TFE) as a solvent can decrease the nucleophilicity of hydrazines and hydroxylamines, which can be beneficial in certain asymmetric reactions.[6] In some cases, solvent-free conditions have proven highly effective, leading to high yields with minimal byproducts.[1] Grinding the reactants together can be an environmentally friendly alternative.[1]

Q5: My product is an oil and is difficult to purify. What can I do?

A5: Oily products can be challenging to purify and may indicate the presence of impurities. Several techniques can be employed:

  • Trituration: Stirring the oily product with a cold, non-polar solvent like n-hexane or pentane can sometimes induce solidification.[7]

  • Recrystallization: This is a common and effective purification method. Dissolving the product in a minimal amount of a hot solvent and allowing it to cool slowly can yield pure crystals.[7][8] Ethanol is a frequently used solvent for recrystallizing hydrazone derivatives.[8]

  • Column Chromatography: While some hydrazones can decompose on silica gel, this method can be successful.[7] Using a solvent system containing a small amount of a tertiary base like triethylamine (~1%) can help prevent decomposition on the column.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cyclocondensation of hydrazines.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Unfavorable pH: The reaction equilibrium may not favor product formation.Adjust the pH to the optimal range of 4.5-6 using a catalytic amount of a weak acid like acetic acid.[2]
Low Reactivity/Steric Hindrance: Bulky groups on the reactants can slow the reaction. Ketones are generally less reactive than aldehydes.[2]Increase the reaction temperature or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction.[2][9]
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Extend the reflux time until the starting material is consumed.[7]
Formation of Azine Byproduct Excess Carbonyl Compound: The initial hydrazone product reacts with a second molecule of the carbonyl compound.[2]Use a 1:1 molar ratio of reactants.[2] Try adding the carbonyl compound dropwise to the hydrazine solution to avoid localized excess.[2] A slight excess of hydrazine (1.1-1.2 equivalents) can also minimize azine formation.[3]
Product Degradation Hydrolysis: The C=N-N=C bond in azines is susceptible to cleavage by water.[1]Ensure anhydrous reaction conditions and store the purified product in a dry environment.[1]
Oxidation: Hydrazones with an N-H bond can be sensitive to air and light.[3]Store the purified product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3]
Formation of Wolff-Kishner Reduction Products Elevated Temperatures and Excess Hydrazine: The hydrazone intermediate can be further reduced to the corresponding alkane.[7]Avoid excessive temperatures and prolonged heating.[7]

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazone Intermediate

This protocol describes the formation of a thiosemicarbazide intermediate, a common precursor for cyclization reactions.[4]

  • Reactant Preparation: To a freshly prepared solution of acetyl isothiocyanate, add an equimolar amount of the desired hydrazine derivative (e.g., phenylhydrazine) dissolved in a suitable solvent like ethanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: Upon completion, cool the reaction mixture. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.

  • Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol.[4]

Protocol 2: Optimized Synthesis to Minimize Azine Formation

This protocol is designed to reduce the formation of azine byproducts.[3]

  • Dissolve Hydrazine: In a round-bottom flask, dissolve the hydrazine derivative (1.2 equivalents) in the chosen solvent.

  • Slow Addition of Carbonyl: Dissolve the aldehyde or ketone (1.0 equivalent) in the same solvent in a separate dropping funnel.

  • Reaction: Add the carbonyl solution dropwise to the stirred hydrazine solution at room temperature over 15-30 minutes.

  • Monitoring and Workup: Stir the reaction mixture at room temperature and monitor its progress by TLC. Once the reaction is complete, proceed with the standard workup and purification procedures.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway for Cyclocondensation of Acetyl Isothiocyanate with Hydrazines

ReactionPathway acetyl_isothiocyanate Acetyl Isothiocyanate intermediate Thiosemicarbazide Intermediate acetyl_isothiocyanate->intermediate Nucleophilic Addition hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->intermediate triazole 1,2,4-Triazole-3-thione intermediate->triazole Basic Conditions (e.g., NaOH) thiadiazole 1,3,4-Thiadiazole intermediate->thiadiazole Acidic Conditions (e.g., H2SO4)

Caption: General reaction pathway for the cyclocondensation of acetyl isothiocyanate with hydrazines.

Troubleshooting Workflow for Low Product Yield

TroubleshootingWorkflow start Low or No Product Yield check_ph Is pH optimal (4.5-6)? start->check_ph adjust_ph Adjust pH with catalytic acid check_ph->adjust_ph No check_reactivity Are reactants sterically hindered or unreactive? check_ph->check_reactivity Yes adjust_ph->check_reactivity increase_temp_time Increase temperature or reaction time check_reactivity->increase_temp_time Yes check_completion Is the reaction complete (TLC)? check_reactivity->check_completion No consider_microwave Consider microwave irradiation increase_temp_time->consider_microwave consider_microwave->check_completion extend_reflux Extend reflux time check_completion->extend_reflux No end Improved Yield check_completion->end Yes extend_reflux->end

Caption: A logical workflow for troubleshooting low yields in cyclocondensation reactions.

References

Troubleshooting

Stability testing of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine under different conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-am...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The information provided is intended to assist in designing and executing stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine?

A1: Based on the general reactivity of the pyrazole-5-amine scaffold, the primary stability concerns are susceptibility to hydrolytic and oxidative degradation. The pyrazole ring can be prone to ring opening under certain conditions, and the amine group can be a site for oxidation.

Q2: My assay shows a decrease in the concentration of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine over time in an aqueous solution at a slightly basic pH. What could be the cause?

A2: Pyrazole derivatives, particularly esters, have been shown to be susceptible to hydrolysis in basic aqueous solutions. It is plausible that 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine could undergo hydrolysis of the pyrazole ring. It is recommended to perform forced degradation studies under acidic, neutral, and basic conditions to confirm this susceptibility and characterize the degradation products.

Q3: I am observing the formation of colored byproducts in my sample when it is exposed to air and light. What is the likely degradation pathway?

A3: The formation of colored byproducts upon exposure to air and light suggests potential oxidative degradation and/or photodegradation. Amines are known to be susceptible to oxidation, which can lead to the formation of N-oxides or other colored species. Additionally, pyrazole compounds can undergo photooxidation. It is advisable to store the compound protected from light and under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the expected degradation products of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine under forced degradation conditions?

A4: While specific degradation products for this exact molecule are not extensively documented in the public domain, potential degradation pathways for the pyrazole-5-amine class of compounds include:

  • Hydrolysis: Cleavage of the pyrazole ring.

  • Oxidation: Formation of N-oxides at the amine group, hydroxylation of the pyrazole or phenyl rings, or more complex oxidative dimerization products.

  • Photodegradation: A variety of degradation products can be formed through radical mechanisms.

Q5: How can I develop a stability-indicating analytical method for this compound?

A5: A stability-indicating method is one that can separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach. You will need to perform forced degradation studies to generate the degradation products and then develop an HPLC method that provides adequate resolution between the parent peak and all degradation product peaks.

Data Presentation: Stability Profile Summary

Stress ConditionParameterExpected Stability of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-aminePotential Degradation Products
Hydrolytic 0.1 M HCl, 60°CPotentially unstablePyrazole ring-opened products
Water, 60°CLikely stableMinimal degradation expected
0.1 M NaOH, 60°CPotentially unstablePyrazole ring-opened products
Oxidative 3% H₂O₂, RTPotentially unstableN-oxides, hydroxylated derivatives, dimers
Thermal 80°C (Solid)Likely stableMonitor for melting point depression and appearance of impurities
60°C (Solution)Stability will be solvent-dependentMonitor for degradation products
Photolytic UV/Vis lightPotentially unstableComplex mixture of photodegradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study on 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine to identify potential degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a stability chamber at 80°C for 7 days.

    • At the end of the study, dissolve the solid in the initial solvent to the original concentration for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Photostability:

    • Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze the sample.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

  • Peak purity analysis of the parent peak should be performed using a photodiode array (PDA) detector to ensure it is free from co-eluting impurities.

Protocol 2: Stability-Indicating RP-HPLC Method

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 254 nm

Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal Stress (Solid & Solution, 60-80°C) prep->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep->photo Expose to stress hplc RP-HPLC-UV Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples pda Peak Purity Assessment (PDA) hplc->pda data Data Evaluation (% Degradation, Impurity Profile) pda->data degradation_pathway cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation (H₂O₂) cluster_photo Photodegradation (UV/Vis) parent 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine hydrolysis_prod Pyrazole Ring-Opened Products parent->hydrolysis_prod H₂O / H⁺ or OH⁻ n_oxide N-Oxide Derivative parent->n_oxide [O] hydroxylated Hydroxylated Derivatives (on rings) parent->hydroxylated [O] photo_prod Complex Mixture of Photodegradants parent->photo_prod

Optimization

Technical Support Center: Enhancing the Metabolic Stability of Fluorinated Pyrazole Compounds

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the metabolic stabi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the metabolic stability of fluorinated pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is fluorine incorporated into pyrazole-based drug candidates?

A1: Fluorine is strategically incorporated into pyrazole compounds to enhance their drug-like properties. Due to its high electronegativity and small atomic radius, fluorine can significantly improve metabolic stability, lipophilicity, and target binding affinity.[1][2][3] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, which helps to block metabolic "soft spots" and prolong the compound's half-life in the body.[1][2]

Q2: What are the common metabolic pathways for pyrazole-containing compounds?

A2: Pyrazole-containing compounds are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[4][5] Common metabolic transformations include oxidation of the pyrazole ring and its substituents. The specific metabolites formed depend on the substitution pattern on the pyrazole ring.[5] For instance, N-oxidation followed by ring rearrangement has been observed in some cases, leading to the formation of isomeric structures.[6]

Q3: How does fluorination specifically enhance the metabolic stability of pyrazole compounds?

A3: Fluorination enhances metabolic stability primarily by:

  • Blocking Sites of Metabolism: Introducing a fluorine atom at a position susceptible to oxidative metabolism by CYP enzymes can prevent this biotransformation from occurring.[1]

  • Altering Electronic Properties: The electron-withdrawing nature of fluorine can decrease the electron density of the pyrazole ring, making it less susceptible to oxidation.[7]

  • Modulating pKa: Fluorine can lower the pKa of nearby functional groups, which can influence the compound's interaction with metabolizing enzymes and its overall disposition.[8]

Q4: What are the key in vitro assays to assess the metabolic stability of fluorinated pyrazole compounds?

A4: The two primary in vitro assays are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that contain a high concentration of Phase I metabolic enzymes, particularly CYPs. It is a cost-effective and high-throughput method to determine a compound's intrinsic clearance.[9][10]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes. It provides a more comprehensive picture of a compound's metabolic fate.[9][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of the metabolic stability of fluorinated pyrazole compounds.

Issue 1: High variability in metabolic stability data between experiments.
  • Possible Cause: Inconsistent experimental conditions or instability of the compound in the assay matrix.

  • Troubleshooting Steps:

    • Verify Compound Purity and Identity: Ensure the purity of your test compound using techniques like LC-MS and NMR.

    • Assess Solubility: Poor solubility in the assay buffer can lead to inaccurate results. Determine the compound's solubility and consider using a co-solvent if necessary, keeping the final concentration low (e.g., <0.2% DMSO) to avoid inhibiting metabolic enzymes.[10]

    • Check for Non-specific Binding: Highly lipophilic compounds can bind to the plasticware or microsomal proteins, reducing the effective concentration. Using low-binding plates and including a protein binding assay can help to account for this.

    • Standardize Assay Conditions: Ensure consistent protein concentrations, incubation times, and cofactor (NADPH) concentrations across all experiments.

Issue 2: The fluorinated pyrazole compound appears metabolically stable, but shows low oral bioavailability in vivo.
  • Possible Cause: The compound may be a substrate for efflux transporters (like P-glycoprotein) or may have poor absorption characteristics not related to metabolism.

  • Troubleshooting Steps:

    • Conduct a Caco-2 Permeability Assay: This in vitro assay can determine if the compound is likely to be actively transported out of intestinal cells back into the gut lumen.

    • Evaluate Physicochemical Properties: Assess properties like lipophilicity (LogP) and polar surface area (PSA). Very high lipophilicity can sometimes lead to poor absorption despite good membrane permeability.

    • Consider Formulation Strategies: If permeability is low, formulation approaches such as using absorption enhancers or creating a salt form might improve bioavailability.

Issue 3: Difficulty in identifying metabolites using LC-MS.
  • Possible Cause: Metabolites may be present at very low concentrations, co-elute with other components, or be chemically unstable.

  • Troubleshooting Steps:

    • Optimize LC-MS Method: Use a high-resolution mass spectrometer to improve mass accuracy and distinguish metabolites from background ions.[12] Optimize the chromatographic gradient to improve the separation of potential metabolites from the parent compound.

    • Use Radiolabeled Compounds: If feasible, synthesizing a radiolabeled version of your compound (e.g., with ¹⁴C or ³H) can greatly facilitate the detection and quantification of all metabolites.

    • Investigate Unstable Metabolites: Some metabolites, like acyl-glucuronides, can be unstable and revert to the parent drug during sample processing or analysis.[13][14] Acidifying the sample or using specific inhibitors of hydrolytic enzymes can sometimes stabilize these metabolites.

Data Presentation

Table 1: In Vitro Metabolic Stability of Representative Fluorinated Pyrazole Compounds in Human Liver Microsomes (HLM)

Compound IDStructuret½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)
F-Pyr-01Pyrazole with p-F-phenyl> 60< 5
F-Pyr-02Pyrazole with o-F-phenyl4515.4
F-Pyr-03Pyrazole with CF₃ group> 60< 5
Control-PyrNon-fluorinated analog1546.2

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the incubation mixture by adding HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Add the test compound to the incubation mixture to a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound Stock D Incubate at 37°C A->D B Liver Microsomes B->D C Buffer & Cofactors C->D E Quench Reaction D->E Time Points F Centrifuge E->F G LC-MS/MS Analysis F->G H Data Interpretation G->H

Caption: Workflow for a typical in vitro metabolic stability assay.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Fluorinated Pyrazole Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylation) Drug->Oxidized_Metabolite CYP450 Enzymes Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Excretion Excretion Conjugated_Metabolite->Excretion

Caption: General metabolic pathways for drug compounds.

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals

The p38 MAP kinases are a family of serine/threonine kinases that are pivotal in regulating cellular responses to inflammatory cytokines and environmental stress.[1] Their dysregulation is implicated in a range of diseas...

Author: BenchChem Technical Support Team. Date: December 2025

The p38 MAP kinases are a family of serine/threonine kinases that are pivotal in regulating cellular responses to inflammatory cytokines and environmental stress.[1] Their dysregulation is implicated in a range of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making them a significant therapeutic target.[1]

Comparative Performance of p38 MAPK Inhibitors

The inhibitory activity of small molecules against p38 MAPK is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro and cellular activities of several well-characterized p38 MAPK inhibitors, which serve as a benchmark for evaluating new chemical entities like 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

In Vitro Kinase Inhibitory Activity

This table presents the IC50 values of selected inhibitors against the different p38 MAPK isoforms. Lower IC50 values are indicative of higher potency. It is important to note that these values are compiled from various sources, and experimental conditions may differ.[1][2]

Inhibitorp38α (MAPK14) IC50 (nM)p38β (MAPK11) IC50 (nM)p38γ (MAPK12) IC50 (nM)p38δ (MAPK13) IC50 (nM)
SB203580 50500>10,000>10,000
BIRB 796 (Doramapimod) 3865200520
Neflamapimod (VX-745) 10220>20,000Not Reported
Losmapimod ~7.9 (pKi 8.1)~25 (pKi 7.6)Not ReportedNot Reported
Ralimetinib (LY2228820) 5.33.2Not ReportedNot Reported

Note: The inhibitory activity for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is not available in published literature. Based on the activity of structurally similar compounds, it is hypothesized to be an inhibitor of p38 MAPK.

Cellular Activity: Inhibition of TNF-α Release

A key downstream effect of p38 MAPK activation is the production of the pro-inflammatory cytokine TNF-α. This table presents the IC50 values of inhibitors for the suppression of lipopolysaccharide (LPS)-induced TNF-α release in cellular assays.[1]

InhibitorCell LineTNF-α Release IC50 (nM)
SB203580 THP-1300-500
BIRB 796 (Doramapimod) PBMC10-100
Neflamapimod (VX-745) THP-110-50

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the p38 MAPK signaling cascade and a typical experimental workflow for inhibitor testing.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K Activation MKK MKK3/6 MAP3K->MKK Phosphorylation p38_MAPK p38 MAPK (α, β, γ, δ) MKK->p38_MAPK Phosphorylation MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylation MK2->Transcription_Factors Activation Gene_Expression Gene Expression (e.g., TNF-α, IL-6) Transcription_Factors->Gene_Expression Regulation

The p38 MAPK signaling cascade.

Kinase_Inhibitor_Workflow Compound_Library Compound Library (incl. Pyrazole Derivatives) HTS High-Throughput Screening (In Vitro Kinase Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Potent Hits Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., TNF-α Release) Selectivity_Profiling->Cell_Based_Assays Selective Hits Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Active in Cells In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

General workflow for kinase inhibitor discovery.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable and comparable assessment of kinase inhibitor potency and selectivity.

In Vitro p38α Kinase Inhibition Assay (Luminescent)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of p38α.

Materials:

  • Recombinant human p38α enzyme

  • ATF-2 (a p38 substrate)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[1]

  • Test inhibitors (including 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase buffer.

  • In a 384-well plate, add 1 µl of inhibitor or vehicle (e.g., 5% DMSO).[1]

  • Add 2 µl of diluted p38α enzyme to each well.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture.

  • Incubate for 60 minutes at room temperature.[3]

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

  • Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based LPS-Induced TNF-α Release Assay

This assay assesses the inhibitory effect of a compound on p38 MAPK signaling within a cellular context.

Materials:

  • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test inhibitors

  • Human TNF-α ELISA kit

Procedure:

  • Seed cells in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.[1]

  • Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

Conclusion

While direct experimental evidence for the kinase inhibitory activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is lacking in publicly accessible literature, its structural similarity to known p38 MAPK inhibitors strongly suggests it targets this kinase family. A comprehensive evaluation of this compound would require its synthesis and testing in the standardized assays described above. The comparative data provided for established p38 MAPK inhibitors such as SB203580, BIRB 796, and Neflamapimod offer a robust framework for assessing its potential potency and selectivity. Future research should focus on generating empirical data for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine to validate its hypothesized activity and determine its therapeutic potential.

References

Comparative

In Vitro Validation of Pyrazole Derivatives as Anti-Inflammatory Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the in vitro anti-inflammatory activity of various pyrazole derivatives, presenting supporting experimental d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory activity of various pyrazole derivatives, presenting supporting experimental data and detailed methodologies. Pyrazole-based compounds have emerged as a promising class of anti-inflammatory agents, with many exhibiting potent inhibitory effects on key inflammatory mediators. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

Mechanisms of Anti-Inflammatory Action

Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade. A significant number of these compounds are potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1][2] Beyond COX inhibition, many pyrazole derivatives have been shown to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and to suppress the production of nitric oxide (NO), another important inflammatory mediator.[1][3] These effects are often achieved by interfering with critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of numerous pro-inflammatory genes.[4]

Signaling Pathways in Inflammation

The anti-inflammatory activity of pyrazole derivatives is intrinsically linked to their ability to modulate key signaling cascades that orchestrate the inflammatory response. The following diagrams illustrate the canonical NF-κB and a generalized MAPK signaling pathway, both of which are central to the production of inflammatory mediators and are common targets for anti-inflammatory drug development.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Induces IkB_NFkB->NFkB_active Release

Caption: NF-κB Signaling Pathway in Inflammation.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression Induces

Caption: Generalized MAPK Signaling Pathway.

Comparative In Vitro Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of selected pyrazole derivatives from various studies, compared with the established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
Compound/DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference(s)
Celecoxib 9.87 - 15.100.052 - 0.878.85 - 78.06[3][5][6][7]
Indomethacin 0.018 - 0.230.51 - 2.80.035 - 0.45[8]
Compound 4a (Pyrazole-hydrazone) 5.630.678.41[3]
Compound 4b (Pyrazole-hydrazone) 6.120.5810.55[3]
Compound 5s (Hybrid pyrazole) 182.542.5172.95[5]
Compound 5u (Hybrid pyrazole) 134.121.7974.92[5]
PYZ10 (Pyrazole-thiourea-benzimidazole) -0.0000283-[9]
PYZ11 (Pyrazole-thiourea-benzimidazole) -0.0002272-[9]
PYZ20 (Dihydropyrazole sulfonamide) -0.33-[6]
PYZ31 (New pyrazole derivative) -0.01987-[6]
Halogenated triarylpyrazole 12a 7.80.15450.6[7]
Halogenated triarylpyrazole 12g 15.40.061253.1[7]

Lower IC₅₀ values indicate greater potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vitro Nitric Oxide (NO) Production Inhibition by Pyrazole Derivatives
CompoundCell LineStimulantConcentration (µM)% NO InhibitionReference(s)
Pyrazole-hydrazone 4a Peritoneal MacrophagesLPS10Significant Reduction[3]
Pyrazole-hydrazone 4b Peritoneal MacrophagesLPS10Significant Reduction[3]
Pyrazole-hydrazone 4f Peritoneal MacrophagesLPS10Significant Reduction[3]
Pyrazole-hydrazone 4i Peritoneal MacrophagesLPS10Significant Reduction[3]

LPS: Lipopolysaccharide

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[10][11]

Workflow Diagram:

COX_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Buffer, Probe, Cofactor, Enzyme, Inhibitors) Start->PrepareReagents DispenseReagents Dispense Reaction Mix to 96-well plate PrepareReagents->DispenseReagents AddInhibitors Add Test Compounds/Controls DispenseReagents->AddInhibitors PreIncubate Pre-incubate at 25°C AddInhibitors->PreIncubate InitiateReaction Initiate Reaction (Add Arachidonic Acid) PreIncubate->InitiateReaction MeasureFluorescence Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) InitiateReaction->MeasureFluorescence AnalyzeData Calculate % Inhibition and IC₅₀ values MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the In Vitro COX Inhibition Assay.

Materials:

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Human recombinant COX-1 and COX-2 enzymes

  • Test pyrazole derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well white opaque flat-bottom plate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and reference inhibitors to the desired concentrations in assay buffer.

  • Reaction Setup: To each well of a 96-well plate, add the COX assay buffer, diluted COX cofactor, and COX probe.

  • Inhibitor Addition: Add the diluted test compounds, reference inhibitors, or vehicle (for control) to the respective wells.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is for the measurement of nitrite, a stable product of NO, in cell culture supernatants.[12][13]

Workflow Diagram:

Griess_Assay_Workflow Start Start SeedCells Seed RAW 264.7 cells in a 96-well plate Start->SeedCells Incubate24h Incubate for 24 hours SeedCells->Incubate24h TreatCells Treat cells with Test Compounds and LPS Incubate24h->TreatCells Incubate24h_2 Incubate for 24 hours TreatCells->Incubate24h_2 CollectSupernatant Collect cell culture supernatant Incubate24h_2->CollectSupernatant AddGriessReagent Add Griess Reagent to supernatant CollectSupernatant->AddGriessReagent Incubate10min Incubate for 10 minutes at room temperature AddGriessReagent->Incubate10min MeasureAbsorbance Measure Absorbance at 540-550 nm Incubate10min->MeasureAbsorbance AnalyzeData Calculate Nitrite Concentration MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the Griess Assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test pyrazole derivatives

  • Griess Reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Cell Treatment: Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the supernatant with the Griess Reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve. Calculate the percentage of NO production inhibition for each treatment group compared to the LPS-only control.

Cytokine Measurement (TNF-α and IL-6) by ELISA

This protocol outlines the general steps for a sandwich ELISA to quantify TNF-α and IL-6 in cell culture supernatants.[14][15][16]

Workflow Diagram:

ELISA_Workflow Start Start CoatPlate Coat 96-well plate with Capture Antibody Start->CoatPlate IncubateWash Incubate and Wash CoatPlate->IncubateWash BlockPlate Block plate with Blocking Buffer IncubateWash->BlockPlate IncubateWash2 Incubate and Wash BlockPlate->IncubateWash2 AddSamples Add Standards and Samples IncubateWash2->AddSamples IncubateWash3 Incubate and Wash AddSamples->IncubateWash3 AddDetectionAb Add Detection Antibody IncubateWash3->AddDetectionAb IncubateWash4 Incubate and Wash AddDetectionAb->IncubateWash4 AddEnzymeConjugate Add Enzyme-conjugated Secondary Antibody IncubateWash4->AddEnzymeConjugate IncubateWash5 Incubate and Wash AddEnzymeConjugate->IncubateWash5 AddSubstrate Add Substrate and Incubate IncubateWash5->AddSubstrate StopReaction Add Stop Solution AddSubstrate->StopReaction ReadAbsorbance Read Absorbance StopReaction->ReadAbsorbance AnalyzeData Calculate Cytokine Concentration ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: General Workflow for Sandwich ELISA.

Materials:

  • ELISA kits for human/murine TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate)

  • Cell culture supernatants from treated cells

  • Wash Buffer

  • Assay Diluent/Blocking Buffer

  • Stop Solution

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Addition: Add the cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.

  • Detection Antibody: After washing, add the biotinylated detection antibody to each well and incubate.

  • Enzyme Conjugate: Following another wash step, add a streptavidin-enzyme conjugate (e.g., HRP) and incubate.

  • Substrate Addition: After a final wash, add the substrate solution to the wells and incubate in the dark to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB substrate).

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standard. Use the standard curve to determine the concentration of the cytokine in the samples.

Conclusion

The in vitro data presented in this guide highlight the potential of pyrazole derivatives as a versatile scaffold for the development of novel anti-inflammatory agents. Their ability to selectively inhibit COX-2 and modulate key inflammatory pathways underscores their therapeutic promise. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of new chemical entities within this class. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating these promising in vitro findings into clinically effective anti-inflammatory drugs.

References

Validation

Comparative Analysis of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Analogs: A Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine analogs. The info...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine analogs. The information presented herein is curated from various scientific publications to aid in the rational design of novel therapeutic agents. This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes a relevant signaling pathway to provide a comprehensive overview of this important class of compounds.

Structure-Activity Relationship Data

The biological activity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine analogs is significantly influenced by substitutions on the N-1 phenyl ring, the C-3 phenyl ring, and the C-5 amino group. These modifications impact their potency and selectivity against various biological targets, including protein kinases, bacteria, and cancer cell lines.

Anticancer Activity

A series of 3-(4-fluorophenyl)-4,5-dihydro-5-(substituted phenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogs have been evaluated for their cytotoxic effects against human breast cancer cell lines, MCF-7 and MDA-MB-231. The data, presented in Table 1, highlights key SAR findings. Generally, the presence of a nitro group at the para-position of the C-5 phenyl ring and a chloro or fluoro group at the para-position of the N-phenyl carboxamide moiety enhances cytotoxic activity.

Compound IDR (C5-Phenyl)R' (N-Phenyl Carboxamide)MCF-7 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)
4a 4-NO₂H14.2>100
4b 4-NO₂4-Cl<0.145.8
4d 4-NO₂4-F21.780.5
4h 3,4,5-(OCH₃)₃4-Cl14.962.3
4i 3,4,5-(OCH₃)₃4-F6.675.2
Adriamycin --<0.10.46

Table 1: Cytotoxicity of 3-(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide Analogs.

Antibacterial Activity

Derivatives of 1,3-diaryl pyrazoles have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria. The introduction of a trifluoromethyl group at the C-3 phenyl ring and various substitutions on an N-linked anilinomethyl group at the C-4 position have been explored. The minimum inhibitory concentrations (MIC) against Staphylococcus aureus are summarized in Table 2. Halogen substitutions on the aniline moiety, especially bromo substituents, were found to be most effective.

Compound IDR (Aniline Moiety)S. aureus MIC (µg/mL)
41 H3.12
42 4-F1.56
43 4-Cl1.56
46 4-Br0.78
47 3-Br0.78
48 4-CF₃1.56
50 3-CF₃0.78-3.125
79 2,4,6-trimethyl0.78

Table 2: Antibacterial Activity of 4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl)benzoic Acid Derivatives against S. aureus. [1]

Kinase Inhibitory Activity

The 1,3-diaryl-1H-pyrazol-5-amine scaffold is a well-established pharmacophore for kinase inhibitors, notably targeting p38 MAP kinase. Optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones led to the discovery of potent and selective p38 inhibitors. An X-ray crystal structure revealed a key hydrogen bond between the exocyclic amine of the inhibitor and threonine 106 of p38α, contributing to selectivity. The incorporation of a 2,3-dihydroxypropoxy moiety on the C-4 benzoyl group resulted in excellent drug-like properties, including high oral bioavailability.

Experimental Protocols

General Synthesis of 1,3-Diaryl-5-aminopyrazoles

A common method for the synthesis of 1,3-diaryl-5-aminopyrazoles involves the condensation of a β-ketonitrile with a substituted hydrazine.

Step 1: Synthesis of β-Ketonitrile An appropriate acetophenone is reacted with a suitable source of a cyano group, such as ethyl cyanoacetate or malononitrile, in the presence of a base like sodium ethoxide to yield the corresponding β-ketonitrile.

Step 2: Cyclization with Hydrazine The resulting β-ketonitrile is then reacted with a substituted phenylhydrazine, for example, 4-fluorophenylhydrazine, in a suitable solvent like ethanol or acetic acid, often with heating, to afford the 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine analog.

p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the inhibitory activity of compounds against p38α MAP kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human p38α Kinase

  • p38 Peptide Substrate (e.g., ATF2-based peptide)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ATP solution

  • Test compounds and reference inhibitor (e.g., SB203580) serially diluted in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

  • Kinase Reaction: In an assay plate, add the test compound or DMSO (control). Add a mixture of p38α kinase and the peptide substrate in kinase buffer. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade involved in cellular responses to stress, inflammation, and apoptosis. Many 1,3-diarylpyrazole derivatives exert their anti-inflammatory effects by inhibiting p38 MAPK. The following diagram illustrates the key components of this pathway.

// Nodes Stimuli [label="Stress / Cytokines", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., ASK1, TAK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3 / MKK6", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MK2 [label="MK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., ATF2, CREB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(e.g., TNF-α, IL-6 production)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Stimuli -> MAPKKK [color="#5F6368"]; MAPKKK -> MKK3_6 [label="P", fontcolor="#202124", color="#5F6368"]; MKK3_6 -> p38 [label="P", fontcolor="#202124", color="#5F6368"]; p38 -> MK2 [label="P", fontcolor="#202124", color="#5F6368"]; p38 -> Transcription_Factors [label="P", fontcolor="#202124", color="#5F6368"]; MK2 -> Inflammation [color="#5F6368"]; Transcription_Factors -> Inflammation [color="#5F6368"]; p38 -> Apoptosis [color="#5F6368"]; }

References

Comparative

Comparative Cross-Reactivity Profiling of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the predicted cross-reactivity profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited publicly available screening data for this specific compound, this guide leverages data from structurally similar pyrazole-based inhibitors to predict its likely target engagement and selectivity. The primary focus is on its potential activity against protein kinases and phosphatases, common targets for this scaffold.

Executive Summary

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, frequently found in inhibitors of protein kinases and, to a lesser extent, protein phosphatases. The compound 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine shares significant structural similarity with known inhibitors of p38 mitogen-activated protein kinase (MAPK) and protein tyrosine phosphatase 1B (PTP1B). This guide presents a comparative overview of its predicted activity against these targets alongside known alternative inhibitors. All quantitative data is summarized for clear comparison, and detailed experimental protocols for assessing cross-reactivity are provided.

Predicted Cross-Reactivity Profile

Based on the activity of close structural analogs, 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is predicted to be a potent inhibitor of p38 MAPK. A close analog, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), is a highly potent and selective p38α MAPK inhibitor. Therefore, the primary target for cross-reactivity analysis should be the kinase family. Additionally, given that some pyrazole-based compounds exhibit activity against phosphatases, a secondary screening against a panel of phosphatases, particularly PTP1B, is warranted to assess selectivity.

Data Presentation: Comparative Inhibitor Data

The following tables summarize the inhibitory activity of key p38 MAPK and PTP1B inhibitors, which can be used as benchmarks for evaluating the performance of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Table 1: Comparative Inhibition of p38 MAPK by Alternative Compounds

CompoundTargetIC50 (nM)Assay Type
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine p38α (Predicted) Data Not Available -
RO3201195p38α0.7Enzymatic
SB203580p38α/β50/500Enzymatic
BIRB 796 (Doramapimod)p38α/β/γ/δ38/65/200/520Enzymatic
Neflamapimod (VX-745)p38α10Enzymatic

Table 2: Comparative Inhibition of PTP1B by Alternative Compounds

CompoundTargetIC50 (µM)Assay Type
1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine PTP1B (Predicted) Data Not Available -
Trodusquemine (MSI-1436)PTP1B1Enzymatic
JTT-551PTP1B0.22 (Ki)Enzymatic
DPM-1001PTP1B0.1Enzymatic
CPT-157633PTP1B0.045 (Ki)Enzymatic

Mandatory Visualization

p38_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MKK3_6 MKK3/6 Stress Stimuli->MKK3_6 Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates MK2 MAPKAPK2 p38_MAPK->MK2 Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Phosphorylates MK2->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression Inhibitor 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine Inhibitor->p38_MAPK Inhibits

Caption: Predicted inhibition of the p38 MAPK signaling pathway.

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & IC50 cluster_selectivity Selectivity Profiling Compound 1-(4-fluorophenyl)-3-phenyl- 1H-pyrazol-5-amine Kinase_Panel Broad Kinase Panel (e.g., 96-well format) Compound->Kinase_Panel Phosphatase_Panel Phosphatase Panel (e.g., PTP1B, TCPTP) Compound->Phosphatase_Panel Dose_Response Dose-Response Assay (e.g., 10-point curve) Kinase_Panel->Dose_Response Hits Phosphatase_Panel->Dose_Response Hits IC50_Determination IC50 Calculation Dose_Response->IC50_Determination Selectivity_Analysis Selectivity Analysis (Comparison to off-targets) IC50_Determination->Selectivity_Analysis Final_Profile Cross-Reactivity Profile Selectivity_Analysis->Final_Profile

Caption: Experimental workflow for cross-reactivity profiling.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric method to determine the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., p38α)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate peptide (e.g., Myelin Basic Protein)

  • [γ-³³P]ATP

  • Test compound (1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add 5 µL of the kinase reaction buffer.

  • Add 2 µL of the diluted test compound to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add 10 µL of the substrate peptide solution.

  • Add 10 µL of the recombinant kinase solution to each well to initiate the reaction.

  • Incubate the plate at 30°C for 30 minutes.

  • Initiate the phosphorylation reaction by adding 10 µL of [γ-³³P]ATP solution.

  • Incubate for an additional 60 minutes at 30°C.

  • Stop the reaction by adding 20 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash three times with 75 mM phosphoric acid.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

In Vitro PTP1B Phosphatase Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric assay to measure the inhibition of PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • PTP1B assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP)

  • Test compound (1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well microplate, add 80 µL of PTP1B assay buffer.

  • Add 5 µL of the diluted test compound to the respective wells. Include a positive control (known PTP1B inhibitor) and a negative control (DMSO vehicle).

  • Add 10 µL of recombinant PTP1B solution to each well and incubate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 5 µL of pNPP solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Conclusion

While direct experimental data for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine is not yet publicly available, its structural characteristics strongly suggest potential activity as a kinase inhibitor, particularly targeting the p38 MAPK pathway. The provided comparative data for existing inhibitors and detailed experimental protocols offer a robust framework for researchers to initiate a comprehensive cross-reactivity profiling of this compound. Such studies are essential to elucidate its selectivity, identify potential off-target effects, and guide its further development as a research tool or therapeutic candidate.

Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrazole Compounds in Enzyme Inhibition

For Immediate Release In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry. This guide provides a comparative analysi...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone of medicinal chemistry. This guide provides a comparative analysis of the efficacy of fluorinated versus non-fluorinated pyrazole compounds, a privileged scaffold in numerous therapeutic agents. By examining key experimental data, this report aims to furnish researchers, scientists, and drug development professionals with objective insights into the impact of fluorination on the inhibitory activity of pyrazole-based compounds against two critical enzyme targets: Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

The introduction of fluorine atoms into a pyrazole core can significantly alter its physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. These modifications can translate into superior potency and a more favorable pharmacokinetic profile. This guide will delve into specific examples, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways to elucidate the tangible benefits of this chemical modification.

Case Study 1: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is a primary target for anti-inflammatory drugs. Here, we compare the inhibitory activity of the well-known fluorinated pyrazole drug, Celecoxib, with its non-fluorinated analogue.

Quantitative Efficacy Data: COX-2 Inhibition
CompoundStructureTargetIC50 (µM)
Celecoxib (Fluorinated)4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamideCOX-20.04
SC-560 (Non-fluorinated analogue)5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazoleCOX-10.009
Experimental Protocol: In Vitro COX-2 Inhibition Assay

The inhibitory activity of the compounds against human recombinant COX-2 was determined using a fluorescence-based assay. The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a fluorogenic substrate.

  • Enzyme and Compound Preparation: Human recombinant COX-2 enzyme was pre-incubated with various concentrations of the test compounds (dissolved in DMSO) in a Tris-HCl buffer (pH 8.0) for 15 minutes at room temperature.

  • Reaction Initiation: The reaction was initiated by the addition of arachidonic acid, the natural substrate for COX-2.

  • Detection: The fluorescence generated from the oxidation of the detection reagent was measured kinetically using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: The rate of fluorescence increase was calculated and compared to a control without an inhibitor. IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Prostaglandin Biosynthesis Pathway

prostaglandin_pathway cluster_cell Cellular Environment Membrane Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Cleavage COX2 COX-2 ArachidonicAcid->COX2 Oxygenation & Cyclization PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib (Fluorinated Pyrazole) Celecoxib->COX2 Inhibits p38_mapk_pathway cluster_cytoplasm Cytoplasm Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Phosphorylates Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response Inhibitor Fluorinated Pyrazole Inhibitor Inhibitor->p38 Inhibits

Comparative

Bridging the Gap: Validating Computational Docking of Pyrazole Compounds with Experimental Data

A comparative guide for researchers in drug discovery, offering a critical analysis of in silico predictions versus empirical evidence. This guide provides an objective comparison of computational docking results for pyr...

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers in drug discovery, offering a critical analysis of in silico predictions versus empirical evidence. This guide provides an objective comparison of computational docking results for pyrazole-based compounds with their experimentally determined biological activities, supported by detailed experimental data and methodologies.

In the realm of modern drug discovery, computational docking has emerged as an indispensable tool for predicting the binding affinity and orientation of small molecules, such as pyrazole derivatives, within the active site of a protein target. However, the reliability of these in silico predictions hinges on their validation through rigorous experimental testing. This guide delves into the crucial process of correlating computational docking scores with tangible experimental data, using pyrazole compounds as a case study, thereby providing a framework for researchers to assess the true potential of their designed ligands.

Correlating Docking Scores with Biological Activity: A Comparative Analysis

The predictive power of molecular docking is ultimately measured by its ability to forecast the actual biological activity of a compound. The following tables present a summary of quantitative data from recent studies on pyrazole derivatives, comparing their computational docking scores with experimentally determined inhibitory concentrations (IC50) and inhibition constants (Ki). These examples highlight instances of successful correlation and areas where discrepancies can arise.

Case Study 1: Pyrazole Hybrid Chalcones as Tubulin Polymerization Inhibitors

This study explored a series of pyrazole-chalcone conjugates as potential anticancer agents targeting tubulin.[1] Molecular docking was performed against the colchicine-binding site of tubulin.

CompoundDocking Score (kcal/mol)In vitro Tubulin Polymerization Inhibition IC50 (µM)Cytotoxicity MCF-7 IC50 (µM)[1]
5d--2.97 ± 0.88
5i--> 50
5n--3.60 ± 0.45
5o Higher than colchicine Potent inhibitor 2.13 ± 0.80
5p---
5r--> 50
Colchicine (Reference)---

Note: Specific docking scores for all compounds were not detailed in the abstract, but compound 5o, with a high docking score, was identified as the most potent inhibitor.[1]

Case Study 2: Pyrazole Derivatives as VEGFR-2 Inhibitors

Novel pyrazole derivatives were designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[2][3][4]

CompoundDocking Score (kcal/mol)[3]In vitro VEGFR-2 Inhibition IC50 (nM)[3]Cytotoxicity PC-3 IC50 (µM)[2][3]
3a-7.52038.281.22
3i -9.685 8.93 1.24
4b---
4c---
4f---
5b---
5c --9.83
5f---
Sorafenib (Reference)-301.13
Doxorubicin (Reference)--0.932

Compound 3i, with the best docking score, also demonstrated the most potent VEGFR-2 inhibition.[3] Compound 5c showed the highest in vitro antiproliferative activity against PC-3 cells in a separate study.[2]

Case Study 3: Pyrazole-Carboxamides as Carbonic Anhydrase Inhibitors

A series of pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes.[5]

CompoundDocking InteractionhCA I Ki (µM)hCA II Ki (µM)
6a Better than AAZ 0.063 - 3.368 (range for series) 0.007 - 4.235 (range for series)
6b Better than AAZ 0.063 - 3.368 (range for series) 0.007 - 4.235 (range for series)
Acetazolamide (AAZ) (Reference)Reference Inhibitor--

Compounds 6a and 6b showed better interactions in docking studies than the reference inhibitor and demonstrated potent inhibition of both hCA I and II.[5]

Experimental Protocols: The Foundation of Validation

The accuracy of the experimental data used to validate docking results is paramount. Below are detailed methodologies for key experiments cited in the validation of pyrazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the pyrazole compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[1]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent self-polymerization.

  • Reaction Mixture: A reaction mixture containing tubulin, a polymerization buffer (e.g., GTP), and the test compound or vehicle control is prepared.

  • Initiation of Polymerization: The reaction is initiated by increasing the temperature (e.g., to 37°C).

  • Monitoring Polymerization: The increase in absorbance (turbidity) due to microtubule formation is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of polymerization is determined, and the IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50%.[1]

VEGFR-2 Kinase Assay

This assay quantifies the inhibitory effect of compounds on the kinase activity of VEGFR-2.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Reaction Components: The reaction mixture includes VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for phosphorylation of the substrate by VEGFR-2.

  • Detection: The amount of phosphorylated substrate is quantified, often using an antibody-based method such as ELISA or a fluorescence-based detection system.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, is determined from the dose-response curve.[3]

Visualizing the Validation Workflow and Biological Context

To better understand the process of validating computational docking results and the biological context of the targeted pathways, the following diagrams are provided.

G cluster_in_vivo In Vivo Validation a Compound Library Design (Pyrazole Derivatives) b Molecular Docking (Protein Target) a->b c Synthesis of Pyrazole Compounds b->c d Biochemical Assays (e.g., Kinase Assays) c->d e Cell-based Assays (e.g., Cytotoxicity) d->e f Animal Models e->f G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->VEGFR2

References

Validation

A Head-to-Head Comparison of Synthetic Routes to Pyrazole Derivatives: A Guide for Researchers

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides an objective comparison of various synthetic routes to this important heterocyclic scaffold, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

This comparative analysis covers classical methods such as the Knorr and Paal-Knorr syntheses, modern multicomponent reactions, and syntheses starting from chalcone precursors. Furthermore, it delves into the application of enabling technologies like microwave irradiation and ultrasound, which offer significant advantages in terms of reaction times and yields. The presented data and protocols are intended to serve as a practical resource for optimizing the synthesis of pyrazole derivatives in a research and development setting.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for pyrazole derivatives is often dictated by factors such as the desired substitution pattern, availability of starting materials, and the need for efficiency and scalability. Below is a summary of quantitative data for several common synthetic routes, providing a clear comparison of their performance.

Synthetic RouteStarting MaterialsReaction ConditionsReaction TimeYield (%)Reference(s)
Knorr Pyrazole Synthesis Ethyl acetoacetate, PhenylhydrazineAcetic acid (catalyst), Reflux1 hourHigh[1][2]
Ethyl benzoylacetate, Hydrazine hydrate1-Propanol, Acetic acid (catalyst), 100°C1 hourHigh[2][3]
Synthesis from Chalcones Chalcone, Hydrazine hydrateEthanol, Acetic acid (catalyst), Reflux16-18 hoursGood[4]
Adamantyl chalcone, Phenylhydrazine hydrochlorideAcetic acid/Water, 80°C48 hoursModerate[5]
Three-Component Synthesis Enaminone, Benzaldehyde, Hydrazine hydrochlorideWater, Ammonium acetate (catalyst), Reflux1 hourGood[6]
Aldehyde, 1,3-Dicarbonyl, Diazo compound/Tosyl hydrazoneMolecular oxygen, Transition metal-free-High[7]
Microwave-Assisted Synthesis Chalcone, Hydrazine derivativeEthanol, Acetic acid (catalyst), 300 W1-5 minutes91-98%[8]
Quinolin-2(1H)-one-based α,β-unsaturated ketones, ArylhydrazinesAcetic acid, 360 W, 120°C7-10 minutes68-86%[9]
Ethyl acetoacetate, 3-Nitrophenylhydrazine, 4-Ethoxy-3-methoxybenzaldehydeSolvent-free, 420 W10 minutes83%[10]
Ultrasound-Assisted Synthesis Pyrazoline-based RAGE antagonists synthesisGreen one-pot two-steps methodology-Good[11]
Tetrazole based pyrazoline and isoxazoline synthesis---[12]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below. These protocols are intended as a starting point and may require optimization for different substrates and scales.

Knorr Pyrazole Synthesis

This protocol details the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative.[2][3]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Synthesis from Chalcones (Conventional Heating)

This protocol describes the synthesis of pyrazolines from α,β-unsaturated ketones (chalcones) and phenylhydrazine.[13]

  • Reaction Setup: To a solution of chalcone (1 mmol) in ethanol (5 mL) in a round bottom flask, add phenylhydrazine hydrate (1 mmol) dropwise.

  • Heating: Heat the reaction mixture at 80°C under reflux for 4 hours on an oil bath.

  • Reaction Monitoring: Monitor the reaction progress using TLC with a mobile phase of n-hexane and ethyl acetate.

  • Work-up: After completion, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the precipitate by filtration, dry, and recrystallize from ethanol.

Three-Component Synthesis of Pyrazoles

This protocol outlines a one-pot synthesis of pyrazole derivatives from an enaminone, an aldehyde, and a hydrazine.[6]

  • Reaction Setup: In a suitable flask, combine equimolar amounts of the enaminone, benzaldehyde, and hydrazine hydrochloride.

  • Solvent and Catalyst: Add water as the solvent and a catalytic amount of ammonium acetate.

  • Heating: Heat the reaction mixture under reflux for 1 hour.

  • Work-up and Isolation: The specific work-up procedure may vary depending on the product's properties but generally involves cooling the reaction mixture and isolating the product by filtration or extraction.

Microwave-Assisted Synthesis from Chalcones

This protocol details a rapid synthesis of pyrazoles from chalcones using microwave irradiation.[8]

  • Reaction Setup: In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).

  • Solvent and Catalyst: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).

  • Reaction Monitoring: The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the vial to room temperature.

  • Isolation: Pour the reaction mixture into crushed ice and collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol).

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes for pyrazole derivatives.

Knorr_Pyrazole_Synthesis 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: The Knorr pyrazole synthesis workflow.

Synthesis_from_Chalcones Chalcone α,β-Unsaturated Ketone (Chalcone) Cyclocondensation Cyclocondensation Chalcone->Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Cyclocondensation Pyrazoline Pyrazoline Intermediate Cyclocondensation->Pyrazoline Oxidation Oxidation (optional) Pyrazoline->Oxidation Pyrazole Pyrazole Pyrazoline->Pyrazole Direct formation in some cases Oxidation->Pyrazole

Caption: General scheme for pyrazole synthesis from chalcones.

Three_Component_Synthesis Component1 Component A (e.g., Aldehyde) One_Pot_Reaction One-Pot Multicomponent Reaction Component1->One_Pot_Reaction Component2 Component B (e.g., 1,3-Dicarbonyl) Component2->One_Pot_Reaction Component3 Component C (e.g., Hydrazine) Component3->One_Pot_Reaction Pyrazole Pyrazole Derivative One_Pot_Reaction->Pyrazole

Caption: Logic of a one-pot three-component pyrazole synthesis.

Enabling_Technologies cluster_conventional Conventional Heating cluster_modern Enabling Technologies Conventional_Time Longer Reaction Times Conventional_Yield Often Lower Yields Microwave Microwave Irradiation Benefits Benefits: - Shorter Reaction Times - Higher Yields - Improved Purity Microwave->Benefits Ultrasound Ultrasound Ultrasound->Benefits

Caption: Comparison of conventional vs. modern synthetic approaches.

References

Comparative

Assessing the Selectivity of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Against a Panel of Kinases: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the kinase selectivity profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited availab...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinase selectivity profile of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. Due to the limited availability of a comprehensive public kinase screening panel for this specific compound, this guide presents data on structurally related pyrazole-based inhibitors to offer valuable insights into its potential biological activity. The performance of these analogs is compared with well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted inhibitor), to provide a clear benchmark for selectivity.

Data Presentation: Kinase Inhibition Profiles

Table 1: Inhibitory Activity of a Structurally Related Pyrazole Analog and Reference Compounds

Kinase TargetPyrazole Analog (IC50/K_d_ nM)Staurosporine (IC50 nM)Dasatinib (K_d_ nM)
CDK24.6 (K_d_)[1]3[3]0.4
CDK527.6 (K_d_)[1]-0.6
JNK326.1 (K_d_)[1]151.1
p38αPotentially active[2]2030
PKC-0.7[4]0.8
PKA-7[4][5]19
c-Src-6[5]0.5
Abl--<0.3
LCK--1.1
YES--0.4

Note: The data for the pyrazole analog is based on a compound with a N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core.[1] The potential activity against p38α is inferred from a study on a regioisomer.[2]

Experimental Protocols

Detailed methodologies for two common in vitro kinase assays are provided below. These protocols are standard methods used to determine the potency and selectivity of kinase inhibitors.

ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[6][7][8][9][10]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a well of a microplate, add the kinase, substrate, and test compound in kinase buffer.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The amount of light generated is proportional to the concentration of ADP produced and is inversely correlated with the activity of the kinase inhibitor. IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.

Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding Assay)

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP into a kinase substrate.[11][12][13][14]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (e.g., a peptide)

  • [γ-³³P]-ATP

  • Non-radiolabeled ATP

  • Test compound

  • Kinase buffer

  • Phosphocellulose filter plates (e.g., Millipore MultiScreen)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a well of a microplate, add the kinase, substrate, test compound, and a mixture of non-radiolabeled ATP and [γ-³³P]-ATP in kinase buffer.

    • Incubate at the optimal temperature for the kinase for a specific time.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]-ATP will pass through.

  • Washing:

    • Wash the filter plate multiple times with the wash buffer to remove any unbound radiolabeled ATP.

  • Data Acquisition:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • The amount of radioactivity is proportional to the kinase activity. IC50 values are determined by plotting the radioactive signal against the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the assessment of kinase inhibitor selectivity.

G Experimental Workflow for Kinase Selectivity Profiling cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Acquisition & Analysis Compound Test Compound (1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine) SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Assay Plate Preparation (Kinase, Substrate, ATP) SerialDilution->AssayPlate KinasePanel Panel of Kinases KinasePanel->AssayPlate Incubation Incubation AssayPlate->Incubation Detection Signal Detection (Luminescence/Radioactivity) Incubation->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile

Caption: Workflow for determining the selectivity profile of a kinase inhibitor.

G Simplified MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation p38 p38 MAPK Inflammation Inflammation, Apoptosis p38->Inflammation JNK JNK JNK->Inflammation Stress Cellular Stress Stress->p38 Stress->JNK

Caption: A simplified diagram of the MAPK signaling pathway, highlighting key kinases.

References

Validation

A Comparative Guide to the Reproducibility of Synthetic Protocols for Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common synthetic protocols for substituted pyrazoles, a core scaffold in numerous pharmaceuticals and agroche...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic protocols for substituted pyrazoles, a core scaffold in numerous pharmaceuticals and agrochemicals. The reproducibility, efficiency, and scalability of various methods are evaluated, supported by experimental data from the scientific literature. Detailed methodologies for key synthetic routes are presented to facilitate their implementation in a laboratory setting.

Introduction to Pyrazole Synthesis

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives exhibit a wide range of biological activities, making their synthesis a topic of significant interest in medicinal and materials chemistry. The most prevalent methods for constructing the pyrazole ring involve the condensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species. This guide will focus on the most common and reproducible of these methods: the Knorr pyrazole synthesis, synthesis from α,β-unsaturated ketones, and multicomponent reactions.

Comparison of Synthetic Protocols

The choice of synthetic route to a particular substituted pyrazole depends on several factors, including the availability of starting materials, desired substitution pattern, and scalability. The following tables summarize quantitative data for different synthetic approaches, offering a direct comparison of their performance.

Table 1: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

The Knorr synthesis, first reported in 1883, is a robust and widely used method for preparing pyrazoles.[1] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2] The reaction is typically acid-catalyzed and offers high yields for a variety of substrates.[2]

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventReaction ConditionsYield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid / EthanolReflux, 4 hHigh (not specified)[3]
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesSilver catalystNot specifiedUp to 99%[3]
Substituted AcetylacetoneHydrazinesEthylene glycolRoom temperature70-95%[3]
1,3-DiketonesPhenylhydrazineNano-ZnONot specified95%[4]
2-(trifluoromethyl)-1,3-diketonePhenylhydrazineEthanolReflux63%[4]
1,3-DiketonesPhenylhydrazineN,N-dimethylacetamideRoom Temperature59-98%[4]
Table 2: Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)

This method provides access to pyrazolines, which can then be oxidized to pyrazoles. The initial reaction is a cyclocondensation between an α,β-unsaturated ketone (chalcone) and a hydrazine.

Chalcone DerivativeHydrazine DerivativeReagents/SolventReaction ConditionsYield (%)Reference
β-arylchalconesHydrazine hydrateH₂O₂, then Acetic acidNot specifiedNot specified[3]
trans-4-phenyl-3-buten-2-oneTosylhydrazonesMicrowave, solvent-freeNot specifiedHigh[3]
Substituted Chalcones4-hydrazinobenzenesulfonamide HClAbsolute ethanolReflux, 12-16 hNot specified[5]
Table 3: Multicomponent Reactions (MCRs)

MCRs offer an efficient approach to synthesizing complex, highly substituted pyrazoles in a single step from three or more starting materials. These reactions are often environmentally friendly and exhibit high atom economy.

AldehydeMalononitrileβ-Ketoester/HydrazineCatalyst/SolventYield (%)Reference
Aromatic aldehydesMalononitrileEthyl acetoacetate, Hydrazine hydrateGraphene oxide / Water84-94%[6]
Aromatic aldehydesMalononitrileEthyl acetoacetate, Hydrazine hydrateFe₃O₄ nanoparticles / WaterHigh[7]
Aromatic aldehydesMalononitrileβ-ketoesters, Hydrazine hydrateSodium gluconateGood to excellent[8]
Enaminones, BenzaldehydeHydrazine-HClEthyl cyanoacetateAmmonium acetate / WaterNot specified[9]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative substituted pyrazoles using the methods discussed above.

Protocol 1: Knorr Synthesis of a Phenyl-Trifluoromethyl Pyrazole (Celecoxib Analog)

This protocol describes the synthesis of a celecoxib analog, a selective COX-2 inhibitor, exemplifying the Knorr pyrazole synthesis.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Ethanol

Procedure:

  • A solution of 4-sulfonamidophenylhydrazine hydrochloride (20 mmol) and 4,4,4-trifluoro-1-(p-tolyl)-1,3-butanedione (18.20 mmol) in 95% ethanol (225 mL) is prepared in a round-bottom flask.[10]

  • The reaction mixture is heated at reflux with stirring for 20 hours.[10]

  • After cooling to room temperature, the mixture is concentrated under reduced pressure to yield a crude solid.[10]

  • The crude product is purified by silica gel column chromatography to afford the desired 1-(4-aminosulfonylphenyl)-5-(p-tolyl)-3-trifluoromethyl-1H-pyrazole.[10]

Protocol 2: Synthesis of a Pyrazoline from a Chalcone

This protocol details the synthesis of a pyrazoline derivative from a chalcone and a substituted hydrazine.

Materials:

  • Substituted chalcone (e.g., 1-(4-(dimethylamino)phenyl)-3-phenylprop-2-en-1-one)

  • 4-Hydrazinobenzenesulfonamide hydrochloride

  • Absolute ethanol

Procedure:

  • A solution of the appropriate chalcone (0.01 mol) and 4-hydrazinobenzenesulfonamide hydrochloride (0.01 mol) in absolute ethanol (20–150 mL) is refluxed for 12–16 hours.[5]

  • The reaction mixture is then concentrated to a smaller volume and allowed to stand at room temperature.[5]

  • The precipitated 2-pyrazoline is collected by filtration, dried, and can be further purified by recrystallization.[5]

Protocol 3: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole

This protocol illustrates a green, ultrasound-assisted, four-component synthesis of a densely functionalized pyrazole derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethyl 3-oxo-3-phenylpropanoate

  • Hydrazine hydrate

  • Graphene oxide (catalyst)

  • Water

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), hydrazine hydrate (1.2 mmol), and graphene oxide (10 mol%) in water (5 mL) is prepared.[6]

  • The mixture is subjected to ultrasonic irradiation at room temperature for 2-6 minutes.[6]

  • Upon completion of the reaction (monitored by TLC), the solid product is collected by filtration, washed with water, and dried to afford the pure pyrano[2,3-c]pyrazole derivative.[6]

Visualizing the Role of Pyrazoles in Cellular Signaling

Substituted pyrazoles are known to interact with various biological targets. For instance, many pyrazole derivatives have been developed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[11][12][13] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[11][14]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor STAT_dimer STAT Dimer STAT->STAT_dimer Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK Inhibition Nucleus Nucleus STAT_dimer->Nucleus 6. Nuclear Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Knorr_Workflow Start Start: Reagents (1,3-Dicarbonyl, Hydrazine) Reaction_Setup Reaction Setup (Solvent, Catalyst) Start->Reaction_Setup Heating Heating / Reflux Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, m.p.) Purification->Characterization Product Final Product: Substituted Pyrazole Characterization->Product

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine

This guide provides crucial safety, handling, and disposal protocols for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a compound integral to various research and development activities. The following procedures are sy...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal protocols for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, a compound integral to various research and development activities. The following procedures are synthesized from safety data for structurally analogous compounds, including pyrazole derivatives, aromatic amines, and fluorinated aromatic compounds, to ensure a comprehensive safety framework in the absence of a specific Safety Data Sheet (SDS) for the named compound. Adherence to these guidelines is paramount for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is the primary defense against potential exposure when handling 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine. The required PPE is detailed below.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize the inhalation of dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader protection, especially when handling larger quantities or during reactions that could result in splashing.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to manage airborne concentrations. The specific type of respirator will depend on the operational conditions.[1][3]

Operational and Disposal Workflow

A systematic approach to handling and disposal is critical for both safety and experimental integrity. The following workflow diagram outlines the necessary steps.

Operational and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Handling Compound prep Pre-Handling Preparation: - Conduct Risk Assessment - Ensure Emergency Equipment is Accessible - Don all required PPE start->prep weigh Weighing: - Use a balance inside a fume hood or ventilated enclosure prep->weigh dissolve Dissolving: - Slowly add solid to solvent to prevent splashing weigh->dissolve react Reactions: - Use appropriate glassware and secure apparatus within the fume hood dissolve->react decon Decontamination: - Wipe down the work area with a suitable solvent and cleaning agent react->decon segregate Waste Segregation decon->segregate solid_waste Solid Waste: - Collect unused solid and contaminated materials (e.g., pipette tips) in a labeled, sealed container segregate->solid_waste liquid_waste Liquid Waste: - Collect solutions in a separate, labeled, sealed container for liquid chemical waste segregate->liquid_waste storage Waste Storage: - Store sealed containers in a designated, cool, dry, and well-ventilated area - Segregate incompatible materials solid_waste->storage liquid_waste->storage prof_disp Professional Disposal: - Arrange for disposal through a licensed chemical waste service storage->prof_disp end_disp End of Disposal prof_disp->end_disp

Caption: Operational and Disposal Workflow for 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine.

Experimental Protocols

Handling Procedures

  • Pre-Handling Preparation :

    • Conduct a thorough risk assessment for the planned experiment.[1]

    • Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • Before entering the handling area, don all required PPE as specified in the table above.[1]

  • Weighing :

    • When weighing the solid compound, use a balance located inside a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

  • Dissolving :

    • When preparing solutions, add the solid 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine to the solvent slowly to prevent splashing.[1]

  • Reactions :

    • All chemical reactions involving this compound should be conducted within a fume hood using appropriate and securely assembled glassware.[1]

  • Post-Handling Decontamination :

    • After handling, thoroughly wipe down the work surface within the fume hood with an appropriate solvent followed by a cleaning agent.[1]

Disposal Plan

The primary method for the disposal of 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine and its contaminated materials is through a licensed chemical waste disposal service.[4] This ensures environmentally safe and compliant management of the chemical waste.

  • Waste Segregation :

    • Solid Waste : Collect any unused or expired solid compound, along with contaminated materials such as pipette tips, weighing paper, and gloves, in a clearly labeled and sealed container designated for solid chemical waste.[4]

    • Liquid Waste : Solutions containing 1-(4-fluorophenyl)-3-phenyl-1H-pyrazol-5-amine must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4] Do not dispose of this chemical down the drain.[4]

  • Waste Storage :

    • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[4]

    • This area should be cool and dry, and incompatible materials should be segregated using physical barriers or secondary containment.[4]

  • Professional Disposal :

    • Arrange for the collection and disposal of the chemical waste through a qualified and licensed professional service.[4]

Emergency Procedures

In Case of Exposure

Exposure Route First Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6] If skin irritation persists, seek medical attention.[7]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3][6] If breathing is difficult or has stopped, provide artificial respiration.[6][8] Seek immediate medical attention.
Ingestion Do not induce vomiting.[8] Rinse the mouth with water.[8] Seek immediate medical attention.

Spill Response

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for chemical waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • For large spills, contact your institution's environmental health and safety department immediately.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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